(2R)-SR59230A
Description
Properties
IUPAC Name |
(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.C2H2O4/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20;3-1(4)2(5)6/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3;(H,3,4)(H,5,6)/t18-,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBQNQMNFXNGLR-MKSBGGEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872468 | |
| Record name | SR 59230A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174689-39-5 | |
| Record name | (2S)-1-(2-Ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]2-propanol ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174689-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174689395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SR 59230A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-59230A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4G2GB3YHU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (2R)-SR59230A
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-SR59230A, the (S,S)-enantiomer of SR59230A, is a widely studied compound initially characterized as the first selective β3-adrenergic receptor (β3-AR) antagonist. However, subsequent research has unveiled a more complex pharmacological profile, revealing it to be a tool compound with multifaceted actions including partial agonism, biased agonism, and off-target effects, notably at α1-adrenoceptors. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its complex signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals in drug development exploring the therapeutic potential and experimental utility of this compound and related compounds.
Receptor Binding Profile
This compound exhibits a higher affinity for the β3-AR compared to β1- and β2-ARs. However, it also possesses significant affinity for α1-adrenoceptors, a crucial consideration in the interpretation of experimental results. The binding affinities, determined through various radioligand binding and functional assays, are summarized below.
Table 1: Adrenergic Receptor Binding Affinities of this compound
| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
| β3-AR | IC50 | 40 nM | - | [1][2] |
| β1-AR | IC50 | 408 nM | - | [1][2] |
| β2-AR | IC50 | 648 nM | - | [1][2] |
| β3-AR | pKB | 8.87 ± 0.12 | Rat brown adipose tissue membranes | [3] |
| β3-AR | pA2 | 8.31 | Human colonic circular smooth muscle | [4] |
| α1-AR | pKi | 6.6 | Rat cortical membranes | [5] |
| α1-AR | pA2 | 7.08 | Rat pulmonary artery |
Note: IC50 values represent the concentration of the drug that inhibits 50% of the specific binding of a radioligand. pKB and pA2 are measures of antagonist potency, with higher values indicating greater affinity. pKi is the inhibition constant for a ligand.
Signaling Pathways
The mechanism of action of this compound extends beyond simple receptor blockade and involves the modulation of multiple intracellular signaling cascades. Its effects are often cell-type and context-dependent, a hallmark of its biased agonist properties.
Canonical Gs-cAMP Pathway
As an antagonist/partial agonist at the β3-AR, this compound's effect on the canonical Gs-adenylyl cyclase-cAMP pathway is complex. In many systems, it competitively antagonizes the increase in intracellular cAMP levels induced by β3-AR agonists like norepinephrine (B1679862) (NE) and isoproterenol.[3] However, in cells with high receptor expression levels, it can act as a partial agonist, leading to a modest increase in cAMP.[6][7][8]
Biased Agonism: p38 MAPK and ERK1/2 Pathways
A critical aspect of this compound's mechanism of action is its biased agonism. While it can antagonize the Gs-cAMP pathway, it has been shown to act as an agonist for G-protein-independent signaling pathways, particularly the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.[6][9] This ligand-directed signaling results in different cellular responses compared to classical β3-AR agonists. The activation of these pathways is often more potent than that induced by full agonists like CL316243.[6][8][10]
α1-Adrenoceptor Antagonism
This compound also acts as an antagonist at α1-adrenoceptors.[5][11] This activity is significant and can contribute to its overall physiological effects, particularly in systems where α1-adrenoceptors are prominently expressed, such as vascular smooth muscle. This off-target effect must be considered when interpreting data from in vivo studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of studies on this compound. Below are summarized protocols for key experiments used to characterize its mechanism of action.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for different adrenergic receptor subtypes.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissues).
-
Radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1-AR, [125I]iodocyanopindolol for β-ARs).
-
This compound and other competing ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the effect of this compound on the production of the second messenger cAMP.
-
Materials:
-
Whole cells expressing the β-adrenergic receptor of interest.
-
This compound, β-AR agonists (e.g., isoproterenol), and phosphodiesterase inhibitors (e.g., IBMX).
-
Cell culture medium and buffers.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).
-
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Pre-incubate cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
To measure antagonist effects, incubate cells with varying concentrations of this compound followed by a fixed concentration of a β-AR agonist.
-
To measure agonist/partial agonist effects, incubate cells with varying concentrations of this compound alone.
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a commercially available kit according to the manufacturer's instructions.
-
Plot concentration-response curves to determine EC50 (for agonism) or IC50 (for antagonism).
-
Western Blot for MAPK Phosphorylation
This technique is used to assess the biased agonist activity of this compound by measuring the phosphorylation of p38 MAPK and ERK1/2.
-
Materials:
-
Whole cells expressing the β3-AR.
-
This compound and other ligands.
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Primary antibodies specific for phosphorylated and total p38 MAPK and ERK1/2.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Treat cells with this compound for various times and at different concentrations.
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target protein (e.g., phospho-p38).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total form of the protein for normalization.
-
Quantify band intensities to determine the level of phosphorylation.
-
Conclusion
The mechanism of action of this compound is far more intricate than that of a simple selective β3-AR antagonist. Its pharmacological profile is characterized by a complex interplay of antagonism, partial agonism, and biased agonism at the β3-AR, coupled with significant off-target antagonism at α1-adrenoceptors. This complexity makes this compound a valuable pharmacological tool for dissecting the diverse signaling capabilities of the β3-AR, but also necessitates careful experimental design and data interpretation. For drug development professionals, understanding this multifaceted mechanism is critical for the rational design of more selective and efficacious β3-AR modulators with desired signaling properties. This guide provides a foundational resource for researchers working with this compound, enabling a more informed approach to its use in both basic and translational research.
References
- 1. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardioprotective Effects of Beta3-Adrenergic Receptor (β3-AR) Pre-, Per-, and Post-treatment in Ischemia-Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - Western blot analysis of effect of GrK on ERK1/2 and p38 MAPK phosphorylation. - Public Library of Science - Figshare [plos.figshare.com]
(2R)-SR59230A: A Technical Guide to its Beta-3 Adrenergic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the beta-3 adrenergic receptor (β3-AR) selectivity of the compound (2R)-SR59230A. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental processes.
Executive Summary
This compound is recognized as a potent and selective antagonist of the β3-adrenergic receptor. Its selectivity is crucial for its utility as a research tool to investigate the physiological and pathophysiological roles of the β3-AR, distinguishing its effects from those mediated by β1- and β2-adrenergic receptors. This guide presents the binding affinity data that substantiates this selectivity and outlines the methodologies used to determine these parameters.
Quantitative Data Presentation
The selectivity of this compound is quantitatively demonstrated through its differential binding affinities for the three beta-adrenergic receptor subtypes. The following tables summarize the inhibitory constants (IC50 and pKi) of this compound at these receptors.
| Receptor Subtype | IC50 (nM) | Reference |
| Beta-3 (β3) | 40 | [1] |
| Beta-1 (β1) | 408 | [1] |
| Beta-2 (β2) | 648 | [1] |
Table 1: IC50 Values of this compound at Beta-Adrenergic Receptors
| Receptor Subtype | pKi | Reference |
| Alpha-1 (α1) | 6.6 | [2][3] |
Table 2: pKi Value of this compound at the Alpha-1 Adrenergic Receptor
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Signaling Pathways
Activation of the β3-adrenergic receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. However, evidence also suggests that the β3-AR can couple to an inhibitory G-protein (Gi), activating the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2.
Caption: Beta-3 Adrenergic Receptor Signaling Pathways.
Experimental Protocols
The determination of the binding affinity and functional activity of this compound involves two primary types of assays: radioligand binding assays and functional assays measuring second messenger accumulation (e.g., cAMP).
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of an unlabeled compound, such as this compound, for a receptor by measuring its ability to compete with a radiolabeled ligand.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human β1, β2, or β3-adrenergic receptor are cultured in appropriate media.
-
Cells are harvested, and a membrane fraction is prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in an assay buffer.
2. Binding Assay:
-
A fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177 for β1 and β2, or a β3-selective radioligand) is incubated with the cell membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of alpha-adrenergic receptors in the effect of the beta-adrenergic receptor ligands, CGP 12177, bupranolol, and SR 59230A, on the contraction of rat intrapulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Role of α-Adrenergic Receptors in the Effect of the β-Adrenergic Receptor Ligands, CGP 12177, Bupranolol, and SR 59230A, on the Contraction of Rat Intrapulmonary Artery | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to (2R)-SR59230A: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-SR59230A is the inactive enantiomer of the potent and selective β3-adrenergic receptor antagonist, SR59230A. Due to its lack of significant biological activity, this compound serves as an ideal negative control for in vitro and in vivo studies investigating the effects of its active counterpart. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, alongside its active (S,S)-enantiomer for comparative purposes. Detailed methodologies for key experimental assays relevant to the study of these compounds are also presented.
Chemical Structure and Properties
The stereochemistry of SR59230A is critical to its pharmacological activity. The active antagonist is the (S,S)-enantiomer, while the this compound, also referred to as the (R,R)-enantiomer in some literature, is considered inactive.
IUPAC Name: (2R)-1-(2-Ethylphenoxy)-3-{[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino}propan-2-ol
Stereochemistry: The designation "(2R)" refers to the stereochemistry at the second carbon of the propan-2-ol backbone. It is crucial to note that SR59230A possesses two chiral centers. The active antagonist is the (S,S)-enantiomer. Therefore, the inactive enantiomer discussed here is more precisely the (R,R) or a diastereomer, depending on the specific synthesis route. However, it is commonly referred to in supplier catalogs as this compound and is sold as the inactive control.
Chemical Structure of SR59230A (the active (S,S)-enantiomer): Since a specific, validated image for the (2R) isomer is not readily available, the structure of the active (S,S) isomer, SR59230A, is provided for reference. The (2R) isomer would have the opposite stereochemistry at the hydroxyl-bearing carbon of the propanolamine (B44665) chain.
dot
Caption: Chemical structure of the active (S,S)-enantiomer of SR59230A.
Physicochemical Properties
Quantitative data for this compound is scarce, as it is primarily characterized by its inactivity. The following table summarizes the properties of the well-characterized active enantiomer, SR59230A. The physical properties of the (2R) isomer are expected to be very similar, with the exception of its optical rotation.
| Property | Value (for SR59230A) | Reference |
| Molecular Formula | C23H29NO6 | [1] |
| Molecular Weight | 415.48 g/mol | [1] |
| CAS Number | 174689-39-5 | [1] |
| This compound CAS Number | 1932675-95-0 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (>10 mg/mL) and water (insoluble). | [1] |
| Storage | Store at -20°C for long-term stability. | [1] |
Pharmacological Properties
The defining characteristic of this compound is its lack of significant pharmacological activity at adrenergic receptors, in stark contrast to its potent (S,S)-enantiomer.
Adrenergic Receptor Binding Affinity
SR59230A is a potent and selective antagonist of the β3-adrenergic receptor.[1] The (2R) enantiomer is reported to be inactive.[1]
| Receptor Subtype | IC50 (nM) for SR59230A | Binding Affinity of this compound | Reference |
| β3-adrenergic | 40 | Inactive | [1] |
| β1-adrenergic | 408 | Inactive | [1] |
| β2-adrenergic | 648 | Inactive | [1] |
| α1-adrenergic | High concentrations show some activity | Not reported, presumed inactive | [1] |
Functional Activity
As an inactive isomer, this compound is not expected to antagonize agonist-induced signaling through β-adrenergic receptors. It should not inhibit the production of second messengers like cyclic AMP (cAMP) in response to β-adrenergic agonists.
Signaling Pathways
β3-Adrenergic Receptor Signaling Pathway
The active enantiomer, SR59230A, exerts its effects by blocking the canonical β3-adrenergic receptor signaling pathway. This pathway is primarily coupled to the stimulatory G protein (Gs), which upon activation by an agonist, stimulates adenylyl cyclase to produce cAMP. As an antagonist, SR59230A prevents this cascade. This compound, being inactive, does not interact with the receptor in a manner that would inhibit this pathway.
dot
Caption: β3-Adrenergic receptor signaling pathway and points of modulation.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize adrenergic receptor ligands. In these assays, this compound should be used as a negative control to ensure that the observed effects of SR59230A are specific to its antagonist activity and not due to off-target or non-specific interactions.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a receptor.
Objective: To determine the inhibitory constant (Ki) of SR59230A and to confirm the lack of binding of this compound to β3-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2).
-
Radioligand: A labeled ligand with high affinity and selectivity for the β3-adrenergic receptor (e.g., [3H]-CGP12177 or a more specific β3 radioligand).
-
Competition Binding:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (SR59230A and this compound).
-
Total binding is determined in the absence of any competitor, and non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
-
Incubation: Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
dot
Caption: General workflow for a radioligand binding assay.
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor activation or blockade by quantifying the intracellular levels of the second messenger cAMP.
Objective: To determine the ability of SR59230A to antagonize agonist-induced cAMP production and to confirm the lack of effect of this compound.
Methodology:
-
Cell Culture: Use a cell line expressing the β3-adrenergic receptor.
-
Cell Treatment:
-
Pre-incubate the cells with varying concentrations of the antagonist (SR59230A or this compound) or vehicle.
-
Stimulate the cells with a fixed concentration of a β3-adrenergic agonist (e.g., isoproterenol (B85558) or a specific β3 agonist like BRL 37344). A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP levels using a commercially available kit, such as those based on competitive enzyme immunoassay (EIA), homogeneous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. The IC50 for the antagonist is determined by non-linear regression analysis.
dot
Caption: General workflow for a cAMP functional assay.
Conclusion
This compound is an indispensable tool for researchers studying the pharmacology of the β3-adrenergic receptor. Its confirmed lack of biological activity makes it the ideal negative control for validating the specificity of the effects observed with its potent antagonist enantiomer, SR59230A. The use of this compound in parallel with the active compound in well-defined experimental protocols, such as those outlined in this guide, is essential for rigorous and reproducible scientific investigation in the field of adrenergic signaling and drug development.
References
(2R)-SR59230A: A Comprehensive Technical Guide to its Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-SR59230A, chemically known as 3-(2-ethylphenoxy)-1-[(1S)-1,2,3,4-tetrahydronaphth-1-ylamino]-(2S)-2-propanol oxalate (B1200264), is a pharmacological tool that has been instrumental in the characterization of the β3-adrenoceptor. Initially developed as the first selective antagonist for this receptor subtype, subsequent research has revealed a more complex pharmacological profile, including partial agonism and biased signaling. This guide provides a detailed history of its discovery and development, encompassing its synthesis, chiral resolution, and extensive pharmacological characterization through a variety of in vitro and in vivo experimental protocols.
Discovery and Synthesis
The development of SR59230A emerged from the quest for selective ligands for the then newly identified β3-adrenoceptor. The synthesis of SR59230A, an aryloxypropanolamine derivative, follows a general synthetic pathway for this class of compounds.
Experimental Protocol: Synthesis of Racemic SR59230A
A plausible synthetic route for racemic SR59230A involves a two-step process:
-
Epoxide Formation: 2-Ethylphenol is reacted with epichlorohydrin (B41342) in the presence of a base, such as sodium hydride, to form the corresponding glycidyl (B131873) ether, 1-(2-ethylphenoxy)-2,3-epoxypropane.
-
Ring Opening: The resulting epoxide is then subjected to a ring-opening reaction with (S)-1,2,3,4-tetrahydro-1-naphthylamine. This reaction typically occurs in a protic solvent like ethanol (B145695) or isopropanol (B130326) at elevated temperatures. The amino group of the tetrahydronaphthylamine derivative attacks the least sterically hindered carbon of the epoxide ring, yielding the racemic mixture of 3-(2-ethylphenoxy)-1-[(1S)-1,2,3,4-tetrahydronaphth-1-ylamino]-2-propanol.
The final product is then typically purified by column chromatography and can be converted to its oxalate salt for improved stability and handling.
Chiral Resolution
The biological activity of SR59230A resides primarily in the (2R)-enantiomer. Therefore, the separation of the racemic mixture is a critical step in its development. Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common method for achieving this separation.
Experimental Protocol: Chiral HPLC Separation of SR59230A Enantiomers
-
Chromatographic System: A preparative HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® AD).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) in a suitable ratio (e.g., 90:10 v/v). A small amount of an amine modifier, such as diethylamine (B46881) (DEA), is often added to the mobile phase to improve peak shape and resolution of basic compounds like SR59230A.
-
Flow Rate: The flow rate is optimized for the specific column dimensions to achieve efficient separation.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 220 nm).
-
Procedure:
-
The racemic SR59230A is dissolved in the mobile phase.
-
The solution is injected onto the chiral column.
-
The enantiomers are separated based on their differential interaction with the chiral stationary phase.
-
Fractions corresponding to each enantiomeric peak are collected.
-
The collected fractions are evaporated to yield the separated enantiomers.
-
The enantiomeric purity of each fraction is confirmed using analytical chiral HPLC.
-
Pharmacological Characterization
The pharmacological profile of this compound has been extensively studied using a variety of in vitro and in vivo assays. These studies have revealed its complex interactions with the β3-adrenoceptor and other receptors.
In Vitro Studies
Binding Affinity:
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed with increasing concentrations of the unlabeled test compound.
-
Materials:
-
Cell membranes prepared from cells expressing the desired β-adrenoceptor subtype (β1, β2, or β3).
-
Radioligand: [¹²⁵I]-iodocyanopindolol (for β1 and β2) or [³H]-CGP 12177 (for β3).
-
Non-specific binding control: Propranolol (B1214883) (a non-selective β-blocker).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
This compound at various concentrations.
-
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of this compound.
-
A parallel set of incubations is performed in the presence of a high concentration of propranolol to determine non-specific binding.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a gamma or scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Table 1: In Vitro Binding Affinities and Functional Antagonism of this compound
| Receptor Subtype | Binding Affinity (Ki/IC₅₀, nM) | Functional Antagonism (pA₂/pKb) |
| β3-Adrenoceptor | 40 | 8.31 - 8.87[1] |
| β1-Adrenoceptor | 408 | - |
| β2-Adrenoceptor | 648 | - |
| α1-Adrenoceptor | Potent antagonist activity observed | - |
Note: pA₂ and pKb values represent the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.
Functional Assays:
Functional assays measure the biological response elicited by a compound upon binding to its receptor. These assays have been crucial in elucidating the dual antagonist and partial agonist properties of this compound.
-
cAMP Accumulation Assay: The β3-adrenoceptor is a Gs-protein coupled receptor, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
-
Cell Culture: Cells expressing the β3-adrenoceptor (e.g., Chinese Hamster Ovary - CHO cells) are cultured in appropriate media.
-
Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with this compound alone (to test for agonist activity) or in combination with a known β3-agonist (e.g., isoproterenol (B85558) or CL316243) (to test for antagonist activity).
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive radioimmunoassay (RIA) kit, where [¹²⁵I]-labeled cAMP competes with the sample cAMP for binding to a specific antibody.
-
The amount of radioactivity is inversely proportional to the amount of cAMP in the sample.
-
-
Extracellular Acidification Rate (ECAR) Assay: This assay measures the rate at which cells release acidic products, primarily lactate (B86563) from glycolysis, into the extracellular medium. It provides an alternative readout of cellular metabolic activity.
-
Instrumentation: A Cytosensor Microphysiometer is used to measure changes in the pH of the extracellular medium in real-time.
-
Procedure:
-
Cells expressing the β3-adrenoceptor are seeded into microphysiometer capsules.
-
The cells are exposed to a low-buffer medium.
-
The baseline ECAR is measured.
-
Cells are then exposed to this compound or other compounds, and the change in ECAR is recorded.
-
Studies have shown that while this compound acts as an antagonist in cAMP accumulation assays in some cell systems, it can behave as a full agonist in stimulating ECAR, suggesting it can activate different signaling pathways.[2]
-
MAP Kinase Activation Assay: Mitogen-activated protein kinases (MAPKs), such as p38 MAPK and Erk1/2, are involved in various cellular processes and can be activated by β3-adrenoceptor signaling.
-
Cell Treatment and Lysis: Cells are treated with this compound for various times. After treatment, cells are lysed to extract total protein.
-
Procedure:
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated (activated) forms of p38 MAPK and Erk1/2.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The membrane is often stripped and re-probed with antibodies for total p38 MAPK and Erk1/2 to normalize for protein loading.
-
Research has demonstrated that this compound can potently activate p38 MAPK and Erk1/2 phosphorylation, even in systems where it antagonizes cAMP accumulation, further supporting the concept of biased agonism.[3]
In Vivo Studies
In vivo studies have been conducted in various animal models to investigate the physiological effects of this compound.
Table 2: Summary of In Vivo Effects of this compound
| Animal Model | Dose and Administration | Observed Effects | Reference |
| Rats | 1, 5, or 10 mg/kg, i.p. | Dose-dependent decrease in brown adipose tissue, body, and brain temperatures. | [4] |
| Rats (Monocrotaline-induced pulmonary arterial hypertension) | Chronic treatment | Improved right ventricular function. | [5] |
| Type 2 diabetic GK rats | 0.6 mg/kg/day via osmotic pumps | Normalized the increased pancreatic islet blood flow. | [6] |
These studies highlight the diverse physiological roles of the β3-adrenoceptor and the utility of this compound in probing these functions.
Signaling Pathways and Biased Agonism
The discovery that this compound can act as both an antagonist and an agonist at the β3-adrenoceptor, depending on the signaling pathway measured, was a pivotal point in its development history. This phenomenon, known as biased agonism or functional selectivity, implies that a ligand can stabilize different conformational states of a receptor, leading to the activation of distinct downstream signaling cascades.
In the case of the β3-adrenoceptor, agonist binding typically leads to Gs protein activation and subsequent adenylyl cyclase stimulation, resulting in cAMP production. However, the receptor can also couple to other signaling pathways, including those involving p38 MAPK and Erk1/2. This compound appears to preferentially activate these latter pathways while blocking the canonical Gs-cAMP pathway in certain cellular contexts.
Caption: Biased agonism of this compound at the β3-adrenoceptor.
Caption: Experimental workflow for the development and characterization of this compound.
Conclusion
The discovery and development of this compound represent a significant milestone in adrenoceptor pharmacology. Initially lauded as the first selective β3-adrenoceptor antagonist, its journey has unveiled the intricate nature of receptor signaling, particularly the concept of biased agonism. This comprehensive guide has detailed its synthesis, chiral separation, and the key experimental protocols that have been instrumental in defining its complex pharmacological profile. This compound continues to be a valuable tool for researchers investigating the physiological and pathophysiological roles of the β3-adrenoceptor and the nuanced mechanisms of G-protein coupled receptor signaling. Its history underscores the importance of thorough pharmacological characterization in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
(2R)-SR59230A enantiomer and stereoisomer activity
An In-depth Technical Guide on the Stereoisomer Activity of (2R)-SR59230A and its Congeners
Introduction
SR59230A, a compound recognized primarily for its antagonist activity at the β3-adrenergic receptor (β3-AR), has been a pivotal tool in pharmacological research. Its chemical structure, 3-(2-ethylphenoxy)-1-[(1S)-1,2,3,4-tetrahydronapth-1-ylamino]-(2S)-2-propanol, possesses two chiral centers, giving rise to four possible stereoisomers. The pharmacological activity of adrenergic ligands is often highly dependent on their stereochemistry. This guide provides a detailed examination of the pharmacological activities of the stereoisomers of SR59230A, with a specific focus on the (2R)-configured isomers, presenting quantitative data, experimental methodologies, and visualizations of relevant signaling pathways.
It is crucial to clarify the nomenclature. SR59230A is the (1S, 2S)-enantiomer.[1] Its enantiomeric counterpart is the (1R, 2R)-stereoisomer. The diastereomers are the (1S, 2R) and (1R, 2S) forms. The designation "(2R)" refers to the configuration at the second chiral center in the propanolamine (B44665) side chain, a key determinant of activity in many β-adrenergic ligands.
Pharmacological Activity of SR59230A Stereoisomers
The pharmacological profile of SR59230A and its stereoisomers has been characterized through various in vitro assays, revealing significant differences in their affinity and efficacy at adrenergic receptors. The (1S, 2S)-enantiomer, SR59230A, is the most potent and selective β3-AR antagonist, while its (1R, 2R)-enantiomer is reported to be inactive.[1]
Beta-Adrenergic Receptor Binding and Functional Activity
The following tables summarize the quantitative data on the activity of SR59230A and its key stereoisomer at the β3-adrenergic receptor.
Table 1: Antagonist Potency of SR59230A Stereoisomers at the β3-Adrenoceptor
| Compound | Configuration | Assay System | Antagonist Potency (pKB / pA2) | Reference |
| SR59230A | (1S, 2S) | Rat brown adipose tissue membranes (cAMP synthesis) | 8.87 ± 0.12 (pKB) | [1] |
| SR59230A | (1S, 2S) | Rat brown adipose tissue membranes (cAMP synthesis) | 8.20 ± 0.15 (pKB) | [1] |
| SR59230A | (1S, 2S) | Human colonic circular smooth muscle (relaxation) | 8.31 (pA2) | [2] |
| SR59483 | (1R, 2R) | Human colonic circular smooth muscle (relaxation) | 6.21 (apparent pKB) | [2] |
As evident from the data, the (1S, 2S)-enantiomer (SR59230A) is significantly more potent as a β3-AR antagonist than its (1R, 2R)-enantiomer.
Ligand-Directed Signaling
Recent studies have unveiled that SR59230A can exhibit ligand-directed signaling, acting as an antagonist at the canonical Gs-cAMP pathway while simultaneously functioning as an agonist for alternative signaling cascades, such as the p38 MAPK pathway.[3] This phenomenon is dependent on the level of receptor expression.[3]
In cells with high β3-AR expression, SR59230A acts as a partial agonist for cAMP accumulation.[3] Conversely, in cells with low receptor expression, it behaves as an antagonist for the same pathway.[3] However, for the extracellular acidification rate (ECAR), a measure of cellular metabolism, SR59230A acts as an agonist regardless of the receptor expression level, with these effects being mediated by the p38 MAPK pathway.[3]
Signaling Pathway Diagrams
Caption: Canonical Gs-cAMP signaling pathway for β3-adrenoceptors.
Caption: Ligand-directed signaling by SR59230A at the β3-adrenoceptor.
Experimental Protocols
The characterization of SR59230A and its stereoisomers relies on a variety of well-established experimental procedures. Below are detailed methodologies for key assays.
Radioligand Binding Assays
This assay is used to determine the affinity of a ligand for a receptor.
-
Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., rat brown adipose tissue, CHO cells transfected with the β3-AR gene) are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Assay Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (e.g., SR59230A stereoisomers).
-
Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed to remove unbound radioactivity.
-
Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate or inhibit the production of the second messenger cyclic AMP.
-
Cell Culture: Cells endogenously or recombinantly expressing the β3-AR are cultured to near confluence in appropriate media.
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Ligand Treatment: For antagonist studies, cells are incubated with the antagonist (e.g., SR59230A) before the addition of a known agonist (e.g., isoproterenol (B85558) or norepinephrine). For agonist studies, cells are treated with the test compound alone.
-
cAMP Measurement: The incubation is stopped, and the cells are lysed. The intracellular cAMP concentration is quantified using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Dose-response curves are generated, and parameters such as EC50 (for agonists) or pKB/pA2 (for antagonists) are calculated.
Experimental Workflow Diagram
Caption: Generalized workflow for in vitro pharmacological characterization.
Conclusion
The pharmacological activity of SR59230A is highly stereoselective, with the (1S, 2S)-enantiomer being a potent β3-adrenergic receptor antagonist. In contrast, its (1R, 2R)-enantiomer is substantially less active. The nuanced behavior of SR59230A, exhibiting ligand-directed signaling, underscores the complexity of receptor pharmacology. A thorough understanding of the stereochemical requirements for receptor interaction and the differential activation of signaling pathways is paramount for the design and development of more selective and efficacious therapeutic agents targeting the β-adrenergic system. The detailed experimental protocols provided herein serve as a foundation for researchers aiming to further investigate the intricate pharmacology of these and other adrenergic ligands.
References
- 1. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
(2R)-SR59230A: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-SR59230A is a pharmacological tool primarily recognized for its selective antagonism of the β3-adrenergic receptor (β3-AR). However, its signaling profile is multifaceted, exhibiting a complex interplay of antagonism, partial agonism, and biased signaling that is dependent on receptor expression levels and cellular context. At higher concentrations, it also demonstrates affinity for α1-adrenoceptors. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to support researchers in the fields of pharmacology and drug development.
Core Mechanism of Action and Receptor Interaction
This compound is a potent and selective antagonist of the β3-adrenoceptor, with lower affinities for β1- and β2-adrenoceptors.[1] Notably, at higher concentrations, it also exhibits antagonist activity at α1-adrenoceptors.[2][3] The complexity of this compound's pharmacology lies in its ability to act as a biased agonist at the β3-adrenoceptor, demonstrating ligand-directed signaling.[1] This means that while it antagonizes the canonical Gs-protein-mediated cyclic adenosine (B11128) monophosphate (cAMP) pathway, it can simultaneously activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways.
Quantitative Data: Receptor Binding Affinities and Potencies
The following tables summarize the known quantitative parameters for this compound interaction with its primary targets.
| Receptor Subtype | Parameter | Value (nM) | Species | Reference |
| β3-Adrenoceptor | IC50 | 40 | Not Specified | [1] |
| β1-Adrenoceptor | IC50 | 408 | Not Specified | [1] |
| β2-Adrenoceptor | IC50 | 648 | Not Specified | [1] |
| Receptor Subtype | Parameter | Value | Species | Reference |
| α1-Adrenoceptor | pKi | 6.6 | Rat | |
| α1-Adrenoceptor | pA2 | 7.08 | Rat | [4] |
Downstream Signaling Pathways
The downstream effects of this compound are diverse, stemming from its interaction with multiple receptor types and its capacity for biased agonism.
β3-Adrenoceptor Signaling
This compound's interaction with the β3-adrenoceptor is characterized by two opposing effects:
-
Antagonism of the Gs-cAMP-PKA Pathway: In the canonical signaling pathway, β3-adrenoceptor activation by an agonist leads to the stimulation of adenylyl cyclase (AC) via the Gs alpha subunit, resulting in the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets. This compound acts as a competitive antagonist in this pathway, blocking the effects of β3-AR agonists on cAMP accumulation.[5] The level of receptor expression can influence this antagonism, with this compound acting as a partial agonist in cells with high β3-AR expression and a full antagonist in cells with low expression.[1]
-
Agonism of the MAPK/ERK Pathway: In a clear demonstration of ligand-directed signaling, this compound can act as an agonist to stimulate the phosphorylation and activation of p38 MAPK and Extracellular signal-Regulated Kinase (ERK1/2).[1] This activation appears to be independent of the cAMP pathway and, in some cellular contexts, may be mediated through Gs-protein coupling.[3] Interestingly, there is evidence to suggest that the cAMP pathway can exert an inhibitory effect on p38 MAPK phosphorylation, further highlighting the intricate cross-talk between these signaling cascades.[1]
α1-Adrenoceptor Signaling
At higher concentrations, this compound functions as an antagonist at α1-adrenoceptors.[2][3] These receptors are Gq/11-protein coupled, and their activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). By blocking this pathway, this compound can inhibit α1-adrenoceptor-mediated physiological responses.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's signaling pathways.
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol is adapted for the determination of the binding affinity of this compound to α1-adrenoceptors using [3H]prazosin as the radioligand.
References
- 1. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of β3-adrenoceptors causes phosphorylation of p38 mitogen-activated protein kinase via a stimulatory G protein-dependent pathway in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the alpha-adrenoceptor-mediated effects of beta3-adrenoceptor ligands in rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of (2R)-SR59230A in cAMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-SR59230A, initially characterized as the first selective antagonist for the β3-adrenergic receptor (β3-AR), has emerged as a critical pharmacological tool for dissecting the physiological and pathological roles of this receptor subtype. The β3-AR, predominantly expressed in brown adipose tissue (BAT) and to a lesser extent in other tissues, plays a key role in thermogenesis and lipolysis. Its signaling cascade is classically associated with the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This technical guide provides an in-depth analysis of the effects of this compound on cAMP levels, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound on cAMP Levels
The primary action of this compound is the competitive antagonism of β3-ARs, thereby inhibiting agonist-induced cAMP accumulation. However, its pharmacological profile is nuanced, with reports of partial agonism, particularly in systems with high receptor expression. The following tables summarize the key quantitative findings from various studies.
| Tissue/Cell Type | Agonist | This compound Effect | Potency (pKB) | Reference |
| Rat Brown Adipose Tissue Membranes | SR 58611A | Antagonist | 8.87 ± 0.12 | [1] |
| Rat Brown Adipose Tissue Membranes | CGP 12177 | Antagonist | 8.20 ± 0.15 | [1] |
| Confluent Rat Brown Fat Cells | Norepinephrine (NE) | Antagonist (inhibited NE-induced cAMP accumulation) | Not specified | [1] |
| Proliferating Rat Brown Fat Cells (β1-AR expressing) | Norepinephrine (NE) | No effect on NE-induced cAMP production | Not applicable | [1] |
| Rat Interscapular Brown Adipose Tissue | Forskolin (B1673556) | No antagonistic effect | Not applicable | [1] |
| Rat Frontal Cortex (rich in β1-AR) | (-)-Isoprenaline or Norepinephrine (NE) | No effect on cAMP production | Not applicable | [1] |
| Rat Cerebellum (rich in β2-AR) | (-)-Isoprenaline or Norepinephrine (NE) | No effect on cAMP production | Not applicable | [1] |
Experimental Protocols
cAMP Accumulation Assay in Rat Brown Adipocytes
This protocol outlines the methodology to assess the antagonistic effect of this compound on agonist-induced cAMP production in primary rat brown adipocytes.
a) Materials:
-
Collagenase solution
-
Krebs-Ringer bicarbonate buffer (KRBB) supplemented with glucose and bovine serum albumin (BSA)
-
This compound
-
β3-adrenergic agonist (e.g., Norepinephrine, SR58611A)
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based)
b) Procedure:
-
Isolation of Brown Adipocytes: Isolate brown adipocytes from the interscapular brown adipose tissue of rats by collagenase digestion.
-
Cell Culture: Culture the isolated adipocytes to confluence to ensure the expression of functional β3-adrenoceptors.[1]
-
Pre-incubation: Pre-incubate the confluent brown fat cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation: Add a fixed concentration of a β3-adrenergic agonist (e.g., norepinephrine) to stimulate cAMP production and incubate for a defined period (e.g., 10-15 minutes).
-
Cell Lysis: Terminate the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a competitive immunoassay or other detection methods as per the manufacturer's instructions of the cAMP assay kit.
-
Data Analysis: Plot the agonist-induced cAMP accumulation against the concentration of this compound to determine its inhibitory potency (IC50) and subsequently calculate the pKB value.
Determination of this compound Effects in CHO Cells Expressing β3-Adrenoceptors
This protocol is designed to investigate the dual antagonist and partial agonist effects of this compound in a recombinant system.
a) Materials:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the β3-adrenoceptor gene
-
Cell culture medium (e.g., DMEM/F-12)
-
This compound
-
β-adrenergic agonist (e.g., Isoproterenol)
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit
b) Procedure:
-
Cell Culture: Culture the CHO-β3 cells in appropriate medium until they reach the desired confluency.
-
Agonist/Antagonist Treatment:
-
Antagonist Mode: Pre-incubate the cells with a range of this compound concentrations for 15-30 minutes, followed by the addition of a fixed concentration of a β-agonist (e.g., isoproterenol).
-
Agonist Mode: Incubate the cells with increasing concentrations of this compound alone.
-
-
Incubation: Incubate the cells for a specified time (e.g., 30 minutes) at 37°C in the presence of IBMX.
-
Positive Control: Treat a set of cells with forskolin to induce maximal cAMP production, serving as a positive control.
-
Cell Lysis and cAMP Measurement: Follow steps 5 and 6 from the previous protocol.
-
Data Analysis:
-
In antagonist mode, determine the IC50 and pKB of this compound.
-
In agonist mode, generate a concentration-response curve for this compound to assess its intrinsic activity and potency as a partial agonist.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of β3-Adrenoceptor and the Action of this compound
The following diagram illustrates the canonical β3-adrenoceptor signaling pathway leading to cAMP production and the inhibitory action of this compound.
Caption: β3-Adrenoceptor signaling cascade and the inhibitory site of this compound.
Experimental Workflow for Assessing this compound Antagonism
The diagram below outlines the general workflow for an in vitro experiment to determine the antagonistic properties of this compound on cAMP levels.
Caption: A generalized workflow for determining the antagonistic effect of this compound.
Logical Relationship of this compound's Dual Activity
This diagram illustrates the context-dependent effects of this compound on cAMP signaling, highlighting its dual antagonist and partial agonist nature.
References
In-Depth Technical Guide: (2R)-SR59230A In Vitro Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of (2R)-SR59230A, a well-characterized β3-adrenergic receptor antagonist. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key signaling pathways, offering a centralized resource for researchers in pharmacology and drug development.
Quantitative Binding Affinity Data
The in vitro binding affinity of this compound has been determined across various adrenergic receptor subtypes. The following tables summarize the key binding parameters, including IC50 (half-maximal inhibitory concentration), pA2 (a measure of antagonist potency), and pKi (the negative logarithm of the inhibitory constant). Lower IC50 and higher pA2/pKi values indicate greater binding affinity.
| Receptor Subtype | Ligand | Parameter | Value | Species/System | Reference |
| β3-Adrenergic | This compound | IC50 | 40 nM | - | [1][2] |
| β1-Adrenergic | This compound | IC50 | 408 nM | - | [1][2] |
| β2-Adrenergic | This compound | IC50 | 648 nM | - | [1][2] |
Table 1: IC50 Values for this compound at β-Adrenergic Receptors.
| Receptor Subtype | Ligand | Parameter | Value | Species/System | Reference |
| β3-Adrenergic | This compound | pA2 | 8.31 | Human Colon | [3] |
| α1-Adrenergic | This compound | pKi | 6.6 | Rat Cortical Membranes |
Table 2: pA2 and pKi Values for this compound.
Note: The pA2 value is a functional measure of antagonism and is often considered a close approximation of the pKi for a competitive antagonist.
Experimental Protocols
The binding affinity of this compound is typically determined using competitive radioligand binding assays. Below is a detailed methodology representative of the key experiments cited in the literature.
Radioligand Competitive Binding Assay for Adrenergic Receptors
This protocol outlines the determination of the binding affinity of this compound for β-adrenergic receptors using whole cells or membrane preparations expressing the receptor of interest and a radiolabeled ligand, such as --INVALID-LINK---CGP-12177.
2.1.1. Materials and Reagents
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human β1, β2, or β3-adrenergic receptor.
-
Radioligand: --INVALID-LINK---CGP-12177 (a hydrophilic β-adrenergic antagonist).
-
Competitor Ligand: this compound.
-
Non-specific Binding Control: Propranolol (B1214883) (a high-affinity, non-selective β-blocker).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
2.1.2. Membrane Preparation (from CHO cells)
-
Culture CHO cells expressing the target receptor to near confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in assay buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2.1.3. Binding Assay Procedure
-
In a 96-well microplate, add the following components in triplicate:
-
Total Binding: Membrane preparation, --INVALID-LINK---CGP-12177, and assay buffer.
-
Non-specific Binding: Membrane preparation, --INVALID-LINK---CGP-12177, and a high concentration of propranolol (e.g., 10 µM).
-
Competitive Binding: Membrane preparation, --INVALID-LINK---CGP-12177, and increasing concentrations of this compound.
-
-
The final concentration of --INVALID-LINK---CGP-12177 should be close to its Kd value for the respective receptor.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
2.1.4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis of the competition curve.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Ligand-Directed Signaling
This compound exhibits complex pharmacology, acting as an antagonist at the β3-adrenergic receptor in some signaling pathways while behaving as a partial agonist in others. This phenomenon is known as ligand-directed signaling or biased agonism.
Canonical Gs-cAMP Pathway (Antagonism)
Typically, β3-adrenergic receptor activation by an agonist leads to the coupling of the Gs alpha subunit (Gαs), which activates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). This compound acts as an antagonist in this pathway, blocking the agonist-induced increase in cAMP.
Caption: Antagonism of the Gs-cAMP pathway by this compound.
MAPK/ERK Pathway (Partial Agonism)
Interestingly, this compound has been shown to act as a partial agonist for the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the p38 and ERK1/2 signaling cascades. This activation appears to be independent of G-protein coupling in some systems.
Caption: Partial agonism of the MAPK/ERK pathway by this compound.
Experimental Workflow for Binding Affinity Determination
The following diagram illustrates the typical workflow for determining the in vitro binding affinity of a compound like this compound.
References
(2R)-SR59230A: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-SR59230A is a notable pharmacological tool extensively utilized in the study of the β3-adrenoceptor. Initially characterized as a selective antagonist for this receptor subtype, subsequent research has unveiled a more complex pharmacodynamic profile, revealing properties of partial agonism and biased signaling. This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound. While detailed pharmacokinetic parameters remain largely uncharacterized in publicly available literature, this document consolidates the existing knowledge on its biological effects and the experimental methodologies used to elucidate them. The guide is intended to serve as a valuable resource for researchers in pharmacology and drug development, offering a structured presentation of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Pharmacokinetics
Comprehensive studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound are limited in the available scientific literature. Consequently, a complete pharmacokinetic profile with quantitative parameters such as bioavailability, plasma protein binding, half-life, clearance, and volume of distribution has not been established.
However, some insights into its in vivo activity and duration of action can be gleaned from pharmacodynamic studies in animal models.
Administration Routes and Dosage
This compound has been administered in preclinical studies through various routes, including intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.) injections. The doses used vary depending on the animal model and the biological effect being investigated.
In Vivo Duration of Action
While a definitive plasma half-life is not reported, studies on its physiological effects provide an indication of its duration of action. For instance, in conscious rats, a single intraperitoneal injection of this compound at a dose of 10 mg/kg was shown to interrupt ultradian increases in brown adipose tissue (BAT), brain, and body temperature, with these cycles resuming after approximately 162 ± 24 minutes.[1] This suggests that the compound maintains a biologically effective concentration for at least this duration under the specified experimental conditions.
Table 1: In Vivo Administration and Duration of Effect of this compound
| Species | Administration Route | Dose | Observed Effect | Duration of Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 1, 5, or 10 mg/kg | Dose-dependent decrease in iBAT, body, and brain temperatures | Temperature returned to pre-injection levels within 160 minutes for the 10 mg/kg dose | [1][2] |
| Rat | Intraperitoneal (i.p.) | 10 mg/kg | Interruption of ultradian increases in BAT, brain, and body temperature | ~162 minutes | [1] |
| Rat | Intravenous (i.v.) | Not specified | Inhibition of cooling-induced increases in iBAT temperature | Effect recovered after ~60 minutes | [2] |
| Rat | Subcutaneous (s.c.) | Not specified | Decrease in basal BAT temperature | Not specified | [2] |
| Rat | Intravenous (i.v.) | 2 mg/kg (every other day for 4 weeks) | Improved right ventricular function in a model of pulmonary arterial hypertension | Chronic treatment | [3] |
| Rat | Constant release via osmotic pump | 0.6 mg/kg/day for 2 weeks | Normalization of increased pancreatic islet blood flow | 2 weeks | [4] |
| Newborn Lamb | Intravenous (i.v.) | 5 mg/kg | Attenuation of dopamine-induced increase in oxygen consumption | Not specified | [5] |
| Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Increased β3a-AR and β3b-AR mRNA levels in BAT and ileum | Measured at 4 hours post-injection | [6] |
Pharmacodynamics
The pharmacodynamic properties of this compound are centered on its interaction with the β3-adrenoceptor. While initially classified as a selective antagonist, it is now understood to exhibit more nuanced behavior, including partial agonism and biased signaling, depending on the cell type, receptor expression level, and the specific signaling pathway being assayed.
Mechanism of Action: A Biased Ligand at the β3-Adrenoceptor
This compound demonstrates ligand-directed signaling, meaning it can differentially activate downstream pathways upon binding to the β3-adrenoceptor. This leads to a complex pharmacological profile where it can act as an antagonist for certain cellular responses while simultaneously acting as an agonist for others.
Specifically, in cells expressing the β3-adrenoceptor, this compound has been shown to:
-
Antagonize or act as a partial agonist for cAMP accumulation: In Chinese hamster ovary (CHO) cells with high receptor expression, it acts as a partial agonist for cyclic adenosine (B11128) monophosphate (cAMP) accumulation, while in cells with low expression, it functions as an antagonist.[7]
-
Act as an agonist for the p38 MAPK and Erk1/2 pathways: It activates p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase 1/2 (Erk1/2) phosphorylation, with a higher efficacy for this pathway compared to classical β3-AR agonists.[7]
-
Stimulate extracellular acidification rate (ECAR): In cytosensor microphysiometer assays, this compound acts as a full agonist in increasing ECAR, a measure of cellular metabolism.[7]
This biased agonism suggests that this compound stabilizes distinct receptor conformations that preferentially couple to specific downstream signaling cascades.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo pharmacodynamics of this compound.
Table 2: In Vitro Pharmacodynamics of this compound
| Assay | Cell Line/Tissue | Parameter | Value | Reference |
| cAMP Accumulation | CHO cells (high β3-AR expression) | Agonist Type | Partial Agonist | [7] |
| cAMP Accumulation | CHO cells (low β3-AR expression) | Agonist Type | Antagonist | [7] |
| cAMP Accumulation | Rat brown adipose tissue membranes | pKB vs. SR58611A | 8.87 ± 0.12 | [8] |
| cAMP Accumulation | Rat brown adipose tissue membranes | pKB vs. CGP 12177 | 8.20 ± 0.15 | [8] |
| Extracellular Acidification Rate (ECAR) | CHO cells (high and low β3-AR expression) | Agonist Type | Agonist | [7] |
| p38 MAPK Phosphorylation | CHO cells (high and low β3-AR expression) | Agonist Type | Agonist (high efficacy) | [7] |
| Erk1/2 Phosphorylation | CHO cells (high and low β3-AR expression) | Agonist Type | Agonist | [7] |
Table 3: In Vivo Pharmacodynamics of this compound
| Species | Model | Dose and Route | Primary Effect | Quantitative Change | Reference |
| Rat | Conscious, unrestrained | 10 mg/kg i.p. | Decrease in iBAT temperature | 1.2 ± 0.2°C decrease | [1][2] |
| Rat | Conscious, unrestrained | 10 mg/kg i.p. | Transient bradycardia | Heart rate decreased from ~347 to ~254 bpm | [2] |
| Rat | Monocrotaline-induced pulmonary arterial hypertension | 2 mg/kg i.v. (every other day for 4 weeks) | Improved right ventricular ejection fraction | Significant recovery compared to vehicle | [3] |
| Rat | Goto-Kakizaki (Type 2 diabetes model) | 0.6 mg/kg/day (osmotic pump for 2 weeks) | Normalized increased pancreatic islet blood flow | - | [4] |
| Newborn Lamb | Anesthetized, dopamine-infused | 5 mg/kg i.v. | Attenuated increase in oxygen consumption (VO2) | Significantly lesser increase in VO2 compared to placebo | [5] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the pharmacodynamic assessment of this compound.
cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate or inhibit the production of intracellular cAMP.
Protocol Outline:
-
Cell Culture: CHO cells stably expressing the β3-adrenoceptor are cultured to near confluency.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation.
-
Treatment: Cells are treated with varying concentrations of this compound alone (for agonist activity) or in combination with a known β3-AR agonist (for antagonist activity).
-
Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
Quantification: The amount of cAMP in the cell lysates is quantified using a competitive immunoassay, often employing fluorescence or luminescence detection.
Western Blot for p38 MAPK and Erk1/2 Phosphorylation
This technique is used to detect the activation (phosphorylation) of key kinases in the MAPK signaling pathway.
Protocol Outline:
-
Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of p38 MAPK or Erk1/2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Normalization: The membrane is often stripped and re-probed with antibodies for total p38 MAPK or Erk1/2 to normalize for protein loading.
References
- 1. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-week treatment with the β₃-adrenoceptor antagonist SR59230A normalizes the increased pancreatic islet blood flow in type 2 diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β(3)-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β3-Adrenoceptor regulation and relaxation responses in mouse ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The β3-Adrenoceptor Antagonist (2R)-SR59230A: A Technical Guide to its Impact on Lipolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-SR59230A, chemically known as the (S,S)-enantiomer of 3-(2-ethylphenoxy)-1-[(1,2,3,4-tetrahydronaphth-1-yl)amino]-2-propanol oxalate, was the first compound to be identified as a selective antagonist for the β3-adrenergic receptor (β3-AR).[1] This receptor subtype is predominantly expressed in brown and white adipose tissue and plays a crucial role in the regulation of lipolysis and thermogenesis. The discovery and characterization of this compound have been instrumental in elucidating the physiological functions of the β3-adrenoceptor and exploring its potential as a therapeutic target for metabolic disorders. This technical guide provides an in-depth overview of the impact of this compound on lipolysis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound on Lipolysis
The inhibitory effects of this compound on β3-adrenoceptor-mediated responses have been quantified in various in vitro systems. The following tables summarize the key data from functional studies in rat brown adipocytes.
Table 1: Antagonism of β3-Agonist-Stimulated cAMP Synthesis in Rat Brown Adipose Tissue Membranes by this compound [1]
| β3-Adrenoceptor Agonist | This compound pKB Value |
| SR 58611A | 8.87 ± 0.12 |
| CGP 12177 | 8.20 ± 0.15 |
pKB is the negative logarithm of the antagonist's dissociation constant, indicating its potency.
Table 2: Effect of this compound on Norepinephrine-Induced cAMP Accumulation and Glycerol (B35011) Release in Confluent Rat Brown Fat Cells [1]
| Response Measured | Agonist | Effect of this compound |
| cAMP Accumulation | Norepinephrine (NE) | Antagonized NE-induced increase |
| Glycerol Release | Norepinephrine (NE) | Antagonized NE-induced increase |
This compound did not affect the basal (unstimulated) levels of either cAMP accumulation or glycerol release.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of β3-Adrenoceptor-Mediated Lipolysis and its Inhibition
Caption: β3-Adrenoceptor signaling pathway leading to lipolysis and its blockade by this compound.
Experimental Workflow for Glycerol Release Assay
Caption: Workflow for assessing the inhibitory effect of this compound on agonist-induced glycerol release.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study by Nisoli et al. (1996), which established the antagonistic properties of this compound on lipolysis.
Preparation of Brown Adipose Tissue Membranes and cAMP Assay
-
Tissue Preparation: Interscapular brown adipose tissue (BAT) is dissected from male Sprague-Dawley rats. The tissue is homogenized in a buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 0.25 M sucrose.
-
Membrane Isolation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membranes. The pellet is washed and resuspended in the assay buffer.
-
cAMP Assay: The membrane suspension is incubated for 10 minutes at 30°C in a medium containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP, a phosphodiesterase inhibitor (e.g., 1 mM isobutylmethylxanthine), and an ATP-regenerating system (e.g., 5 mM creatine (B1669601) phosphate (B84403) and 50 units/ml creatine kinase).
-
Experimental Conditions: The assay is performed in the presence of β3-adrenoceptor agonists (SR 58611A or CGP 12177) with or without various concentrations of this compound.
-
Quantification: The reaction is stopped by boiling, and the amount of cAMP produced is determined using a competitive protein binding assay. The pKB values are calculated from the concentration-response curves.[1]
Culture of Brown Adipocytes and Measurement of Lipolysis
-
Cell Culture: Preadipocytes are isolated from the interscapular brown fat of newborn rats and cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, insulin, and other growth factors to induce differentiation into mature, confluent brown adipocytes.
-
Lipolysis Assay (Glycerol Release): Confluent brown fat cells are washed and pre-incubated for 15 minutes in Krebs-Ringer bicarbonate buffer containing 4% bovine serum albumin and 5.5 mM glucose, with or without this compound.
-
Stimulation: Lipolysis is initiated by the addition of norepinephrine.
-
Incubation and Sample Collection: The cells are incubated for 60 minutes at 37°C. At the end of the incubation period, aliquots of the medium are collected.
-
Glycerol Measurement: The concentration of glycerol in the collected medium is determined using a sensitive enzymatic, colorimetric assay. The amount of glycerol released is an index of lipolysis.[1]
Conclusion
This compound has been a pivotal tool in the pharmacological characterization of the β3-adrenoceptor. Its selective antagonism of β3-AR-mediated lipolysis in brown adipocytes, as demonstrated by the inhibition of both cAMP accumulation and glycerol release, has solidified our understanding of the role of this receptor in adipose tissue metabolism. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development, facilitating further investigation into the therapeutic potential of targeting the β3-adrenergic pathway.
References
(2R)-SR59230A in Cardiovascular Research: A Technical Guide
(2R)-SR59230A, a potent and selective β3-adrenoceptor antagonist, has emerged as a critical pharmacological tool in cardiovascular research. Its ability to modulate various physiological and pathophysiological processes in the cardiovascular system has provided valuable insights into the role of the β3-adrenoceptor in health and disease. This technical guide provides an in-depth overview of the core actions of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Core Mechanism of Action and Pharmacological Properties
This compound, with the chemical name 3-(2-ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol oxalate, is primarily recognized for its high affinity and selectivity as an antagonist for the β3-adrenergic receptor.[1][2] The β3-adrenoceptor, unlike its β1 and β2 counterparts that mediate positive chronotropic and inotropic effects, is often associated with negative inotropic effects and vasodilation, primarily through the activation of endothelial nitric oxide synthase (eNOS).[3][4]
However, the pharmacological profile of SR59230A is not exclusively limited to β3-adrenoceptor antagonism. At higher concentrations, it has been shown to exhibit antagonist activity at α1-adrenoceptors, which can contribute to its overall cardiovascular effects, particularly vasodilation and a decrease in blood pressure.[5] This dual-receptor activity is a critical consideration in the interpretation of experimental results. Furthermore, some studies suggest that SR59230A may also interact with the low-affinity state of the β1-adrenoceptor.[6]
Cardiovascular Effects of this compound: Quantitative Data
The administration of this compound elicits a range of cardiovascular responses that have been quantified in various animal models. These effects are summarized in the tables below.
Hemodynamic Effects in Anesthetized Rats
| Parameter | Baseline (Control) | After SR59230A Administration | Reference |
| Blood Pressure | 115 ± 4 mmHg | 57 ± 13 mmHg | [7] |
Dose-Dependent Effects on Body Temperature, Heart Rate, and Tail Artery Blood Flow in Rats
| Dose of SR59230A | Change in Body Temperature | Change in Heart Rate | Change in Tail Artery Blood Flow | Reference |
| 5 mg/kg | Dose-dependent decrease (P < 0.05) | No significant effect | No significant effect | [7] |
| 10 mg/kg | Dose-dependent decrease (P < 0.05) | Decrease from 347 ± 7 bpm to 254 ± 20 bpm (P < 0.01) | Small fall | [7] |
Effects in a Newborn Lamb Model with Dopamine (B1211576) Infusion
| Parameter | Pre-SR59230A | Post-SR59230A (5 mg/kg) | P-value | Reference |
| Heart Rate | 237 ± 33 beats/min | 202 ± 7 beats/min | P = 0.08 | [8] |
| Cardiac Output | 167 ± 31 ml/min/kg | 123 ± 8 mL/min/kg | P = 0.08 | [8] |
| Mean Arterial Pressure | Unchanged | Unchanged | - | [8] |
Effects on Right Ventricular Function in a Rat Model of Pulmonary Arterial Hypertension (PAH)
| Parameter | PAH Model (Vehicle) | PAH Model + SR59230A | P-value | Reference |
| RV Basal Diameter | Increased | Significantly decreased | P < 0.01 | [3][9] |
| E/A Ratio | Increased | Significantly decreased | P < 0.01 | [3][9] |
| Right Ventricular Ejection Fraction (EF) | Decreased | Considerably recovered | P < 0.01 | [3][9] |
| Right Ventricular Wall Thickness (RVWT) | Increased | Significantly decreased | P < 0.05 | [3][9] |
| Left Atrial Diameter | Increased | Significantly reduced | P < 0.001 | [3][9] |
Signaling Pathways Modulated by this compound
The cardiovascular effects of this compound are mediated by its influence on specific intracellular signaling pathways. A key pathway involves the modulation of nitric oxide (NO) production.
In conditions like pulmonary arterial hypertension, SR59230A has been shown to suppress the elevated expression of endothelial nitric oxide synthase (eNOS).[3][10] Conversely, in models of endotoxin-induced heart failure, blockade of β3-adrenoceptors by SR59230A significantly reduced the expression of inducible nitric oxide synthase (iNOS), contributing to improved cardiac function and survival.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols involving this compound.
In Vivo Hemodynamic Studies in Anesthetized Rats
-
Animal Model: Anesthetized rats.
-
Drug Administration: Intravenous (i.v.) administration of SR59230A.
-
Measurements: Continuous monitoring of blood pressure via an arterial catheter.
-
Protocol:
-
Anesthetize the rat (e.g., with urethane (B1682113) and α-chloralose).
-
Insert a catheter into the femoral artery for blood pressure measurement.
-
Administer a bolus i.v. injection of SR59230A.
-
Record blood pressure before, during, and after drug administration to observe the hypotensive effect and recovery.[7]
-
Evaluation of this compound in a Newborn Lamb Model of Dopamine Infusion
-
Animal Model: Newborn lambs (2-5 days old).[12]
-
Drug Administration: Intravenous (i.v.) infusion of SR59230A (5 mg/kg) dissolved in DMSO and saline over 5 minutes.[8]
-
Measurements: Heart rate (HR), cardiac output (CO), mean arterial pressure (MAP), oxygen consumption (VO2), and oxygen delivery (DO2).[8][12]
-
Protocol:
-
Anesthetize and mechanically ventilate the lambs.
-
Perform baseline measurements of all parameters.
-
Administer SR59230A or placebo.
-
After 30 minutes, begin incremental i.v. infusions of dopamine (5, 10, 15, and 20 μg/kg/min), with each dose maintained for 15 minutes.
-
Repeat all measurements at the end of each dopamine dose.[8]
-
Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) Model in Rats
-
Animal Model: Rats.
-
Induction of PAH: A single subcutaneous injection of monocrotaline (B1676716) (MCT).[10][13]
-
Treatment: Four weeks of treatment with SR59230A or vehicle control.[10][13]
-
Evaluation: Echocardiography to assess right ventricular function and structure. Histological analysis of heart and lung tissues.[3][9]
-
Protocol:
-
Induce PAH in rats with MCT injection.
-
Randomly assign rats to receive daily SR59230A or vehicle for four weeks.
-
At the end of the treatment period, perform echocardiography to measure parameters such as RV basal diameter, ejection fraction, and wall thickness.
-
Harvest heart and lung tissues for histological examination and protein expression analysis (e.g., β3-AR, eNOS).[3]
-
Applications in Cardiovascular Disease Models
The utility of this compound extends across various models of cardiovascular disease, providing insights into potential therapeutic strategies.
-
Pulmonary Arterial Hypertension (PAH): In MCT-induced PAH in rats, SR59230A treatment significantly improved right ventricular function and reduced pathological remodeling.[3][10][13] This suggests that β3-adrenoceptor antagonism may be beneficial in mitigating the cardiac consequences of PAH.
-
Septic Shock: In a murine model of resuscitated septic shock, administration of SR59230A improved hemodynamic parameters, including mean arterial pressure and cardiac index.[4] In a model of endotoxin-induced heart failure, SR59230A significantly reduced mortality and preserved cardiac function, partly by suppressing iNOS expression and improving cardiac metabolism.[11] These findings highlight the detrimental role of β3-adrenoceptor activation in the acute setting of sepsis and the potential therapeutic benefit of its blockade.
-
Heart Failure: Upregulation of β3-adrenoceptors has been observed in heart failure models.[3] The negative inotropic effect of β3-adrenoceptor stimulation suggests that its antagonism could be a therapeutic strategy to improve cardiac contractility in heart failure.[8]
-
Ischemia-Reperfusion Injury: Interestingly, studies using a β3-adrenoceptor agonist (BRL37344) have shown cardioprotective effects in ischemia-reperfusion models, which were blocked by the nitric oxide synthase inhibitor L-NAME.[14] While this study did not focus on the effects of SR59230A, it underscores the complex role of the β3-adrenoceptor in myocardial injury and the importance of the NO pathway.
Off-Target Effects and Considerations
A crucial aspect of using this compound as a research tool is acknowledging its potential off-target effects. Functional and ligand-binding studies have revealed that SR59230A can act as an antagonist at α1-adrenoceptors, particularly at higher concentrations.[5] This α1-adrenergic blockade can contribute to vasodilation and a decrease in blood pressure, effects that might be erroneously attributed solely to β3-adrenoceptor antagonism if not carefully considered. Therefore, it is imperative to use the lowest effective concentration of SR59230A and to consider the use of appropriate controls to dissect the specific contributions of β3- and α1-adrenoceptor blockade to the observed physiological effects.
Conclusion
This compound is an invaluable tool for interrogating the role of the β3-adrenoceptor in the cardiovascular system. Its effects on hemodynamics, cardiac function, and signaling pathways have been extensively documented. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. However, a thorough understanding of its complete pharmacological profile, including its off-target α1-adrenergic antagonist activity, is essential for the accurate interpretation of experimental data and the design of future studies. The continued investigation of β3-adrenoceptor modulation with tools like this compound holds promise for uncovering novel therapeutic targets for a range of cardiovascular diseases.
References
- 1. Inhibition of cardiac Kir2.1-2.3 channels by beta3 adrenoreceptor antagonist SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β3-Adrenergic receptor antagonism improves cardiac and vascular functions but did not modulate survival in a murine resuscitated septic shock model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β3-adrenoceptors inhibit stimulated norepinephrine release in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. β3-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. β(3)-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline‑induced pulmonary arterial hypertension | FUJIFILM VisualSonics [visualsonics.com]
- 14. Cardioprotective Effects of Beta3-Adrenergic Receptor (β3-AR) Pre-, Per-, and Post-treatment in Ischemia-Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
(2R)-SR59230A: A β3-Adrenergic Receptor Antagonist with Emerging Potential in Oncology
(An In-depth Technical Guide for Researchers and Drug Development Professionals)
Executive Summary
(2R)-SR59230A, the (S,S)-enantiomer of SR59230A, is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR). Initially explored for its roles in metabolic regulation, recent preclinical evidence has illuminated its significant potential in oncology. This document provides a comprehensive overview of the current understanding of this compound's application in cancer studies, detailing its mechanism of action, effects on various cancer models, and synergistic potential with existing therapies. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to provide a thorough resource for researchers and drug development professionals in the field of oncology.
Introduction to this compound
SR59230A is a selective antagonist for the β3-adrenergic receptor, with the (2R)- or (S,S)-enantiomer being the biologically active form. Its counterpart, the (R,R)-enantiomer (SR 59483), is largely inactive.[1] The β3-AR, a member of the G-protein coupled receptor family, is classically associated with lipolysis and thermogenesis in adipose tissue.[1][2] However, a growing body of research has identified the expression and functional role of β3-AR in various tumor types, implicating it in cancer cell proliferation, survival, and differentiation.[3][4] This has positioned this compound as a promising therapeutic agent for cancer treatment.
Quantitative Data: Receptor Affinity and Anti-proliferative Activity
The selectivity and potency of SR59230A have been characterized in several studies. The compound exhibits a higher affinity for the β3-AR compared to β1- and β2-ARs. Furthermore, its anti-proliferative effects have been quantified across a range of cancer cell lines, demonstrating a dose-dependent inhibition of cell viability.
Table 1: Receptor Binding Affinity of SR59230A
| Receptor | IC50 (nM) |
| β3-Adrenergic Receptor | 40[5] |
| β1-Adrenergic Receptor | 408[5] |
| β2-Adrenergic Receptor | 648[5] |
Table 2: Anti-proliferative Activity of SR59230A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HUVEC | Endothelial | 6.45[4] |
| 8505C | Anaplastic Thyroid Carcinoma | 13.09[4] |
| U-87 | Glioblastoma | 18.21[4] |
| A-2058 | Melanoma | 26.27[4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 34.83[4] |
| Neuro-2A | Neuroblastoma | > 1 (significant effect)[3] |
| SK-N-BE(2) | Neuroblastoma | > 5 (significant effect)[3] |
| BE(2)C | Neuroblastoma | > 5 (significant effect)[3] |
Mechanism of Action and Signaling Pathways
The anti-cancer effects of this compound are multifaceted, involving the modulation of key signaling pathways that regulate cell proliferation, differentiation, and the tumor microenvironment. A significant mechanism elucidated in neuroblastoma involves the functional crosstalk between the β3-AR and the sphingosine (B13886) kinase 2 (SK2)/sphingosine-1-phosphate receptor 2 (S1P2) axis.
The β3-AR/SK2/S1P2 Signaling Axis in Neuroblastoma
In neuroblastoma, activation of β3-AR appears to promote cell proliferation and maintain a stem-like state. Treatment with SR59230A disrupts this signaling cascade. Blockade of the β3-AR leads to a downregulation of both SK2 and its receptor S1P2 at the protein level.[3] This inhibition of the SK2/S1P2 axis promotes a switch from a proliferative/stemness phenotype to one of neuronal differentiation, ultimately inhibiting tumor growth.[3][6]
Modulation of the Tumor Microenvironment
This compound has also been shown to impact the tumor microenvironment. In a mouse model of osteosarcoma, treatment with SR59230A reduced tumor growth and cancer-evoked pain.[7][8] This effect was associated with a reduction in neuroinflammation, specifically a decrease in the number of neural macrophages and the production of reactive oxygen species (ROS) like hydrogen peroxide (H2O2).[7][8]
Synergistic Effects with Chemotherapeutics
A key finding in recent research is the ability of SR59230A to synergize with conventional and targeted anti-cancer agents. In vitro studies have demonstrated that combining SR59230A with various chemotherapeutic drugs enhances their efficacy across different cancer types.[4][9] This suggests that β3-AR blockade could be a promising strategy to overcome drug resistance and optimize current cancer therapies.[9]
Table 3: Synergistic Combinations of SR59230A in Cancer Cell Lines
| Cancer Cell Line | Combination Agent | Effect |
| A-2058 (Melanoma) | Vemurafenib | Strong Synergy[4][9] |
| MDA-MB-231 (Breast Cancer) | Paclitaxel | Synergy[4][9] |
| 8505C (Thyroid Carcinoma) | Paclitaxel | Synergy[4][9] |
| U-87 (Glioblastoma) | Temozolomide | Synergy[4][9] |
| HUVEC (Endothelial) | Lenvatinib, Sorafenib | Strong Synergy[4][9] |
Experimental Protocols
While detailed, step-by-step protocols are often specific to individual laboratories, the following outlines the general methodologies employed in the cited studies investigating this compound.
Cell Viability and Proliferation Assays
-
MTT Assay: Used to assess the anti-proliferative effects of SR59230A.
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
General Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere.
-
Treat cells with varying concentrations of SR59230A for a specified duration (e.g., 24, 48, or 72 hours).[3]
-
Add MTT reagent to each well and incubate.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
-
Western Blot Analysis
-
Purpose: To determine the protein expression levels of key signaling molecules (e.g., SK2, S1P2, MAP2).[3]
-
General Procedure:
-
Lyse treated and control cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the proteins of interest.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect protein bands using a chemiluminescent substrate.
-
-
In Vivo Tumor Models
-
Purpose: To evaluate the anti-tumor efficacy of SR59230A in a living organism.
-
General Procedure (Syngeneic Mouse Model):
-
Inoculate immunocompetent mice with cancer cells (e.g., neuroblastoma or osteosarcoma cells).[3][7]
-
Allow tumors to establish and reach a palpable size.
-
Administer SR59230A (e.g., 10 mg/kg, intraperitoneally) or vehicle control daily.[2][7][10]
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight, immunohistochemistry, Western blot).[10]
-
-
Future Directions and Conclusion
The preclinical data accumulated to date strongly suggest that this compound holds significant promise as a novel therapeutic agent in oncology. Its ability to inhibit cancer cell proliferation, induce differentiation, and modulate the tumor microenvironment, coupled with its synergistic effects with existing anti-cancer drugs, provides a strong rationale for further investigation. Future research should focus on elucidating the broader applicability of this compound across a wider range of malignancies, further dissecting the underlying molecular mechanisms, and ultimately translating these promising preclinical findings into clinical trials. The selective targeting of the β3-adrenergic receptor with this compound represents an innovative and potentially effective strategy in the fight against cancer.
References
- 1. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β3-adrenoreceptor blockade reduces tumor growth and increases neuronal differentiation in neuroblastoma via SK2/S1P2 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. β2-and β3-Adrenergic Receptors Contribute to Cancer-Evoked Pain in a Mouse Model of Osteosarcoma via Modulation of Neural Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | β2-and β3-Adrenergic Receptors Contribute to Cancer-Evoked Pain in a Mouse Model of Osteosarcoma via Modulation of Neural Macrophages [frontiersin.org]
- 9. Synergistic combination of the adrenergic antagonist SR59230A with common chemotherapeutic drugs and target therapies in cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. flore.unifi.it [flore.unifi.it]
Unraveling the Adrenergic Receptor Interactions of (2R)-SR59230A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-SR59230A, a potent and selective antagonist of the β3-adrenergic receptor, has garnered significant interest within the scientific community for its potential therapeutic applications. Initially developed for its high affinity towards the β3-adrenoceptor, subsequent research has revealed a more complex pharmacological profile, with interactions extending to other adrenergic receptor subtypes. This in-depth technical guide provides a comprehensive overview of the interaction of this compound with a spectrum of adrenergic receptors. It is designed to be a critical resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key signaling pathways and workflows to facilitate a deeper understanding of this compound's multifaceted activity.
Quantitative Analysis of Receptor Binding and Functional Activity
The interaction of this compound with various adrenergic receptors has been quantified through a series of binding and functional assays. The data presented below summarizes the binding affinities (IC50 and pKi) and functional potencies (pA2) of this compound at β1, β2, β3, and α1-adrenergic receptors.
| Receptor Subtype | Parameter | Value (nM) | Species/System | Reference |
| β3-Adrenergic Receptor | IC50 | 40 | - | [1] |
| β1-Adrenergic Receptor | IC50 | 408 | - | [1] |
| β2-Adrenergic Receptor | IC50 | 648 | - | [1] |
Table 1: Binding Affinity (IC50) of this compound for Human β-Adrenergic Receptors
| Receptor Subtype | Parameter | Value | Species/System | Reference |
| α1-Adrenergic Receptor | pKi | 6.6 | Rat Cortical Membranes | [2][3] |
Table 2: Binding Affinity (pKi) of this compound for α1-Adrenergic Receptors
| Receptor Subtype | Parameter | Value | Species/System | Reference |
| β3-Adrenergic Receptor | pA2 | 8.31 | Human Colonic Circular Smooth Muscle | [4] |
Table 3: Antagonist Potency (pA2) of this compound at the β3-Adrenergic Receptor
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. This section outlines the detailed protocols for the key assays used to characterize the interaction of this compound with adrenergic receptors.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest and a competitor ligand (in this case, this compound) to displace the radioligand.
Objective: To determine the binding affinity (Ki or IC50) of this compound for different adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand specific for the receptor subtype (e.g., [3H]-dihydroalprenolol for β-receptors, [3H]-prazosin for α1-receptors).
-
This compound in a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction through differential centrifugation.
-
Incubation: In a multi-well plate, incubate a fixed amount of membrane protein with a fixed concentration of the radioligand and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competing ligand).
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation Assay
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For adrenergic receptors coupled to Gs (like β-receptors) or Gi (like α2-receptors), measuring changes in intracellular cyclic AMP (cAMP) levels is a common method to assess receptor activation or inhibition.
Objective: To determine the functional effect of this compound on adrenergic receptor-mediated cAMP production.
Materials:
-
Intact cells expressing the adrenergic receptor of interest.
-
This compound.
-
A known agonist for the receptor (e.g., isoproterenol (B85558) for β-receptors).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF).
Procedure:
-
Cell Culture: Culture cells expressing the target receptor to an appropriate density in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period to prevent cAMP breakdown.
-
Antagonist Mode: To test for antagonist activity, incubate the cells with varying concentrations of this compound prior to the addition of a fixed concentration of a known agonist.
-
Agonist Stimulation: Add the agonist to stimulate cAMP production and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Stop the reaction and lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: For antagonist activity, plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50. For Schild analysis, perform concentration-response curves to the agonist in the presence of increasing concentrations of this compound. The dose-ratio can then be used to construct a Schild plot and determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: β-Adrenergic Receptor Signaling Pathways
Caption: Radioligand Binding Assay Workflow
References
- 1. Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
(2R)-SR59230A Off-Target Effects: An In-Depth Technical Investigation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the off-target effects of (2R)-SR59230A, a compound primarily recognized as a potent and selective β3-adrenergic receptor antagonist. While its high affinity for the β3 receptor is well-documented, a comprehensive understanding of its interactions with other molecular targets is crucial for accurate interpretation of experimental results and for predicting potential clinical implications. This document summarizes the known on- and off-target binding affinities, provides detailed experimental protocols for investigating these interactions, and visualizes the key signaling pathways involved.
Data Presentation: On-Target and Off-Target Binding Affinities
The following tables summarize the quantitative data on the binding affinities of this compound for its primary target and key off-target receptors.
Table 1: On-Target Adrenergic Receptor Affinities
| Receptor Subtype | Ligand | Species | Assay Type | Parameter | Value (nM) | Reference |
| β3-Adrenergic | This compound | - | Radioligand Binding | IC50 | 40 | [1] |
| β1-Adrenergic | This compound | - | Radioligand Binding | IC50 | 408 | [1] |
| β2-Adrenergic | This compound | - | Radioligand Binding | IC50 | 648 | [1] |
Table 2: Off-Target α1-Adrenergic Receptor Affinity
| Receptor Subtype | Ligand | Species | Assay Type | Parameter | Value (nM) | Reference |
| α1-Adrenergic | SR 59230A | Rat | [3H]prazosin Binding | pKi | 6.6 | Leblais et al., 2004 |
Note: pKi of 6.6 corresponds to a Ki of approximately 251 nM.
Key Experimental Protocols
Detailed methodologies for assessing the off-target effects of this compound are provided below. These protocols are foundational for identifying and characterizing unintended molecular interactions.
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol is adapted from methodologies used to determine the binding affinity of compounds for α1-adrenergic receptors using [3H]prazosin, a selective α1-antagonist radioligand.
Objective: To determine the inhibitor constant (Ki) of this compound for α1-adrenoceptors in rat cortical membranes.
Materials:
-
Rat cerebral cortex tissue
-
[3H]prazosin (specific activity ~80 Ci/mmol)
-
This compound
-
Phentolamine (B1677648) (for non-specific binding determination)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Homogenizer, refrigerated centrifuge, 96-well plates, filtration apparatus, and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Dissect rat cerebral cortices on ice and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer.
-
Non-specific Binding: Add a high concentration of phentolamine (e.g., 10 µM).
-
Displacement: Add varying concentrations of this compound (e.g., 10^-10 to 10^-5 M).
-
-
Add a fixed concentration of [3H]prazosin (e.g., 0.2 nM) to all wells.
-
Add the membrane preparation (e.g., 100-200 µg of protein) to all wells to initiate the binding reaction. The final assay volume is typically 250 µL.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]prazosin binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]prazosin used and Kd is the dissociation constant of [3H]prazosin for the α1-adrenoceptor.
-
Functional Assay for α1-Adrenoceptor Antagonism: Vascular Smooth Muscle Contraction
This protocol describes a method to assess the functional antagonist activity of this compound at α1-adrenoceptors by measuring its effect on phenylephrine-induced contraction of isolated rat intrapulmonary artery rings.
Objective: To determine if this compound can inhibit the contractile response mediated by α1-adrenoceptor activation in vascular smooth muscle.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Phenylephrine (B352888) (α1-adrenoceptor agonist)
-
This compound
-
Organ bath system with isometric force transducers.
-
Dissection microscope and surgical instruments.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and dissect the main intrapulmonary arteries.
-
Under a dissection microscope, carefully remove adhering connective tissue and cut the arteries into rings (2-3 mm in length).
-
Suspend the arterial rings between two stainless steel hooks in organ baths containing Krebs-Ringer solution at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
-
Equilibration and Pre-contraction:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with solution changes every 15 minutes.
-
Induce a stable contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM).
-
-
Antagonist Application:
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath and record the changes in isometric tension.
-
Alternatively, to determine the antagonist potency, pre-incubate the arterial rings with different concentrations of this compound for a set period (e.g., 30 minutes) before constructing a cumulative concentration-response curve to phenylephrine.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by a high concentration of KCl (e.g., 80 mM) at the end of the experiment.
-
For antagonist potency determination, plot the log concentration of phenylephrine versus the response in the absence and presence of different concentrations of this compound.
-
Calculate the pA2 value from a Schild plot analysis to quantify the antagonist potency of this compound. A pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway associated with the identified off-target and a typical workflow for off-target investigation.
Caption: α1-Adrenergic Receptor Signaling Pathway Antagonized by this compound.
Caption: Experimental Workflow for Off-Target Effects Investigation.
References
Methodological & Application
(2R)-SR59230A: In Vitro Experimental Protocols for Studying β3-Adrenergic Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-SR59230A, chemically known as 3-(2-ethylphenoxy)-1-[(1S)-1,2,3,4-tetrahydronaphth-1-ylamino]-(2S)-2-propanol oxalate (B1200264), is a widely utilized pharmacological tool in the study of the β3-adrenergic receptor (β3-AR). Initially characterized as the first selective β3-AR antagonist, subsequent research has revealed a more complex pharmacological profile, including partial agonism and biased agonism.[1][2][3][4] This document provides detailed experimental protocols for in vitro studies involving this compound, designed for researchers in pharmacology and drug development. The protocols outlined below are based on established methodologies from peer-reviewed studies and are intended to guide the investigation of this compound's effects on cellular signaling pathways.
Mechanism of Action
This compound is a ligand for the β3-adrenoceptor. Its functional effects are highly dependent on the cellular context and the specific signaling pathway being investigated.[1][2] While it acts as an antagonist in certain assays, such as cAMP accumulation in response to potent agonists, it can also exhibit partial agonist activity, particularly in cells with high receptor expression levels.[1][2][3] Furthermore, this compound has been shown to be a biased agonist, preferentially activating cAMP-independent pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, over the classical cAMP-dependent pathway.[1][2][5] It is important to note that some studies have reported non-selective effects and potential interactions with other adrenergic receptor subtypes, such as α1-adrenoceptors, at higher concentrations.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies with this compound.
Table 1: Antagonist Activity of this compound
| Assay System | Agonist | Parameter | Value | Reference |
| Rat brown adipose tissue membranes | SR 58611A | pKB | 8.87 ± 0.12 | [7][8] |
| Rat brown adipose tissue membranes | CGP 12177 | pKB | 8.20 ± 0.15 | [7][8] |
| Human colonic circular smooth muscle | Isoprenaline (in the presence of β1/β2 blockade) | pA2 | 8.31 | [9] |
Table 2: Agonist and Partial Agonist Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| CHO cells expressing human β3-AR | cAMP accumulation | EC50 | 3.4 nM | [10] |
| CHO cells expressing human β3-AR | cAMP accumulation | Intrinsic Activity | 0.28 | [10] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the effect of this compound on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger in β-adrenergic signaling.
Materials:
-
Cells expressing the β3-adrenoceptor (e.g., Chinese Hamster Ovary (CHO)-β3 cells, 3T3-F442A adipocytes).[1][3]
-
Cell culture medium (e.g., DMEM/F12).
-
Fetal bovine serum (FBS).
-
Antibiotics (penicillin/streptomycin).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA, TR-FRET).
Procedure:
-
Cell Culture: Culture the cells in appropriate medium supplemented with FBS and antibiotics. Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Antagonist Treatment: To assess antagonist activity, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration (e.g., EC80) of a β-adrenergic agonist in the presence of a phosphodiesterase inhibitor to stimulate cAMP production. Incubate for 10-30 minutes at 37°C.
-
Partial Agonist Assessment: To determine partial agonist activity, treat the cells with increasing concentrations of this compound alone.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a suitable cAMP assay kit.
-
Data Analysis: Plot the data as a concentration-response curve and calculate parameters such as IC50 (for antagonism) or EC50 and intrinsic activity (for agonism).
Protocol 2: Extracellular Acidification Rate (ECAR) Assay
This protocol measures the metabolic activity of cells in response to this compound using a cytosensor microphysiometer. ECAR is an indicator of glycolysis and can reflect cellular activation through non-cAMP pathways.[1][2][3]
Materials:
-
Cells expressing the β3-adrenoceptor.
-
Low-buffering running medium.
-
This compound.
-
β-adrenergic agonist (e.g., CL316243).[3]
-
Cytosensor microphysiometer.
Procedure:
-
Cell Preparation: Seed the cells onto microphysiometer capsules and allow them to attach.
-
Equilibration: Place the capsules in the microphysiometer and equilibrate with low-buffering running medium until a stable baseline ECAR is achieved.
-
Compound Addition: Perfuse the cells with varying concentrations of this compound or a reference agonist.
-
ECAR Measurement: The microphysiometer will continuously measure the rate of acidification of the medium.
-
Data Analysis: Calculate the percentage increase in ECAR over baseline for each concentration and generate concentration-response curves to determine EC50 and maximal response.
Protocol 3: Western Blotting for MAPK Phosphorylation
This protocol assesses the activation of the p38 and Erk1/2 MAPK signaling pathways by measuring their phosphorylation status.[1][2]
Materials:
-
Cells expressing the β3-adrenoceptor.
-
Serum-free medium.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
Transfer buffer and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (phospho-p38, total p38, phospho-Erk1/2, total Erk1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Serum-starve the cells for several hours before treatment. Treat the cells with this compound or a reference agonist for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. research.monash.edu [research.monash.edu]
- 2. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Ligand-Directed Signaling at the β3-Adrenoceptor Produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) Relative to Receptor Agonists | Semantic Scholar [semanticscholar.org]
- 6. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openread.academy [openread.academy]
- 8. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (2R)-SR59230A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-SR59230A is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), with reported IC50 values of 40 nM, 408 nM, and 648 nM for β3, β1, and β2 receptors, respectively.[1] It is a valuable tool for investigating the physiological and pathophysiological roles of the β3-adrenoceptor in various systems. Notably, research indicates that SR59230A can exhibit ligand-directed signaling, acting as a partial agonist or antagonist depending on the cell type and the signaling pathway being measured.[2][3] This compound has been observed to penetrate the blood-brain barrier.[1] These application notes provide a summary of dosages and administration routes for this compound in common animal models, along with detailed experimental protocols.
Data Presentation: Dosage and Administration Summary
The following tables summarize quantitative data on the dosage and administration of this compound in various animal models as reported in the literature.
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Dosage | Route of Administration | Vehicle | Application/Study Focus | Reference |
| Sprague-Dawley Rat | 1, 5, or 10 mg/kg | Intraperitoneal (i.p.) | Water | Inhibition of brown adipose tissue thermogenesis | [4][5] |
| Goto-Kakizaki (GK) Rat | 0.6 mg/kg/day | Continuous infusion (osmotic pump) | Saline | Normalization of pancreatic islet blood flow | [6] |
| Rat (PAH model) | 2 mg/kg (every other day) | Intravenous (i.v.) | Not specified | Improvement of right ventricular function | [7] |
| Swiss Mouse | 1 mg/kg | Intraperitoneal (i.p.) | 0.9% NaCl | Regulation of β3-adrenoceptor in ileum and adipose tissue | [8] |
| Mouse | 0.5 or 5 mg/kg | Subcutaneous (s.c.) | Not specified | Modulation of MDMA-induced hyperthermia | [1] |
Table 2: this compound Dosage and Administration in Other Animal Models
| Animal Model | Dosage | Route of Administration | Vehicle | Application/Study Focus | Reference |
| Newborn Lamb | 5 mg/kg | Intravenous (i.v.) infusion | DMSO and Saline | Attenuation of dopamine-induced imbalance in oxygen transport | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% Saline
-
Sterile corn oil (for specific formulations)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure for Saline-Based Solution (for i.p., i.v., s.c. injection):
-
For studies requiring a saline-based vehicle, this compound can be dissolved in a minimal amount of a suitable solvent before dilution. For example, a stock solution can be prepared in DMSO.
-
To prepare a dosing solution for newborn lambs, this compound was first dissolved in DMSO (e.g., to a concentration of 100 mg/ml) and then diluted in sterile saline to the final desired concentration (e.g., 5 mg/kg in a final volume of 10 mL).[9]
-
For some applications in mice, 0.9% NaCl has been used as the vehicle for intraperitoneal injections.[8]
-
It is recommended to keep the final concentration of DMSO in the working solution below 2% for animal studies, if possible, to minimize potential vehicle effects.[1]
-
Always prepare fresh solutions on the day of the experiment. If stock solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C or -80°C.[10]
Procedure for Oil-Based Suspension (for injection):
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/ml).
-
For a 1 mL working solution, add 50 µL of the 100 mg/ml DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly by vortexing to ensure a uniform suspension.
-
This formulation should be used immediately after preparation.[11]
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 ml)
-
Sterile needles (26-27 gauge)
-
70% alcohol swabs
-
Appropriate animal restraint device
Procedure:
-
Restrain the mouse securely to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.
-
Tilt the mouse's head slightly downwards. This causes the abdominal organs to shift cranially, reducing the risk of puncture.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Cleanse the injection site with a 70% alcohol swab.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new one.
-
If aspiration is clear, slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Protocol 3: Intravenous (i.v.) Injection in Rats (via tail vein)
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 ml)
-
Sterile needles (27-30 gauge)
-
A rat restraint device
-
A heat lamp or warm water to induce vasodilation
-
70% alcohol swabs
Procedure:
-
Place the rat in a suitable restraint device, allowing access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, making them more visible and accessible.
-
Clean the tail with a 70% alcohol swab.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful cannulation is often indicated by a small amount of blood entering the hub of the needle.
-
Slowly inject the this compound solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a dry cotton ball or gauze to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse effects.
Mandatory Visualizations
Signaling Pathways of β3-Adrenoceptor and this compound
The following diagram illustrates the known signaling pathways activated by the β3-adrenoceptor and how this compound can modulate these pathways. Canonically, β3-AR activation stimulates adenylyl cyclase (AC) via a Gs protein, leading to cAMP production and subsequent protein kinase A (PKA) activation. However, evidence suggests that β3-AR can also signal through Gs-independent pathways, activating p38 MAPK and Erk1/2. This compound is known to be an antagonist of the cAMP pathway but can act as an agonist for the MAPK/Erk pathways, demonstrating ligand-directed signaling.[2]
Caption: β3-AR signaling and modulation by this compound.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical experimental workflow for an acute in vivo study investigating the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-week treatment with the β₃-adrenoceptor antagonist SR59230A normalizes the increased pancreatic islet blood flow in type 2 diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β3-Adrenoceptor regulation and relaxation responses in mouse ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β3-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SR59230A|174689-39-5|COA [dcchemicals.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for (2R)-SR59230A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-SR59230A is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR).[1] It also exhibits affinity for β1- and β2-adrenergic receptors at higher concentrations.[1] These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments, ensuring accurate and reproducible results for investigating β3-AR signaling and its physiological roles. Due to its complex pharmacology, where it can act as a partial agonist or antagonist depending on the cell type and receptor expression levels, careful preparation and application are crucial.[2]
Chemical Properties and Solubility
This compound hydrochloride is the commonly used form for research. Its solubility in common laboratory solvents is a critical factor for preparing stock solutions for cell culture applications.
| Property | Value | Source |
| Molecular Weight | 361.9 g/mol (hydrochloride) | Abcam |
| Solubility in Water | Up to 10 mM | [3] |
| Solubility in DMSO | Up to 100 mM | [3] |
| IC50 for β3-AR | 40 nM | [1] |
| IC50 for β1-AR | 408 nM | [1] |
| IC50 for β2-AR | 648 nM | [1] |
Experimental Protocols
Preparation of Stock Solutions
To ensure complete dissolution and sterility, the following protocols for preparing stock solutions of this compound are recommended.
A. Using Dimethyl Sulfoxide (DMSO)
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM to 100 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
B. Using Sterile Water
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, cell culture-grade water to achieve a stock solution of up to 10 mM.[3]
-
Sonication and Warming: To aid dissolution in aqueous solution, sonicate the mixture and warm it to 35-37°C.[4][5]
-
Mixing: Vortex thoroughly to ensure the compound is fully dissolved.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter.
-
Aliquoting and Storage: Prepare single-use aliquots and store them at -20°C or -80°C.
Preparation of Working Solutions and Cell Treatment
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature or in a 37°C water bath immediately before use.
-
Dilution: Serially dilute the stock solution in a sterile cell culture medium to the desired final working concentration. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Working Concentration Range: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question. For neuroblastoma cell lines, concentrations ranging from 100 nM to 50 µM have been used, with significant effects on cell viability observed at concentrations above 1 µM or 5 µM, depending on the specific cell line.[1]
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same volume of cell culture medium containing the same final concentration of the solvent (DMSO or water) used to dissolve the this compound.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its use in cell culture experiments.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-week treatment with the β₃-adrenoceptor antagonist SR59230A normalizes the increased pancreatic islet blood flow in type 2 diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for the Use of (2R)-SR59230A in Primary Adipocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-SR59230A is a valuable pharmacological tool for investigating the role of the β3-adrenergic receptor (β3-AR) in adipocyte physiology. Initially characterized as the first selective β3-AR antagonist, it is widely used to probe the downstream effects of β3-AR activation, such as lipolysis and thermogenesis, particularly in brown and beige adipocytes.[1] In primary adipocyte cultures, this compound is instrumental in dissecting the signaling pathways that regulate energy metabolism.
Adipocytes, the primary cells of adipose tissue, are central to systemic energy homeostasis. The β3-AR, predominantly expressed in adipocytes, is a key mediator of catecholamine-stimulated lipolysis and energy expenditure. Activation of β3-AR typically leads to an increase in intracellular cyclic AMP (cAMP) levels, subsequent activation of Protein Kinase A (PKA), and the phosphorylation of key lipolytic enzymes.[2] this compound allows researchers to block these effects when induced by β3-AR agonists, thereby confirming the receptor's involvement.
Interestingly, emerging evidence reveals a more complex pharmacological profile for this compound. It can exhibit ligand-directed signaling and partial agonist activity, particularly through Gs-protein-independent pathways.[3] For instance, this compound has been shown to stimulate the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK1/2) pathways, which are also implicated in the regulation of lipolysis and other cellular processes in adipocytes.[2][3][4] This dual functionality as both an antagonist of the canonical cAMP pathway and a potential agonist of alternative signaling cascades makes it a unique tool, but also necessitates careful experimental design and data interpretation.
These application notes provide detailed protocols for the use of this compound in primary adipocyte culture, focusing on its application in studying lipolysis and signaling pathways.
Data Presentation
Table 1: Antagonist Activity of this compound in Adipocytes
| Parameter | Agonist Used | Cell Type | Value | Reference |
| pKB | SR58611A | Rat Brown Adipose Tissue Membranes | 8.87 ± 0.12 | [1] |
| pKB | CGP 12177 | Rat Brown Adipose Tissue Membranes | 8.20 ± 0.15 | [1] |
| Antagonism of p38 MAPK Phosphorylation | BRL37344A (10 nM) | 3T3-L1 Adipocytes | Almost complete blockade at 10 µM | [4] |
Table 2: Reported Agonist and Off-Target Effects of this compound
| Effect | Cell/Tissue Type | Observation | Reference |
| Stimulation of Glycerol (B35011) Release | Isolated Adipocytes | This compound stimulated glycerol release from tissue and isolated adipocytes. | [2] |
| Activation of MAPK Pathways | CHO cells expressing mouse β3-AR | This compound shows higher efficacy for Erk1/2 and p38 MAPK phosphorylation compared to the agonist CL316243. | [3] |
| Partial Agonist (cAMP accumulation) | CHO cells with high β3-AR expression | This compound acted as a partial agonist for cAMP accumulation. | [3] |
| Antagonist (cAMP accumulation) | CHO cells with low β3-AR expression | This compound acted as an antagonist for cAMP accumulation. | [3] |
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Dual role of this compound on β3-AR signaling in adipocytes.
Caption: Experimental workflow for using this compound in primary adipocytes.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Adipocytes
This protocol is adapted from methods for isolating the stromal vascular fraction (SVF) containing preadipocytes and differentiating them into mature adipocytes.
Materials:
-
Adipose tissue (e.g., epididymal white adipose tissue or interscapular brown adipose tissue from mice)
-
Digestion Buffer: DMEM/F12 with 1 mg/mL Collagenase Type II and 2% Bovine Serum Albumin (BSA)
-
Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation Medium (for white adipocytes): Culture Medium supplemented with 1 µM dexamethasone, 0.5 mM IBMX, 1 µg/mL insulin, and 1 µM rosiglitazone.
-
Sterile dissection tools, 50 mL conical tubes, 100 µm cell strainers, centrifuge.
Procedure:
-
Aseptically dissect adipose tissue from the source organism and place it in sterile PBS.
-
Mince the tissue into fine pieces in a sterile petri dish.
-
Transfer the minced tissue to a 50 mL conical tube containing pre-warmed Digestion Buffer.
-
Incubate at 37°C for 30-60 minutes with gentle shaking.
-
Quench the digestion by adding an equal volume of Culture Medium.
-
Filter the cell suspension through a 100 µm cell strainer into a new 50 mL tube.
-
Centrifuge at 500 x g for 5 minutes to pellet the SVF. Mature adipocytes will float.
-
Carefully aspirate the floating lipid layer and the supernatant.
-
Resuspend the SVF pellet in Culture Medium and plate in culture dishes.
-
Grow cells to confluence. Once confluent, induce differentiation by replacing the Culture Medium with Differentiation Medium.
-
After 2-3 days, replace the Differentiation Medium with Culture Medium supplemented only with insulin.
-
Maintain the cells in insulin-containing medium for another 4-7 days, replacing the medium every 2 days, until mature, lipid-laden adipocytes are observed.
Protocol 2: Lipolysis Assay
This protocol details the measurement of glycerol and free fatty acid (FFA) release from differentiated primary adipocytes to assess lipolysis.
Materials:
-
Differentiated primary adipocytes in culture plates.
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 2% fatty acid-free BSA.
-
β3-AR agonist stock solution (e.g., Isoproterenol, 10 mM in water).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Glycerol and Free Fatty Acid quantification kits.
Procedure:
-
Wash the differentiated adipocytes twice with warm PBS.
-
Add KRBB to the cells and incubate for 1-2 hours to establish basal conditions.
-
For antagonist studies: Pre-incubate the cells with the desired concentration of this compound (e.g., 1-10 µM) for 30 minutes.
-
For agonist studies: Prepare wells with this compound at various concentrations.
-
Initiate the lipolysis reaction by adding the β3-AR agonist (for antagonist studies, e.g., 1 µM Isoproterenol) or vehicle control.
-
Incubate at 37°C for 1-3 hours.
-
Collect the supernatant (incubation medium) at the end of the incubation period.
-
Quantify the concentration of glycerol and FFAs in the supernatant using commercially available colorimetric or fluorometric assay kits, following the manufacturer's instructions.
-
Normalize the glycerol and FFA release to the total protein content or DNA content of the cells in each well.
Protocol 3: Western Blot Analysis of MAPK Activation
This protocol is for assessing the agonist effects of this compound on p38 and ERK1/2 phosphorylation.
Materials:
-
Differentiated primary adipocytes.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Wash differentiated adipocytes and serum-starve for 2-4 hours.
-
Treat the cells with various concentrations of this compound for a short duration (e.g., 5-30 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of p38 and ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and express the level of phosphorylated protein relative to the total protein.
Application and Interpretation of Results
-
Antagonist Activity: To confirm that a physiological response (e.g., lipolysis) is mediated by β3-AR, this compound should be used to antagonize the effect of a β3-AR agonist. A dose-dependent inhibition of the agonist-induced response by this compound provides strong evidence for β3-AR involvement. Based on the literature, a concentration of 1-10 µM is typically effective for antagonism.[4]
-
Agonist Activity: To investigate the partial agonist effects of this compound, particularly on MAPK signaling, treat the cells with this compound alone. The activation of p38 and ERK1/2 in the absence of a classic agonist would demonstrate ligand-directed signaling.[3] It is also important to assess if this compound alone can stimulate basal lipolysis, as some studies have suggested.[2]
-
Controls: Appropriate controls are critical. These include vehicle controls for all treatments, a positive control with a known β3-AR agonist (like isoproterenol), and ensuring that the final concentration of solvents like DMSO does not affect cell viability or function.
By employing these protocols and considering the dual pharmacological nature of this compound, researchers can effectively investigate the multifaceted role of β3-adrenergic receptor signaling in primary adipocyte function.
References
- 1. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of β3-adrenoceptors causes phosphorylation of p38 mitogen-activated protein kinase via a stimulatory G protein-dependent pathway in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application of (2R)-SR59230A in Isolated Organ Bath Experiments: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (2R)-SR59230A in isolated organ bath experiments. This compound is a potent and selective antagonist of the β3-adrenoceptor, making it a valuable tool for investigating the physiological and pharmacological roles of this receptor subtype in various tissues. While primarily a β3-antagonist, it's important to note that at higher concentrations, it may also exhibit effects at α1-adrenoceptors.
Mechanism of Action
This compound competitively inhibits the binding of agonists, such as isoprenaline and noradrenaline, to the β3-adrenoceptor. This receptor is typically coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The rise in cAMP activates protein kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle relaxation. By blocking the receptor, this compound prevents this signaling cascade.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound in various isolated tissue preparations. These values are crucial for designing experiments and interpreting results.
Table 1: Antagonist Potency of this compound in Isolated Tissues
| Tissue | Species | Agonist | Antagonist Parameter | Value | Reference |
| Colon (circular muscle) | Human | Isoprenaline | pA2 | 8.31 | [1] |
| Colon (circular muscle) | Human | SR59104A | pKB | 7.89 | [2] |
| Urinary Bladder | Human | 138-355 | pA2 | 7.0 ± 0.5 | [3] |
| Urinary Bladder | Rat | Noradrenaline | pA2 | 7.27 | [4] |
| Urinary Bladder (Detrusor) | Pig | Isoprenaline/Salbutamol | Apparent pKB | 8.6 (3-10 nM), 7.7 (30 nM-1 µM) | [5] |
Table 2: Effects of this compound on Agonist-Induced Responses
| Tissue | Species | Pre-contraction Agent | Agonist(s) | This compound Concentration | Observation | Reference |
| Thoracic Aorta | Rat | Phenylephrine (B352888) | BRL 37344, SR 58611A | ≤ 1 µM | No antagonism of relaxation | [6] |
| Thoracic Aorta | Rat | PGF2α | SR 58611A | ≤ 3 µM | No effect on relaxation | [6] |
| Colon | Mouse | KCl (30 mM) | Noradrenaline, Adrenaline | Not specified | Partial blockade of relaxation | [7] |
| Oesophagus | Mouse | Carbachol (B1668302) (1 µM) | CL 316 ,243 | 10 µM | 1.36-log unit rightward shift of relaxation | [7] |
Experimental Protocols
Below are detailed protocols for conducting isolated organ bath experiments to investigate the effects of this compound.
General Protocol for Isolated Smooth Muscle Relaxation Assay
This protocol provides a general framework that can be adapted for various smooth muscle tissues such as the colon, bladder, or aorta.
1. Tissue Preparation:
-
Euthanize the animal in accordance with institutional guidelines.
-
Immediately dissect the target organ (e.g., distal colon, urinary bladder, thoracic aorta) and place it in cold, oxygenated physiological salt solution (PSS).[8] The composition of the PSS should be appropriate for the tissue (see Table 3).
-
Clean the tissue of adherent fat and connective tissues.
-
For hollow organs like the colon or bladder, the mucosa may be removed.[8]
-
Prepare tissue strips or rings of appropriate dimensions (e.g., 10 mm x 5 mm for colon strips, or 2-4 mm rings for aorta).[8]
2. Mounting the Tissue:
-
Suspend the tissue strips or rings in an organ bath chamber containing PSS maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).[8]
-
Attach one end of the tissue to a fixed holder and the other end to an isometric force transducer.[8]
3. Equilibration and Setting Tension:
-
Allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.[8][9]
-
Apply an initial resting tension to the tissue. This will vary depending on the tissue type (e.g., 1g for human bladder strips, or incrementally up to 4g for rat aortic rings).[3][10] The tension may need to be readjusted during the equilibration period as the tissue relaxes.
4. Viability and Pre-contraction:
-
After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl), for example, 50 mM.[8]
-
Wash the tissue to return to baseline.
-
To study relaxation responses, pre-contract the tissue with an appropriate agonist (e.g., phenylephrine for aorta, carbachol or methacholine (B1211447) for bladder and colon). The goal is to achieve a stable, submaximal contraction.
5. Antagonism Protocol:
-
Once a stable pre-contraction plateau is achieved, add this compound to the bath and incubate for a predetermined time (e.g., 20-30 minutes) to allow for receptor binding.
-
Generate a cumulative concentration-response curve for a β3-adrenoceptor agonist (e.g., isoprenaline, BRL 37344) in the presence of this compound.
-
Compare the agonist's concentration-response curve in the presence and absence of the antagonist to determine the degree of antagonism (e.g., by calculating the pA2 value from a Schild plot).
Specific Considerations for Different Tissues:
-
Colon: To isolate β3-adrenoceptor effects, it is common to first block β1 and β2 adrenoceptors with selective antagonists like CGP 20712A and ICI 118551, respectively, both at 0.1 µM.[1]
-
Urinary Bladder: The relaxation of the detrusor muscle is often studied. Tissues can be pre-contracted with methacholine (e.g., 3 x 10⁻⁵ M).[4]
-
Aorta: Endothelium-intact or endothelium-denuded rings can be used to investigate the role of the endothelium in the observed responses. Pre-contraction is typically achieved with phenylephrine or prostaglandin (B15479496) F2α.[6]
Table 3: Composition of Physiological Salt Solutions (PSS)
| Component | Krebs Solution (g/L) | Holman's Solution (g/L) |
| NaCl | 6.9 | 8.0 |
| KCl | 0.35 | 0.4 |
| CaCl2·2H2O | 0.37 | 0.2 |
| MgSO4·7H2O | 0.29 | 0.1 |
| KH2PO4 | 0.16 | 0.15 |
| NaHCO3 | 2.1 | 0.5 |
| Glucose | 2.0 | 2.0 |
| Note: | Bubble with 95% O2, 5% CO2 | Bubble with 95% O2, 5% CO2 |
This information is synthesized from various sources providing general laboratory practices.[8]
Conclusion
This compound is a critical pharmacological tool for elucidating the function of β3-adrenoceptors in isolated tissues. By following these detailed protocols and utilizing the provided quantitative data, researchers can effectively design and execute robust experiments to advance our understanding of β3-adrenoceptor pharmacology and its implications in health and disease. Careful attention to experimental detail, including appropriate tissue handling, selection of physiological solutions, and precise drug concentrations, is paramount for obtaining reliable and reproducible results.
References
- 1. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical beta-adrenoceptors mediating relaxation in the human colon: functional evidence for beta3-rather than beta4-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. Noradrenaline-Induced Relaxation of Urinary Bladder Smooth Muscle Is Primarily Triggered through the β3-Adrenoceptor in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of beta(3)-adrenoceptors in mediating relaxation of porcine detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence against beta 3-adrenoceptors or low affinity state of beta 1-adrenoceptors mediating relaxation in rat isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contribution of β-adrenoceptor subtypes to relaxation of colon and oesophagus and pacemaker activity of ureter in wildtype and β3-adrenoceptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Thermogenesis in Mice Using (2R)-SR59230A
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2R)-SR59230A is a potent and selective antagonist of the β3-adrenoceptor, making it a valuable pharmacological tool for investigating the role of this receptor in various physiological processes, particularly thermogenesis. In mice, the β3-adrenoceptor is predominantly expressed in brown adipose tissue (BAT) and is a key regulator of non-shivering thermogenesis. Activation of β3-adrenoceptors by norepinephrine (B1679862) stimulates a signaling cascade that leads to the uncoupling of mitochondrial respiration from ATP synthesis via uncoupling protein 1 (UCP1), resulting in heat production. By blocking this pathway, this compound allows researchers to probe the contribution of β3-adrenoceptor-mediated thermogenesis to overall energy expenditure and body temperature regulation. These application notes provide detailed protocols and data for the use of this compound in murine thermogenesis studies.
It is important to note that at higher concentrations (e.g., 5 mg/kg), SR59230A can also exhibit antagonist activity at α1-adrenoceptors, which should be considered when designing experiments and interpreting results.
Mechanism of Action
This compound competitively inhibits the binding of agonists, such as norepinephrine, to the β3-adrenoceptor on the surface of brown adipocytes. This antagonism prevents the activation of the Gs alpha subunit of the associated G protein-coupled receptor, thereby inhibiting the adenylyl cyclase-mediated conversion of ATP to cyclic AMP (cAMP). The subsequent reduction in intracellular cAMP levels leads to decreased activation of Protein Kinase A (PKA) and its downstream effectors, ultimately suppressing the thermogenic program.
Signaling Pathway of β3-Adrenoceptor Antagonism in Brown Adipose Tissue
Caption: β3-Adrenoceptor Antagonism by this compound.
Experimental Protocols
Protocol 1: Evaluation of this compound on Core Body Temperature
This protocol details the measurement of core body temperature in mice following the administration of this compound.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, 0.9% NaCl)
-
Male C57BL/6 mice (8-12 weeks old)
-
Implantable telemetry probes for temperature monitoring
-
Receivers for telemetry data acquisition
-
Standard laboratory animal housing
Procedure:
-
Animal Acclimation:
-
House mice individually in a temperature-controlled environment (22-24°C) with a 12:12 hour light-dark cycle.
-
Provide ad libitum access to standard chow and water.
-
Allow a minimum of one week for acclimation to the housing conditions.
-
-
Surgical Implantation of Telemetry Probes:
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant temperature-sensitive telemetry probes into the peritoneal cavity under aseptic conditions.
-
Provide post-operative analgesia as recommended by veterinary guidelines.
-
Allow a recovery period of at least 7-14 days before commencing experiments.
-
-
Experimental Procedure:
-
Acclimate the mice to the experimental room and individual cages for at least 24 hours before the experiment.
-
Record baseline core body temperature for at least 90 minutes prior to any injections.
-
Prepare a stock solution of this compound in the chosen vehicle. Doses typically range from 0.5 mg/kg to 10 mg/kg.
-
Administer the vehicle or this compound solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Continuously monitor and record core body temperature for at least 3-5 hours post-injection.
-
-
Data Analysis:
-
Calculate the change in body temperature from the pre-injection baseline for each mouse.
-
Compare the temperature changes between the vehicle- and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Assessment of this compound on Energy Expenditure using Indirect Calorimetry
This protocol outlines the use of indirect calorimetry to measure oxygen consumption (VO2) and energy expenditure in mice treated with this compound.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, 0.9% NaCl)
-
Male C57BL/6 mice (8-12 weeks old)
-
Indirect calorimetry system (metabolic cages)
-
Standard laboratory animal housing
Procedure:
-
Animal Acclimation:
-
Follow the same acclimation procedure as in Protocol 1.
-
-
Acclimation to Metabolic Cages:
-
Individually house mice in the metabolic cages for 24-48 hours to allow for acclimation to the new environment before data collection begins. Ensure ad libitum access to food and water.
-
-
Experimental Procedure:
-
After the acclimation period, begin recording baseline data for VO2, carbon dioxide production (VCO2), respiratory exchange ratio (RER), and locomotor activity for at least 24 hours.
-
At a designated time (often at the beginning of the light or dark cycle), briefly remove the mice from the cages for injection.
-
Administer the vehicle or this compound solution (0.5 mg/kg to 10 mg/kg) via i.p. or s.c. injection.
-
Immediately return the mice to their respective metabolic cages and continue data recording for at least 24 hours.
-
-
Data Analysis:
-
Analyze the collected data to determine VO2, VCO2, RER, and energy expenditure. Energy expenditure is typically calculated using the Weir formula: EE (kcal/hr) = [3.815 + (1.232 x RER)] x VO2 (L/hr).
-
Compare the metabolic parameters between the vehicle- and this compound-treated groups. Pay close attention to changes during the light and dark cycles.
-
Statistical analysis can be performed using repeated measures ANOVA to assess the effect of the treatment over time.
-
Experimental Workflow for a Thermogenesis Study
Caption: General Experimental Workflow.
Quantitative Data Summary
The following tables summarize the effects of this compound on thermogenic parameters in rodents from published studies.
Table 1: Effect of this compound on Body Temperature in Rodents
| Species | Dose (mg/kg) | Route of Admin. | Effect on Body Temperature | Reference |
| Mouse | 0.5 | s.c. | Small but significant attenuation of MDMA-induced hyperthermia | [1][2] |
| Mouse | 5 | s.c. | Marked early hypothermic reaction to MDMA | [1][2] |
| Rat | 1, 5, 10 | i.p. | Dose-dependent decrease in iBAT, body, and brain temperatures | [3][4] |
| Rat | 10 | i.p. | iBAT temperature decreased by 1.2 ± 0.2°C | [5][6][7] |
Table 2: Effect of this compound on Oxygen Consumption (VO2) in Newborn Lambs
| Species | Dose (mg/kg) | Route of Admin. | Effect on Oxygen Consumption (VO2) | Reference |
| Newborn Lamb | 5 | i.v. | Attenuated the dopamine-induced increase in VO2 | [8][9] |
Note: Data on the direct effect of this compound on VO2 and energy expenditure in mice is limited in the currently available literature. The study in newborn lambs suggests an inhibitory effect on stimulated oxygen consumption.
Conclusion
This compound is a critical tool for dissecting the role of β3-adrenoceptor-mediated thermogenesis. The protocols provided herein offer a framework for conducting robust and reproducible studies in mice. By carefully considering the dose, route of administration, and potential off-target effects, researchers can effectively utilize this antagonist to advance our understanding of metabolic regulation and develop novel therapeutic strategies for metabolic diseases.
References
- 1. Signaling Pathways Regulating Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. la-press.org [la-press.org]
- 3. ijbs.com [ijbs.com]
- 4. researchgate.net [researchgate.net]
- 5. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 6. PKA Differentially Regulates Adipose Depots to Control Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of energy expenditure in rodents by indirect calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β3-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β(3)-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Pulmonary Hypertension Using (2R)-SR59230A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary hypertension (PH) is a severe and progressive disease characterized by elevated pressure in the pulmonary arteries, leading to right ventricular failure and premature death. The β3-adrenergic receptor (β3-AR) has emerged as a potential therapeutic target in cardiovascular diseases. While β3-AR agonists have been investigated for their vasodilatory effects, recent studies suggest that antagonism of the β3-AR with compounds like (2R)-SR59230A may offer therapeutic benefits in the context of pulmonary arterial hypertension (PAH), particularly in improving right ventricular function.[1][2]
This compound is a selective antagonist of the β3-AR.[3] These application notes provide a comprehensive overview of the use of this compound as a tool to investigate the pathophysiology of pulmonary hypertension and to evaluate the therapeutic potential of β3-AR antagonism. Detailed protocols for in vivo, ex vivo, and in vitro experimental models are provided to facilitate research in this area.
This compound: A Selective β3-Adrenoceptor Antagonist
This compound is a potent and selective antagonist for the β3-adrenoceptor. Its selectivity for the β3-AR over β1-AR and β2-AR allows for the specific investigation of the role of the β3-AR in various physiological and pathological processes, including pulmonary hypertension.
| Receptor Subtype | IC50 (nM) |
| β3-adrenoceptor | 40 |
| β1-adrenoceptor | 408 |
| β2-adrenoceptor | 648 |
| Table 1: Inhibitory concentrations (IC50) of this compound for human β-adrenoceptor subtypes.[4] |
Preclinical In Vivo Investigation of this compound in a Pulmonary Hypertension Model
A widely used and well-characterized animal model for preclinical studies of pulmonary hypertension is the monocrotaline (B1676716) (MCT)-induced pulmonary hypertension model in rats. This model mimics many key features of human PAH, including pulmonary vascular remodeling, increased pulmonary arterial pressure, and right ventricular hypertrophy.
Experimental Protocol: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
1. Animal Model Induction:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Induction: A single subcutaneous injection of monocrotaline (MCT) at a dose of 60 mg/kg.[1]
-
Timeline: The development of pulmonary hypertension typically occurs over a period of 4 weeks.
2. This compound Treatment:
-
Compound: this compound.
-
Dosage: 2 mg/kg body weight.[1]
-
Administration: Intraperitoneal or subcutaneous injections administered every other day, commencing either at the time of MCT injection (prophylactic) or after the establishment of PH (therapeutic).[1]
-
Vehicle Control: An equal volume of the vehicle used to dissolve this compound (e.g., saline, DMSO).
3. Assessment of Pulmonary Hypertension and Right Ventricular Function:
-
Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the treatment period to assess cardiac structure and function.
| Parameter | Description | Expected Change in PAH | Effect of this compound Treatment |
| RVWT (mm) | Right Ventricular Wall Thickness | Increased | Significant Decrease[1] |
| RV Basal Diameter (mm) | Right Ventricular Basal Diameter | Increased | Significant Decrease[1] |
| EF (%) | Ejection Fraction | Decreased | Significant Recovery[1] |
| E/A Ratio | Ratio of Early to Late Ventricular Filling Velocities | Decreased | Significant Decrease[1] |
| LA Diameter (mm) | Left Atrial Diameter | Increased | Significant Reduction[1] |
| Table 2: Echocardiographic parameters for the assessment of right ventricular function in MCT-induced PAH rats and the reported effects of this compound treatment.[1] |
-
Hemodynamic Measurements: At the end of the study, perform right heart catheterization to directly measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Histological Analysis:
-
Harvest the heart and lungs for histological examination.
-
Heart: Assess right ventricular hypertrophy using the Fulton index (RV/[LV+S] weight ratio). Perform staining (e.g., H&E, Masson's trichrome) to evaluate cardiomyocyte hypertrophy and fibrosis.
-
Lungs: Analyze pulmonary vascular remodeling by measuring the medial wall thickness of small pulmonary arteries. Assess inflammatory cell infiltration. This compound treatment has been shown to reduce alveolar expansion and inflammatory infiltration in the lungs of MCT-treated rats.[1]
-
Experimental Workflow for In Vivo Studies
References
- 1. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: (2R)-SR59230A in Combination with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects of the β3-adrenergic receptor (β3-AR) antagonist, (2R)-SR59230A, when used in combination with various chemotherapeutic agents. The provided data and protocols are intended to guide researchers in designing and conducting experiments to explore this promising anti-cancer strategy.
Introduction
This compound is a selective antagonist of the β3-adrenergic receptor, which has been shown to modulate tumor progression and resistance to therapy.[1] Preclinical studies have demonstrated its antitumor activity through mechanisms that include mitochondrial reactivation, generation of reactive oxygen species (ROS), and antiangiogenic effects.[1][2] A key finding is the synergistic anti-proliferative activity of this compound when combined with standard chemotherapeutics, which allows for a potential reduction in the dosage of cytotoxic drugs, thereby minimizing toxicity while maintaining or enhancing efficacy.[1]
Mechanism of Action in Combination Therapy
The synergistic effect of this compound with chemotherapeutic agents is believed to stem from its multi-modal action on cancer cells. In neuroblastoma, this compound has been shown to inhibit the mTOR/p70S6K signaling pathway, a critical regulator of cell growth and proliferation.[3] Furthermore, its ability to induce mitochondrial ROS production can sensitize cancer cells to the cytotoxic effects of chemotherapy.[2][4][5] By targeting these survival pathways, this compound can lower the threshold for chemotherapy-induced apoptosis.
Data Presentation: Synergistic Efficacy
The following tables summarize the quantitative data from in vitro studies, demonstrating the synergistic effects of this compound in combination with various chemotherapeutic agents across different cancer cell lines. The synergy has been quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The Dose Reduction Index (DRI) indicates the fold of dose reduction possible for each drug in a synergistic combination to achieve a given effect level.
| Cell Line | Cancer Type | Chemotherapeutic Agent | Combination Synergy (CI < 1) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Paclitaxel | Synergistic | [1] |
| 8505C | Anaplastic Thyroid Carcinoma | Paclitaxel | Synergistic | [1] |
| U-87 | Glioblastoma | Temozolomide | Synergistic | [1] |
| A-2058 | Melanoma | Vemurafenib | Synergistic | [1] |
| HUVECs | Endothelial Cells | Lenvatinib, Sorafenib | Synergistic | [1] |
| Drug Combination | Cell Line | IC50 of Doxorubicin (B1662922) Alone (µM) | IC50 of Doxorubicin with SR59230A (3 µM) | IC50 of Doxorubicin with SR59230A (5 µM) | Reversal Fold (RF) |
| Doxorubicin + SR59230A | K562/DOX (Doxorubicin-resistant) | 1.8 ± 0.15 | 0.8 ± 0.09 | 0.4 ± 0.05 | 2.25 - 4.5 |
Table 2 provides an example of how SR59230A can reverse doxorubicin resistance in the K562/DOX cell line. The Reversal Fold (RF) is calculated as the ratio of the IC50 of doxorubicin alone to the IC50 of doxorubicin in combination with SR59230A.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound and chemotherapeutic agents.
Protocol 1: Cell Viability and Synergy Analysis (MTS Assay and Chou-Talalay Method)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of single agents and their combinations, and how to quantify their synergistic interaction.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, 8505C, U-87)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Paclitaxel, Temozolomide; stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
CompuSyn software (or similar software for Chou-Talalay analysis)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium. For combination studies, prepare dilutions of both drugs at a fixed molar ratio (e.g., based on the ratio of their individual IC50 values).
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents or combinations). Include wells with vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and for the combination using non-linear regression analysis (e.g., in GraphPad Prism).
-
Use CompuSyn software to perform the Chou-Talalay analysis. Input the dose-effect data for the single agents and the combination to calculate the Combination Index (CI) and Dose Reduction Index (DRI).
-
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is for assessing the effect of the drug combination on key signaling proteins (e.g., in the mTOR pathway).
Materials:
-
Cancer cell lines (e.g., neuroblastoma cell lines for mTOR pathway analysis)
-
6-well plates
-
This compound and chemotherapeutic agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, the chemotherapeutic agent, or the combination for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the combination therapy of this compound.
Caption: Workflow for assessing the synergistic effects of drug combinations.
Caption: SR59230A-mediated enhancement of chemotherapy-induced apoptosis.
Caption: Inhibition of the mTOR signaling pathway by SR59230A.
References
- 1. Synergistic combination of the adrenergic antagonist SR59230A with common chemotherapeutic drugs and target therapies in cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spotlight on ROS and β3-Adrenoreceptors Fighting in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on ROS and β 3-Adrenoreceptors Fighting in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2R)-SR59230A in Blocking β3-Adrenergic Signaling In Vivo
For Researchers, Scientists, and Drug Development Professionals
(2R)-SR59230A is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), demonstrating a higher affinity for the β3 subtype over β1 and β2 receptors.[1][2] It is a valuable tool for in vivo studies aimed at elucidating the physiological and pathophysiological roles of β3-adrenergic signaling. These notes provide an overview of its application, key quantitative data from various studies, and detailed protocols for its use in animal models.
Overview of this compound
-
Mechanism of Action: this compound acts as a competitive antagonist at β3-adrenergic receptors, thereby blocking the downstream signaling cascades typically initiated by endogenous catecholamines (e.g., norepinephrine) or synthetic agonists.[2][3] The β3-AR is predominantly expressed in brown and white adipose tissue, the gastrointestinal tract, and the urinary bladder, and is involved in regulating thermogenesis, lipolysis, and smooth muscle relaxation.[2][4]
-
Selectivity: It exhibits preferential binding to β3-ARs. The IC50 values are approximately 40 nM for β3, 408 nM for β1, and 648 nM for β2 receptors, indicating a roughly 10-fold selectivity for the β3 subtype.[1]
-
In Vivo Effects: In animal models, administration of this compound has been shown to inhibit brown adipose tissue (BAT) thermogenesis, leading to a decrease in body, brain, and interscapular BAT temperatures.[3][5] It has been utilized in research concerning metabolic disorders, cardiovascular conditions, and renal diseases.[6][7][8]
-
Blood-Brain Barrier: this compound is capable of penetrating the blood-brain barrier, which should be a consideration in experimental design.[1]
Data Presentation: Quantitative In Vivo Data
The following tables summarize key quantitative data from various in vivo studies using this compound.
Table 1: Dosage and Administration in Rodent Models
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Sprague-Dawley Rats | 1, 5, 10 mg/kg | Intraperitoneal (i.p.) | Dose-dependent decrease in BAT, body, and brain temperatures.[3][5][9] | [3][5][9] |
| Goto-Kakizaki (GK) Rats | 0.6 mg/kg/day | Osmotic Pump (2 weeks) | Normalized increased pancreatic islet blood flow.[6][10] | [6][10] |
| Monocrotaline-induced PAH Rats | Not specified | Not specified | Improved right ventricular function.[7][11] | [7][11] |
| C57Bl/6 Mice (LPS-induced heart failure) | 1 mg/kg | Intraperitoneal (i.p.) | Improved survival rates and cardiac function.[12] | [12] |
| ADPKD Mouse Model | 4 mg/kg | Not specified | Decreased renal cAMP levels and reduced kidney/body weight ratio.[8] | [8] |
| Conscious Mice | 0.5, 5 mg/kg | Subcutaneous (s.c.) | Modulated MDMA-induced hyperthermia.[13] | [13] |
| Mice | 1 mg/kg | Intraperitoneal (i.p.) | Increased β3a-AR and β3b-AR mRNA levels in BAT and ileum after 4 hours.[14] | [14] |
Table 2: Physiological Effects of this compound in Rats (10 mg/kg, i.p.)
| Parameter | Pre-injection (mean ± SE) | Post-injection (mean ± SE) | Time to Max Effect (min) | Duration of Effect (min) | Reference |
| iBAT Temperature (°C) | 38.1 ± 0.3 | 37.0 ± 0.3 | 78 ± 12 | ~160 | [5][9] |
| Heart Rate | Not specified | Transient bradycardia | Not specified | Not specified | [3][5] |
| Ultradian Temperature Increases | Present | Interrupted | Not applicable | 162 ± 24 | [3][5] |
Experimental Protocols
Protocol 1: Acute Inhibition of BAT Thermogenesis in Rats
This protocol is based on studies investigating the acute effects of this compound on thermoregulation.[3][5]
Materials:
-
This compound
-
Vehicle (e.g., sterile water for injection or saline)
-
Sprague-Dawley rats
-
Temperature monitoring system (for core body and/or BAT temperature)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimation: Allow rats to acclimate to the experimental conditions (e.g., housing, handling) for at least one week. For temperature measurements, habituate the animals to the recording setup for at least 2 hours before injection.[5][9]
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle. For example, dissolve the compound in sterile water to achieve the desired final concentration for injection volumes of approximately 0.5 ml.[5]
-
Baseline Measurement: Record baseline physiological parameters (e.g., body temperature, BAT temperature, heart rate) for a stable period before injection.
-
Administration: Administer this compound via intraperitoneal injection at a dose of 1, 5, or 10 mg/kg.[3][5] A control group should receive an equivalent volume of the vehicle.
-
Post-injection Monitoring: Continuously monitor the physiological parameters for at least 3.5 hours post-injection.[5] Note any changes from baseline.
-
Data Analysis: Analyze the data to determine the dose-dependent effects of this compound on the measured parameters. Compare the results from the treatment groups to the vehicle control group.
Protocol 2: Chronic Administration via Osmotic Pumps in Rats
This protocol is adapted from a study investigating the long-term effects of β3-AR blockade in a model of type 2 diabetes.[6][10]
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Osmotic minipumps (e.g., Alzet)
-
Goto-Kakizaki (GK) rats or other appropriate model
-
Surgical instruments for pump implantation
-
Anesthesia
Procedure:
-
Pump Preparation: Following the manufacturer's instructions, fill the osmotic minipumps with either the this compound solution (to deliver 0.6 mg/kg/day) or the vehicle (saline).[6][10]
-
Surgical Implantation: Anesthetize the rat according to approved institutional protocols. Implant the osmotic minipump subcutaneously in the dorsal region.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics, and monitor the animal for recovery.
-
Chronic Treatment: The pumps will continuously release the compound for the specified duration (e.g., 2 weeks).[6]
-
Endpoint Analysis: At the end of the treatment period, perform the desired experimental measurements (e.g., blood flow, glucose tolerance tests).[6]
-
Data Analysis: Compare the data from the this compound-treated group with the saline-treated control group to assess the long-term effects of β3-AR blockade.
Visualizations
Signaling Pathway
Caption: β3-Adrenergic signaling pathway and its blockade by this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies using this compound.
Logical Relationship Diagram
Caption: Logical flow of this compound's effects from receptor blockade to physiological outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Two-week treatment with the β₃-adrenoceptor antagonist SR59230A normalizes the increased pancreatic islet blood flow in type 2 diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β3 adrenergic receptor as potential therapeutic target in ADPKD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Two-week treatment with the β3-adrenoceptor antagonist SR59230A normalizes the increased pancreatic islet blood flow in type 2 diabetic GK rats [uu.diva-portal.org]
- 11. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline‑induced pulmonary arterial hypertension | FUJIFILM VisualSonics [visualsonics.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β3-Adrenoceptor regulation and relaxation responses in mouse ileum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2R)-SR59230A in Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-SR59230A is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR).[1] This characteristic makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the β3-AR in metabolic processes. β3-ARs are predominantly expressed in adipose tissue, particularly brown adipose tissue (BAT), where they play a crucial role in thermogenesis and lipolysis.[2][3] Dysregulation of β3-AR signaling has been implicated in various metabolic disorders, including obesity and type 2 diabetes. These application notes provide detailed protocols for the use of this compound in both in vivo and in vitro models to investigate its effects on metabolic pathways, offering a valuable resource for researchers in the field.
Mechanism of Action
This compound acts by competitively binding to β3-adrenergic receptors, thereby blocking the downstream signaling cascade typically initiated by endogenous catecholamines like norepinephrine (B1679862).[1] The activation of β3-AR by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to promote lipolysis and thermogenesis.[2][3] this compound, by blocking the receptor, inhibits this entire pathway.
Data Presentation
In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Compound | Dose | Route of Administration | Observed Metabolic Effects | Reference |
| Sprague-Dawley Rats | This compound | 1, 5, 10 mg/kg | Intraperitoneal (i.p.) | Dose-dependent decrease in brown adipose tissue, body, and brain temperature. Interruption of ultradian increases in body and brain temperature. | [4] |
| Goto-Kakizaki (GK) Rats | This compound | 0.6 mg/kg/day | Continuous infusion via osmotic pump | Normalization of increased pancreatic islet blood flow. No improvement in glucose tolerance. | [5][6] |
| Newborn Lambs | This compound | 5 mg/kg | Intravenous (i.v.) | Attenuated the increase in oxygen consumption (VO2) induced by dopamine. | [7] |
In Vitro Activity of this compound in Adipocytes
| Cell Type | Compound | Concentration | Assay | Observed Effect | Reference |
| Rat Brown Adipocytes | This compound | Not specified | cAMP accumulation | Antagonized norepinephrine-induced cAMP accumulation. | [1] |
| Rat Brown Adipocytes | This compound | Not specified | Glycerol (B35011) release | Antagonized norepinephrine-induced glycerol release. | [1] |
Experimental Protocols
In Vivo Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
This protocol is designed to assess the effect of this compound on glucose tolerance in a rat model of metabolic disorder.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or water)
-
D-glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Restraining device
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House male rats (e.g., Sprague-Dawley or Goto-Kakizaki) under standard conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 6-16 hours prior to the glucose challenge.[8]
-
Baseline Blood Glucose: Obtain a baseline blood glucose reading from the tail vein using a glucometer.
-
This compound Administration: Administer this compound (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection. The timing of administration relative to the glucose challenge should be optimized based on the pharmacokinetic profile of the compound, typically 30-60 minutes prior.
-
Glucose Challenge: Administer a 2 g/kg body weight bolus of 20% D-glucose solution via i.p. injection.[8]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration from the tail vein.[8][9]
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
In Vitro Protocol: Lipolysis Assay in Primary Adipocytes
This protocol measures the effect of this compound on norepinephrine-stimulated lipolysis in primary adipocytes by quantifying glycerol release.
Materials:
-
Primary adipocytes (e.g., isolated from rat epididymal fat pads)
-
This compound
-
Norepinephrine
-
Krebs-Ringer bicarbonate buffer with 4% BSA
-
Glycerol assay kit
-
Multi-well plates
Procedure:
-
Cell Culture: Isolate and culture primary adipocytes according to standard protocols.
-
Pre-incubation: Pre-incubate the adipocytes with varying concentrations of this compound or vehicle for 30 minutes.
-
Stimulation: Add norepinephrine (e.g., 1 µM) to the wells to stimulate lipolysis and incubate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Glycerol Measurement: Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit, following the manufacturer's instructions.[10]
-
Data Normalization: Normalize the glycerol release to the total protein content or cell number in each well.
-
Data Analysis: Plot the concentration of glycerol released against the concentration of this compound to determine its inhibitory effect on norepinephrine-stimulated lipolysis.
Visualization of Signaling Pathways and Workflows
β3-Adrenergic Receptor Signaling Pathway in Adipocytes
Caption: β3-Adrenergic receptor signaling cascade in adipocytes and the inhibitory action of this compound.
Experimental Workflow for In Vivo Glucose Tolerance Test
Caption: Step-by-step workflow for conducting an in vivo intraperitoneal glucose tolerance test (IPGTT).
Logical Relationship of this compound's Mechanism to its Metabolic Effects
Caption: The logical flow from this compound's molecular mechanism to its downstream metabolic consequences.
References
- 1. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-week treatment with the β₃-adrenoceptor antagonist SR59230A normalizes the increased pancreatic islet blood flow in type 2 diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-week treatment with the β3-adrenoceptor antagonist SR59230A normalizes the increased pancreatic islet blood flow in type 2 diabetic GK rats [uu.diva-portal.org]
- 7. β(3)-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2R)-SR59230A in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-SR59230A is a well-characterized selective antagonist of the β3-adrenergic receptor (β3-AR), a G protein-coupled receptor (GPCR) primarily expressed in adipose tissue and the urinary bladder. Its role in regulating lipolysis and thermogenesis has made it a valuable tool for studying metabolic diseases.[1][2][3] However, emerging research has revealed a more complex pharmacological profile, including partial agonist and biased agonist activities, which are dependent on the cellular context and the signaling pathway being measured.[4][5] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize novel modulators of the β3-AR.
Mechanism of Action
This compound competitively binds to the β3-AR, antagonizing the effects of endogenous agonists like norepinephrine. The primary signaling pathway of the β3-AR involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[3][6] Interestingly, this compound has been shown to exhibit partial agonism for cAMP accumulation in some cellular systems, while acting as a full agonist for other pathways, such as those leading to an increase in the extracellular acidification rate (ECAR).[4][5] This pleiotropic signaling highlights the importance of using multiple assay formats to fully characterize the activity of test compounds at the β3-AR.
Data Presentation: Quantitative Activity of this compound
The following table summarizes the reported quantitative data for this compound across various assays and cell systems. This information is crucial for designing HTS experiments and for interpreting the resulting data.
| Parameter | Value | Assay System | Notes | Reference |
| pKB | 8.87 ± 0.12 | cAMP accumulation in rat brown adipose tissue membranes (vs. SR 58611A) | Demonstrates potent antagonism of a β3-AR agonist. | [1][2] |
| pKB | 8.20 ± 0.15 | cAMP accumulation in rat brown adipose tissue membranes (vs. CGP 12177) | Further confirms antagonist activity against another β3-AR agonist. | [1][2] |
| pA2 | 8.31 | Isoprenaline-induced relaxation of human colonic circular smooth muscle | Indicates high antagonist potency in a human tissue preparation. | [7][8] |
| pEC50 | (Partial Agonist) | cAMP accumulation in CHO-K1 cells expressing high levels of mouse β3-AR | Shows agonist activity at high receptor expression levels. | [4] |
| pEC50 | (Full Agonist) | Extracellular Acidification Rate (ECAR) in CHO-K1 cells expressing mouse β3-AR | Demonstrates biased agonism, potently activating a cAMP-independent pathway. | [4] |
Mandatory Visualizations
Signaling Pathways of the β3-Adrenergic Receptor
Caption: β3-Adrenergic Receptor Signaling Pathways.
High-Throughput Screening Workflow for β3-AR Antagonists
Caption: HTS Workflow for β3-AR Antagonist Identification.
Experimental Protocols
The following are detailed protocols for two key HTS assays relevant to the study of this compound at the β3-adrenergic receptor. These protocols are designed for a 384-well format, which is standard for HTS.
Protocol 1: cAMP Accumulation Assay (Competitive Immunoassay)
This assay measures the ability of test compounds to antagonize agonist-induced cAMP production.
Materials:
-
Cells stably expressing the human β3-adrenergic receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
384-well white, solid-bottom assay plates
-
This compound (as a reference antagonist)
-
β3-AR agonist (e.g., Isoproterenol, CL316243)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTS-compatible cAMP assay kit (e.g., HTRF, AlphaLISA, or luminescence-based)
-
Automated liquid handling systems and plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and resuspend them in an appropriate assay buffer at a predetermined optimal density.
-
Dispense 5-10 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates at 37°C in a humidified CO2 incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in assay buffer.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the cell plates.
-
Include wells with vehicle control (e.g., DMSO) for baseline and agonist-stimulated responses.
-
-
Agonist Stimulation:
-
Prepare a solution of the β3-AR agonist at a concentration that elicits approximately 80% of the maximal response (EC80), also containing a PDE inhibitor.
-
Add 5 µL of the agonist solution to all wells except for the negative control (vehicle only) wells.
-
Incubate the plates at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
-
Detection:
-
Following the manufacturer's instructions for the chosen cAMP assay kit, add the lysis buffer and detection reagents to each well.
-
Incubate the plates for the recommended time (typically 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plates on a plate reader compatible with the detection technology.
-
The signal will be inversely proportional to the amount of cAMP produced.
-
Calculate the percent inhibition for each test compound relative to the controls.
-
Hits are typically defined as compounds that produce a statistically significant inhibition of the agonist response.
-
Protocol 2: Extracellular Acidification Rate (ECAR) Assay
This assay measures changes in the metabolic activity of cells upon β3-AR stimulation, a pathway where this compound can act as an agonist.
Materials:
-
Cells stably expressing the human β3-adrenergic receptor
-
Specialized cell culture microplates for metabolic assays (e.g., Seahorse XF plates)
-
Assay medium with low buffering capacity (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate)
-
This compound (as a reference agonist)
-
Other β3-AR agonists and antagonists for comparison
-
Extracellular flux analyzer (e.g., Seahorse XFe96 or XFe24)
Procedure:
-
Cell Seeding:
-
Seed cells in the specialized microplates at an optimal density and allow them to adhere and form a monolayer overnight.
-
-
Assay Preparation:
-
The day of the assay, remove the culture medium and wash the cells with the pre-warmed, low-buffering assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.
-
Hydrate the sensor cartridge of the extracellular flux analyzer according to the manufacturer's protocol.
-
-
Compound Injection and Measurement:
-
Load the test compounds, including this compound and other controls, into the injection ports of the sensor cartridge.
-
Place the cell plate in the extracellular flux analyzer and initiate the assay protocol.
-
The instrument will measure the basal ECAR before injecting the compounds.
-
After compound injection, the instrument will continue to measure the ECAR to determine the cellular response.
-
-
Data Acquisition and Analysis:
-
The software of the extracellular flux analyzer will automatically calculate and plot the ECAR over time.
-
Analyze the data to determine the change in ECAR in response to each test compound.
-
Compounds that cause a significant increase in ECAR would be identified as agonists for this pathway.
-
Conclusion
This compound is a versatile pharmacological tool for the study of the β3-adrenergic receptor. Its complex signaling properties, including antagonism of the canonical cAMP pathway and agonism of the ECAR pathway, necessitate a multi-assay approach in high-throughput screening campaigns. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize this compound as a reference compound to identify and characterize novel β3-AR modulators with potentially unique therapeutic profiles.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Beta-3 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 4. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. med.stanford.edu [med.stanford.edu]
Application Notes: Immunohistochemical Analysis of Tissues Treated with (2R)-SR59230A
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-SR59230A is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), with reported IC50 values of 40 nM, 408 nM, and 648 nM for β3, β1, and β2 receptors, respectively.[1][2][3] It is a valuable tool for investigating the physiological and pathological roles of the β3-AR. Interestingly, this compound can also exhibit partial agonist activity, activating p38 MAPK and Erk1/2 signaling pathways, a phenomenon known as ligand-directed signaling. This dual functionality makes it a complex but important molecule in pharmacological research. These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues treated with this compound to assess changes in protein expression and localization.
Data Presentation
Quantitative Analysis of this compound Treatment Effects
The following tables summarize quantitative data from studies utilizing this compound, demonstrating its effects on protein expression and physiological parameters.
Table 1: Effect of this compound on β3-Adrenergic Receptor and eNOS Expression
| Tissue | Treatment Group | β3-AR Expression Level (vs. Sham) | eNOS Expression Level (vs. Sham) |
| Lung | MCT-induced PAH | Significant Upregulation (P<0.01) | Significant Increase (P<0.05) |
| Lung | MCT-induced PAH + SR59230A | Significant Reduction (P<0.05) | Significant Reversal of Increase (P<0.05) |
| Heart (RV) | MCT-induced PAH | Significant Upregulation (P<0.01) | - |
| Heart (RV) | MCT-induced PAH + SR59230A | No Significant Change | - |
Data adapted from a study on monocrotaline (B1676716) (MCT)-induced pulmonary arterial hypertension (PAH) in rats.[4]
Table 2: Physiological Effects of this compound Administration in Rats
| Parameter | Dosage of SR59230A | Outcome | Time to Effect |
| Body Temperature | 1, 5, or 10 mg/kg (i.p.) | Dose-dependent decrease | Minimum reached at 66-88 min |
| Heart Rate | 10 mg/kg (i.p.) | Transient bradycardia | Decrease from 347 to 254 bpm at 23 min |
Data adapted from a study on the effects of SR59230A on brown adipose tissue thermogenesis.[3]
Experimental Protocols
Immunohistochemistry Protocol for this compound Treated Tissues (Formalin-Fixed, Paraffin-Embedded)
This protocol is optimized for the detection of the β3-adrenergic receptor and other proteins of interest in tissues previously treated with this compound.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: 10 mM Sodium Citrate Buffer, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline with 0.1% Tween-20 (PBST)
-
Blocking Solution: 5% Normal Goat Serum in PBST
-
Primary Antibody (e.g., Rabbit polyclonal anti-β3 Adrenergic Receptor antibody)
-
Biotinylated Secondary Antibody (e.g., Goat anti-rabbit IgG)
-
Avidin-Biotin-Peroxidase Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential 3-minute immersions in 100%, 95%, 80%, and 70% ethanol.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Place slides in a pressure cooker containing 10 mM Sodium Citrate Buffer (pH 6.0).
-
Heat until the pressure cooker reaches full pressure, then maintain for 3 minutes.
-
Allow to cool down before opening.
-
Wash slides twice with PBST for 5 minutes each.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Wash three times with PBST for 5 minutes each.
-
-
Blocking:
-
Apply blocking solution (5% Normal Goat Serum in PBST) and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking solution.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times with PBST for 5 minutes each.
-
Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.
-
-
Signal Amplification:
-
Wash slides three times with PBST for 5 minutes each.
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
-
Visualization:
-
Wash slides three times with PBST for 5 minutes each.
-
Apply DAB substrate solution and incubate until the desired stain intensity develops (monitor under a microscope).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 80%, 95%, 100%) for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a permanent mounting medium.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow for Immunohistochemical Staining.
Caption: Ligand-Directed Signaling of this compound.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following (2R)-SR59230A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-SR59230A is a compound widely recognized for its activity at adrenoceptors. Primarily classified as a selective antagonist for the β3-adrenergic receptor (β3-AR), it has been instrumental in elucidating the physiological and pathological roles of this receptor. However, research has revealed a more complex pharmacological profile, with this compound also exhibiting partial agonist activity at the β3-AR and potential interactions with α1-adrenoceptors, particularly at higher concentrations.[1][2][3] This "ligand-directed signaling" can lead to differential activation of downstream pathways.[4][5]
Western blot analysis is a crucial technique to investigate the molecular consequences of this compound treatment. By quantifying changes in the expression and phosphorylation status of key signaling proteins, researchers can dissect the compound's mechanism of action in various biological contexts. These application notes provide detailed protocols for Western blot analysis of key protein targets modulated by this compound.
Key Signaling Pathways and Protein Targets
This compound treatment has been shown to modulate several key signaling pathways. The primary targets for Western blot analysis include:
-
MAPK Signaling: this compound can induce the phosphorylation of p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Extracellular signal-Regulated Kinase 1/2 (Erk1/2), indicating a potential role in cell stress responses, proliferation, and differentiation.[4]
-
Nitric Oxide Signaling: The expression of endothelial Nitric Oxide Synthase (eNOS) and inducible Nitric Oxide Synthase (iNOS) can be altered by this compound treatment, suggesting an influence on vascular tone and inflammatory processes.[6]
-
Thermogenesis: In brown adipocytes, this compound can antagonize the norepinephrine-stimulated synthesis of Uncoupling Protein 1 (UCP1), a key regulator of thermogenesis.[7][8]
Quantitative Data Summary
The following tables summarize the expected quantitative changes in protein expression or phosphorylation following this compound treatment, as suggested by published literature. These values should be considered as a general guide, and actual results may vary depending on the experimental system.
Table 1: Expected Changes in MAPK Pathway Proteins
| Target Protein | Treatment Condition | Expected Change in Phosphorylation | Cell/Tissue Type | Reference |
| Phospho-p38 MAPK | This compound | Increased | CHO cells expressing β3-AR | [4] |
| Phospho-Erk1/2 | This compound | Increased | CHO cells expressing β3-AR | [4] |
Table 2: Expected Changes in Nitric Oxide Synthase Expression
| Target Protein | Treatment Condition | Expected Change in Expression | Cell/Tissue Type | Reference |
| eNOS | This compound in a model of PAH | Decreased | Lung tissue | [6] |
| iNOS | This compound in a model of PAH | Increased (mRNA), No significant change (protein) | Lung tissue | [6] |
Table 3: Expected Changes in Thermogenic Proteins
| Target Protein | Treatment Condition | Expected Change in Expression | Cell/Tissue Type | Reference |
| UCP1 | Norepinephrine + this compound | Decreased (antagonizes NE effect) | Brown Adipocytes | [8] |
Experimental Protocols
I. Cell Culture and Treatment
This protocol provides a general guideline for the treatment of cultured cells with this compound. Specific cell types and seeding densities should be optimized for your experimental system.
-
Cell Seeding: Plate cells (e.g., CHO-K1 cells expressing β3-AR, 3T3-L1 adipocytes) in appropriate culture vessels and grow to 70-80% confluency.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in serum-free media to the desired final concentrations.
-
Cell Treatment:
-
For antagonist studies, pre-incubate cells with this compound for 30-60 minutes before adding an agonist (e.g., isoproterenol (B85558) or norepinephrine).
-
For agonist studies, replace the culture medium with the this compound-containing medium.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 15 minutes to 24 hours), depending on the specific signaling pathway being investigated.
-
Cell Lysis: After incubation, immediately place the culture plates on ice and proceed to the protein extraction protocol.
II. Protein Extraction
-
Washing: Gently wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
III. Western Blot Protocol
-
Sample Preparation: Mix an appropriate amount of protein lysate (20-40 µg) with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-phospho-p38 MAPK
-
Rabbit anti-p38 MAPK
-
Rabbit anti-phospho-Erk1/2
-
Rabbit anti-Erk1/2
-
Rabbit anti-eNOS
-
Rabbit anti-iNOS
-
Rabbit anti-UCP1
-
Mouse anti-β-actin (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Visualizations
References
- 1. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-directed signalling at β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bladder Smooth Muscle Relaxation with (2R)-SR59230A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (2R)-SR59230A, a selective β3-adrenoceptor antagonist, in the investigation of bladder smooth muscle relaxation. This document outlines the mechanism of action, experimental protocols, and data analysis techniques pertinent to the study of β3-adrenoceptor pharmacology in the urinary bladder.
Introduction
The relaxation of bladder smooth muscle (detrusor) is a critical physiological process for urine storage and is primarily mediated by the sympathetic nervous system through the activation of β-adrenoceptors. Among the β-adrenoceptor subtypes, the β3-adrenoceptor is predominantly expressed in the human detrusor muscle, making it a key target for therapeutic interventions for overactive bladder (OAB). This compound serves as a potent and selective antagonist for the β3-adrenoceptor, enabling detailed investigation of its role in bladder physiology and pharmacology.
Mechanism of Action
This compound competitively antagonizes the binding of β3-adrenoceptor agonists, thereby inhibiting the downstream signaling cascade that leads to smooth muscle relaxation. The activation of β3-adrenoceptors by agonists stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular Ca2+ concentration and smooth muscle relaxation. Additionally, evidence suggests the involvement of large-conductance Ca2+-activated K+ (BK) channels in β3-adrenoceptor-mediated bladder relaxation. This compound allows researchers to probe the specificity of these pathways by competitively blocking the initial receptor activation.
Data Presentation
The following tables summarize quantitative data from various studies investigating the effects of this compound and β3-adrenoceptor agonists on bladder smooth muscle.
Table 1: Antagonist Affinity of this compound in Bladder Tissue
| Species | Agonist | pA2 / pKB Value | Schild Slope | Reference |
| Human | 138-355 | 7.0 ± 0.5 (pA2) | 0.7 ± 0.1 | [1] |
| Pig | Isoprenaline | 8.6 (3-10 nM), 7.7 (30 nM-1µM) (pKB) | Biphasic | [2] |
| Rat | Noradrenaline | 7.27 (pA2) | Not Specified | [3] |
| Mouse | CL316,243 | 7.0 and 7.2 (pA2) | Not Specified |
Table 2: Potency of β-Adrenoceptor Agonists in Relaxing Bladder Smooth Muscle
| Agonist | Species | pEC50 (-log EC50) | Emax (% Relaxation) | Reference |
| Isoprenaline | Human | 6.8 ± 0.2 | Not Specified | [1] |
| Isoprenaline | Pig | 7.7 | Not Specified | [2] |
| BRL37344 | Human | 5.9 ± 0.3 | Not Specified | [1] |
| BRL37344 | Pig | Low Potency (Partial Agonist) | Not Specified | [2] |
| CL316,243 | Mouse | 6.4 ± 0.4 (basal tone), 7.0 ± 0.2 (EFS-induced contractions) | 53 ± 7% (spontaneous activity) | |
| Salbutamol | Pig | 7.2 | Not Specified | [2] |
Experimental Protocols
In Vitro Organ Bath Studies for Bladder Smooth Muscle Relaxation
This protocol details the methodology for assessing the relaxant effects of β3-adrenoceptor agonists and their antagonism by this compound in isolated bladder smooth muscle strips.
Materials:
-
Animal (e.g., rat, guinea pig, pig, or human) bladder tissue
-
Krebs-Ringer Bicarbonate Solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)[4]
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
-
Pre-contracting agent (e.g., KCl, carbachol)
-
β3-adrenoceptor agonist (e.g., BRL37344, CL316,243, mirabegron)
-
This compound
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Excise the urinary bladder and place it in cold Krebs-Ringer solution.
-
Carefully remove the urothelium and surrounding connective tissue to isolate the detrusor muscle.
-
Cut the detrusor into longitudinal strips (approximately 2-3 mm wide and 5-10 mm long).
-
-
Mounting:
-
Mount the muscle strips in the organ baths containing Krebs-Ringer solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1-2 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
-
Contraction and Relaxation:
-
Induce a stable contraction by adding a pre-contracting agent. Common choices include KCl (e.g., 20-80 mM) or a muscarinic agonist like carbachol (B1668302) (e.g., 1 µM).
-
Once a stable plateau of contraction is achieved, add the β3-adrenoceptor agonist in a cumulative manner to generate a concentration-response curve for relaxation.
-
-
Antagonism with this compound:
-
To determine the antagonist potency, pre-incubate the tissue strips with a known concentration of this compound for a defined period (e.g., 30-60 minutes) before adding the pre-contracting agent.
-
Generate a concentration-response curve for the β3-agonist in the presence of the antagonist.
-
Repeat this procedure with at least three different concentrations of this compound.
-
-
Data Analysis (Schild Analysis):
-
Calculate the EC50 values for the agonist in the absence and presence of different concentrations of the antagonist.
-
Determine the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is a measure of the antagonist's affinity. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[5][6]
-
Measurement of Intracellular cAMP Levels
This protocol describes the measurement of cAMP accumulation in bladder smooth muscle tissue in response to β3-adrenoceptor stimulation and its inhibition by this compound.
Materials:
-
Isolated bladder smooth muscle strips
-
Krebs-Ringer Bicarbonate Solution
-
β3-adrenoceptor agonist
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Reagents for tissue homogenization (e.g., 0.1 M HCl)
-
cAMP enzyme immunoassay (EIA) kit
Procedure:
-
Tissue Treatment:
-
Prepare and equilibrate bladder smooth muscle strips as described in the organ bath protocol.
-
Pre-incubate the strips with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
For antagonist studies, pre-incubate with this compound for 30-60 minutes.
-
Stimulate the tissue with the β3-adrenoceptor agonist for a specified time (e.g., 10-15 minutes).
-
-
cAMP Extraction:
-
Quickly freeze the tissue strips in liquid nitrogen to stop the enzymatic reaction.
-
Homogenize the frozen tissue in 0.1 M HCl.
-
Centrifuge the homogenate to pellet the cellular debris.
-
-
cAMP Measurement:
-
Collect the supernatant containing the extracted cAMP.
-
Follow the instructions of a commercial cAMP EIA kit to measure the concentration of cAMP in the supernatant.
-
Normalize the cAMP concentration to the tissue weight or protein content.
-
Patch-Clamp Electrophysiology for BK Channel Activity
This protocol provides a method to study the activity of large-conductance Ca2+-activated K+ (BK) channels in isolated bladder smooth muscle cells (myocytes) and the modulatory effects of β3-adrenoceptor signaling.
Materials:
-
Freshly isolated bladder smooth muscle cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Pipette solution (intracellular) and bath solution (extracellular) with appropriate ionic compositions
-
β3-adrenoceptor agonist
-
This compound
-
Specific BK channel blocker (e.g., iberiotoxin)
Procedure:
-
Cell Isolation:
-
Isolate single smooth muscle cells from bladder tissue using enzymatic digestion (e.g., with collagenase and papain).
-
-
Patch-Clamp Recording:
-
Use the whole-cell or perforated patch-clamp configuration to record ion channel currents from a single myocyte.
-
Hold the cell at a specific membrane potential (e.g., -60 mV).
-
Apply voltage steps to elicit BK channel currents. BK currents are typically outward currents that are activated by membrane depolarization and increased intracellular Ca2+.
-
-
Pharmacological Modulation:
-
Record baseline BK channel activity.
-
Perfuse the cell with a solution containing the β3-adrenoceptor agonist and record the changes in BK channel activity (e.g., increased open probability or current amplitude).
-
To confirm the role of β3-adrenoceptors, pre-incubate the cell with this compound before applying the agonist.
-
Use a specific BK channel blocker like iberiotoxin (B31492) to confirm that the recorded currents are indeed through BK channels.
-
Visualizations
References
- 1. ics.org [ics.org]
- 2. The role of beta(3)-adrenoceptors in mediating relaxation of porcine detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
Application Notes and Protocols for Flow Cytometry using (2R)-SR59230A
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-SR59230A is a chemical compound widely recognized for its activity as a selective antagonist of the β3-adrenergic receptor (β3-AR).[1] However, its pharmacological profile is complex, exhibiting partial agonist activity and engaging in ligand-directed signaling.[2][3] Depending on the cell type and receptor expression levels, SR59230A can modulate various intracellular signaling pathways, including the canonical cAMP-dependent pathway and cAMP-independent pathways such as p38 MAPK and Erk1/2 phosphorylation.[2] These diverse mechanisms of action make this compound a valuable tool for investigating cellular processes.
Flow cytometry is a powerful technique for single-cell analysis, and its combination with this compound allows for detailed investigation into the compound's effects on cell viability, apoptosis, proliferation, and immune cell function. These application notes provide detailed protocols and data to guide researchers in utilizing this compound in their flow cytometry experiments.
Key Applications in Flow Cytometry
-
Immunophenotyping: Analysis of immune cell populations in response to SR59230A treatment.
-
Apoptosis and Cell Viability Assays: Quantifying the pro-apoptotic and cytotoxic effects of SR59230A on various cell types, particularly cancer cells.
-
Cell Proliferation Analysis: Assessing the anti-proliferative effects of the compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from studies utilizing this compound, providing a reference for experimental design.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Receptor | Value | Cell Line/System | Reference |
| IC50 | β3-AR | 40 nM | N/A | [1] |
| IC50 | β1-AR | 408 nM | N/A | [1] |
| IC50 | β2-AR | 648 nM | N/A | [1] |
Table 2: Effects on Cell Viability and Apoptosis
| Cell Line | Effect | Concentration / Dose | Notes | Reference |
| Neuroblastoma cells | Reduced cell viability | 100 nM - 50 µM | Dose-dependent effect observed over 24 hours. | [1] |
| B16F10 Melanoma | Reduced Ki67 expression | 5 mg/kg | In vivo study in mice. | [4] |
| B16F10 Melanoma | Increased Bax/Bcl-2 ratio | 5 mg/kg | Indicates induction of apoptosis. | [4] |
| B16F10 Melanoma | Increased Cytochrome c levels | 5 mg/kg | Suggests mitochondrial involvement in apoptosis. | [4] |
| Myeloid Leukemia | Increased apoptosis | Not specified | SR59230A was shown to revert doxorubicin (B1662922) resistance. | [5] |
| Bone Marrow Cells | Increased apoptosis | 1 µM - 50 µM | Effect observed in both normoxic and hypoxic conditions. | [5] |
Table 3: Immunomodulatory Effects
| Cell Type / Model | Effect | Dose / Concentration | Notes | Reference |
| K7M2 Osteosarcoma | Reduced F4/80+/CD64+ macrophages in tibial nerve | 10 mg/kg | In vivo mouse model. | [6] |
| Neuroblastoma (NB) | Increased CD8+ T cells in Tumor Microenvironment (TME) | Not specified | Treatment of NB-bearing mice. | [7] |
| Neuroblastoma (NB) | Decreased Treg cells in TME | Not specified | Suggests a reduction in immunosuppression. | [7] |
| Neuroblastoma (NB) | Decreased IL-10 in Treg cells | Not specified | Correlates with the decrease in Treg population. | [7] |
| CD8+ TILs from NB mice | Decreased phosphorylation of PKA and CREB | Not specified | Suggests inhibition of the cAMP/PKA/CREB pathway, leading to reduced IFN-γ secretion. | [7] |
Experimental Protocols
Protocol 1: Analysis of Apoptosis Induction by this compound using Annexin V and Propidium Iodide
This protocol is designed to quantify apoptosis in a cancer cell line (e.g., Neuroblastoma) following treatment with SR59230A.
Materials:
-
This compound (MedChemExpress or similar)
-
Cell line of interest (e.g., Neuro-2A)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
SR59230A Treatment:
-
Cell Harvesting:
-
Collect the culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC (for Annexin V) and PE or a similar channel (for PI) detectors.
-
Set up gates to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) after In Vivo SR59230A Treatment
This protocol outlines the analysis of T-cell populations from a tumor model treated with SR59230A.[7]
Materials:
-
Tumor-bearing mice treated with SR59230A or vehicle.
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
Red Blood Cell (RBC) Lysis Buffer
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc Block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-FoxP3).
-
Fixation/Permeabilization Buffer (for intracellular FoxP3 staining).
-
Flow cytometer.
Procedure:
-
Tumor Digestion:
-
Excise tumors from treated and control mice.
-
Mechanically dissociate and enzymatically digest the tumors according to a standard protocol to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Cell Preparation:
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells with Flow Cytometry Staining Buffer and perform a cell count.
-
-
Surface Staining:
-
Resuspend cells to 1 x 10^7 cells/mL in Staining Buffer.
-
Block Fc receptors by incubating with Fc Block for 10-15 minutes on ice.
-
Add the cocktail of surface antibodies (CD45, CD3, CD4, CD8, CD25) at pre-titrated concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with Staining Buffer.
-
-
Intracellular Staining (for Tregs):
-
Fix and permeabilize the cells using a commercial FoxP3 staining buffer set.
-
Add the anti-FoxP3 antibody and incubate as per the manufacturer's instructions.
-
Wash the cells with Permeabilization Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in Staining Buffer.
-
Acquire data on a flow cytometer.
-
Gate on CD45+ leukocytes, then on CD3+ T cells.
-
Further analyze T-cell subsets: CD4+ Helper T cells, CD8+ Cytotoxic T cells, and CD4+CD25+FoxP3+ Regulatory T cells (Tregs).
-
Visualizations: Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. β2-and β3-Adrenergic Receptors Contribute to Cancer-Evoked Pain in a Mouse Model of Osteosarcoma via Modulation of Neural Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β3-adrenergic receptor on tumor-infiltrating lymphocytes sustains IFN-γ-dependent PD-L1 expression and impairs anti-tumor immunity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(2R)-SR59230A solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R)-SR59230A. The information is designed to address common challenges, particularly those related to solubility, and to provide clear experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What am I doing wrong?
A1: This is a common issue as this compound has limited solubility in plain aqueous solutions. Direct dissolution in buffers like PBS or saline will likely result in precipitation or incomplete dissolution. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Q2: What is the best solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most effective solvent for preparing a high-concentration stock solution of this compound.[1][2][3] It is also soluble in water, though to a lesser extent.[2][3] For in vivo studies, co-solvent systems are often necessary.
Q3: My this compound precipitated out of solution after I diluted my DMSO stock into my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a key challenge. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤0.5%) to avoid solvent-induced artifacts in your experiments.[4]
-
Use of Co-solvents: For preparing formulations for in vivo use, a co-solvent system is highly recommended to maintain solubility.[1]
-
Sonication and Warming: Gently warming the solution (to 35-37°C) and using sonication can help dissolve the compound and maintain its solubility.[1][5]
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For long-term stability, stock solutions should be stored at -20°C or -80°C.[1] One supplier suggests that in-solvent storage is viable for 3 months at -80°C and 2 weeks at -20°C.[3] Avoid repeated freeze-thaw cycles, which can lead to aggregation and a decrease in efficacy.[6]
Data Presentation: Solubility
The following table summarizes the solubility of SR59230A in common laboratory solvents.
| Solvent | Maximum Concentration/Solubility | Source |
| DMSO | 125 mg/mL (approx. 300 mM) | [1] |
| DMSO | 100 mM | [2][3] |
| Water | 10 mM | [2][3] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for subsequent dilution in aqueous media for in vitro experiments.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of newly opened, anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).
-
Vortex the solution until the compound is completely dissolved.
-
If dissolution is slow, use an ultrasonic bath for a few minutes to aid the process.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation using a Co-Solvent System
This protocol describes a method for preparing a clear solution of SR59230A suitable for in vivo administration.[1]
-
Prepare a 10% DMSO solution by adding the required amount of SR59230A to DMSO.
-
To this, add 40% PEG300 and mix thoroughly.
-
Next, add 5% Tween-80 and mix until the solution is homogeneous.
-
Finally, add 45% saline to reach the final volume.
-
The resulting solution should be clear, with a solubility of at least 2.08 mg/mL.[1]
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for Poor Solubility
References
(2R)-SR59230A stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (2R)-SR59230A in various solvents. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues related to the stability of this compound.
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound hydrochloride is soluble in water up to 10 mM and in DMSO up to 100 mM.[1] For in vivo studies, various formulations have been used, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which achieves a solubility of at least 2.08 mg/mL.[2] Other options include formulations with SBE-β-CD or corn oil.[2]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To ensure stability, it is recommended to use freshly opened, anhydrous DMSO, as the hygroscopic nature of DMSO can impact solubility and stability.[2] For aqueous solutions, it is best to prepare them fresh for each experiment.
Q3: I am observing precipitation in my this compound solution. What should I do?
A3: Precipitation can occur for several reasons, including exceeding the solubility limit, temperature fluctuations, or solvent evaporation. If you observe precipitation:
-
Warm the solution: Gentle warming and sonication can help redissolve the compound.[2]
-
Verify the concentration: Ensure that the concentration of your solution does not exceed the solubility limit in the chosen solvent.
-
Use a different solvent system: If precipitation persists, consider using a different solvent or a co-solvent system as described in the solubility data.
Q4: I suspect my this compound has degraded. How can I confirm this?
A4: Degradation can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance over time. By comparing a freshly prepared standard to your sample, you can identify and quantify any degradation products that have formed.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively published, molecules with similar functional groups (ethers, secondary amines, and aromatic rings) can be susceptible to:
-
Oxidation: The secondary amine and the benzylic position on the tetrahydronaphthalene ring could be prone to oxidation.
-
Hydrolysis: Although generally stable, the ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Photodegradation: Aromatic compounds can be sensitive to light. It is advisable to protect solutions from light, especially during long-term storage.
Data on this compound Stability
Currently, there is limited publicly available quantitative data on the stability of this compound in various solvents over extended periods. Researchers are encouraged to perform their own stability studies based on the protocols provided below. The following table is a template that can be used to record and compare stability data from your experiments.
| Solvent System | Concentration (mM) | Temperature (°C) | Time (days) | Initial Purity (%) | Purity after Time (%) | Degradation (%) | Notes |
| DMSO | 100 | -20 | 30 | 99.5 | 99.0 | 0.5 | Stored in the dark, sealed vial |
| Water | 10 | 4 | 1 | 99.5 | 98.0 | 1.5 | Prepared fresh, stored in refrigerator |
| 10% DMSO/Saline | 5 | 25 | 1 | 99.5 | 97.5 | 2.0 | Room temperature, protected from light |
| User-defined | |||||||
| User-defined |
Experimental Protocols
A detailed methodology for assessing the stability of this compound is provided below. This protocol is based on general principles of forced degradation studies and stability-indicating HPLC methods.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to UV light (254 nm) in a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using the HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve good separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this should be determined by a UV scan).
-
Injection Volume: 10 µL.
-
Data Analysis: The peak area of this compound and any degradation products are recorded. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Signaling Pathway of β3-Adrenergic Receptor Antagonism
This compound is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR).[1] The canonical signaling pathway for β3-AR involves the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP).[5] However, SR59230A has also been shown to be involved in ligand-directed signaling, activating p38 MAPK pathways independently of cAMP.[6][7]
Caption: Simplified signaling pathway for the β3-adrenergic receptor.
References
- 1. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Beta-3 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (2R)-SR59230A Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (2R)-SR59230A in cell-based assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is predominantly characterized as a selective antagonist of the β3-adrenergic receptor (β3-AR). It competitively binds to the receptor, preventing the binding of endogenous ligands like epinephrine (B1671497) and norepinephrine, thereby inhibiting downstream signaling pathways. However, it is important to note that its selectivity is not absolute, and it can interact with β1 and β2-adrenergic receptors at higher concentrations.
Q2: What are the known off-target effects or non-canonical activities of this compound?
While primarily a β3-AR antagonist, this compound has been reported to exhibit partial agonist activity in some cellular contexts, particularly at high concentrations or in cells with high receptor expression levels. This means that instead of completely blocking the receptor, it can weakly activate it. Additionally, off-target effects on other receptors, such as α1-adrenoceptors, have been observed, which can contribute to unexpected cellular responses.
Q3: What is a typical concentration range for using this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type, the specific assay, and the expression level of β3-adrenergic receptors. Based on available literature, a starting concentration range of 100 nM to 10 µM is generally recommended for initial experiments.
Q4: Is this compound cytotoxic to cells?
This compound can exhibit cytotoxicity at higher concentrations. The cytotoxic threshold varies between cell lines. For instance, in some cancer cell lines, cytotoxicity has been observed at concentrations above 1 µM. It is crucial to determine the cytotoxic concentration of this compound in your specific cell line
(2R)-SR59230A unexpected agonist effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center is designed to assist researchers encountering unexpected agonist activity with (2R)-SR59230A, a compound widely recognized as a β3-adrenoceptor antagonist. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret these observations and guide future experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected pharmacological profile of this compound?
A1: this compound, with the full chemical name 3-(2-ethylphenoxy)-1-[(1S)-1,2,3,4-tetrahydronapth-1-ylamino]-(2S)-2-propanol oxalate (B1200264), is predominantly characterized and utilized as a selective antagonist for the β3-adrenergic receptor (β3-AR).[1] In many experimental systems, it effectively blocks the responses induced by β3-AR agonists, such as the stimulation of cAMP synthesis in rat brown adipose tissue.[1] Its antagonist activity has been demonstrated in various physiological contexts, including the inhibition of brown adipose tissue thermogenesis.[2][3]
Q2: I am observing an agonist-like effect with this compound in my experiment. Is this a known phenomenon?
A2: Yes, this is a documented phenomenon. While traditionally classified as an antagonist, this compound has been reported to exhibit partial or even full agonist activity in several studies.[4][5][6] This unexpected behavior is highly context-dependent and has been observed in various cell lines and tissues.[4] Therefore, observing an agonist effect is not necessarily an experimental artifact but may reflect the complex pharmacology of this compound.
Q3: What are the potential mechanisms behind the unexpected agonist activity of this compound?
A3: Several pharmacological principles can explain this observation:
-
Ligand-Directed Signaling (Biased Agonism): This is the most prominent explanation. This compound can act as an antagonist for one signaling pathway while simultaneously acting as an agonist for another. For instance, it has been shown to be an antagonist of cAMP accumulation but an agonist for increasing the extracellular acidification rate (ECAR) and activating MAPK pathways (p38 and Erk1/2).[4][6]
-
Partial Agonism: The compound may act as a partial agonist, which binds and activates a receptor but produces a submaximal response compared to a full agonist.[4][7] The level of agonist activity can be influenced by the density of β3-adrenoceptors in the experimental system; higher receptor expression levels may favor agonist activity.[4][6]
-
Off-Target Effects: At higher concentrations (≥ 1 µM), this compound may exert effects through other receptors or targets.[8] It has been noted to be less selective for the human β3-AR compared to β1- and β2-ARs than initially believed.[5]
-
Species Differences: The pharmacological properties of ligands can vary between species. Some of the agonist effects have been characterized at the mouse β3-adrenoceptor.[4][6]
Q4: In which experimental systems have these agonist effects been reported?
A4: Agonist effects of this compound have been observed in:
-
Chinese hamster ovary (CHO) cells expressing the cloned mouse β3-adrenoceptor.[4][6]
-
3T3-F442A adipocytes.[4]
-
Mouse ileum, where it caused smooth muscle relaxation.[4]
-
Rat pulmonary vessels, where it induced relaxation at concentrations of 1 µM or higher.[8]
Troubleshooting Guide: Observed Agonist Effects
If you are observing unexpected agonist activity with this compound, this guide provides a systematic approach to investigate and characterize the phenomenon.
Step 1: Verify Compound and Experimental Conditions
| Potential Issue | Recommended Action |
| Compound Integrity | - Confirm the purity and integrity of your this compound stock. - Use a fresh aliquot to rule out degradation. - Verify the final concentration through accurate dilution calculations. |
| Experimental Buffer | - Check the pH and composition of your buffer. - Ensure the compound is fully solubilized and stable in the experimental medium. |
| High Concentration | - Perform a full dose-response curve. Agonist effects may appear at higher concentrations due to off-target binding.[8] |
Step 2: Delineate the Pharmacological Mechanism
| Question | Experimental Approach | Expected Outcome if Agonism is On-Target |
| Is the effect mediated by the target receptor (β3-AR)? | Use a different, structurally unrelated β3-AR antagonist (if available) to see if it can block the agonist effect of this compound. | The effect should be blocked by another β3-AR antagonist. |
| Is this partial agonism? | Perform a competition assay by co-incubating with a known full β3-AR agonist (e.g., CL316243). | This compound should produce a submaximal response compared to the full agonist and, at higher concentrations, may reduce the maximal effect of the full agonist.[7] |
| Could this be an off-target effect? | Use a control cell line that does not express the β3-adrenoceptor. | If the agonist activity persists in the receptor-negative cell line, it is likely an off-target effect.[7] |
| Is the effect pathway-specific (biased agonism)? | Measure multiple downstream signaling readouts simultaneously (e.g., cAMP accumulation, p38/Erk phosphorylation, or calcium mobilization). | You may observe antagonism in one pathway (e.g., no change or a decrease in cAMP) while simultaneously seeing agonism in another (e.g., an increase in p38 phosphorylation).[6] |
Quantitative Data Summary
The following tables summarize the reported activities of this compound across different experimental systems.
Table 1: Antagonist and Agonist Activity on cAMP Accumulation
| System | Ligand | Activity | Potency/Efficacy | Citation |
| Rat Brown Adipose Tissue Membranes | SR59230A vs. SR 58611A | Antagonist | pKB = 8.87 | [1] |
| Rat Brown Adipose Tissue Membranes | SR59230A vs. CGP 12177 | Antagonist | pKB = 8.20 | [1] |
| CHO cells (high β3-AR expression) | SR59230A | Partial Agonist | - | [6] |
| CHO cells (low β3-AR expression) | SR59230A | Antagonist | - | [6] |
| 3T3-F442A Adipocytes | SR59230A vs. CL316243 | Antagonist | No agonist actions | [4] |
Table 2: Agonist Activity in Alternative Signaling Pathways
| System | Assay | Ligand | Activity | Efficacy Note | Citation |
| CHO cells (high & low β3-AR) | ECAR | SR59230A | Agonist | Full agonist | [4][6] |
| 3T3-F442A Adipocytes | ECAR | SR59230A | Agonist | Greater intrinsic activity than CL316243 | [4] |
| CHO cells (high & low β3-AR) | p38/Erk1/2 Phosphorylation | SR59230A | Agonist | Higher efficacy than CL316243 | [6] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
Objective: To determine if this compound acts as an antagonist or agonist on the Gs-cAMP pathway.
-
Cell Culture: Plate cells expressing the β3-adrenoceptor in a suitable multi-well plate and grow to 80-90% confluency.
-
Assay Preparation: Wash cells with serum-free media. Pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Ligand Incubation:
-
Antagonist Mode: Pre-incubate cells with varying concentrations of this compound for 15-30 minutes. Then, add a known β3-AR agonist (e.g., CL316243 or Isoproterenol) at its EC80 concentration and incubate for an additional 15-30 minutes.
-
Agonist Mode: Incubate cells with varying concentrations of this compound alone for 15-30 minutes. Include a full agonist as a positive control.
-
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.
-
cAMP Detection: Measure intracellular cAMP levels using a suitable method, such as HTRF, ELISA, or fluorescence-based assays.
-
Data Analysis: Plot the concentration-response curves and determine IC50 (for antagonism) or EC50 and Emax (for agonism).
Protocol 2: p38 MAPK Phosphorylation Assay (Western Blot)
Objective: To determine if this compound stimulates cAMP-independent pathways.
-
Cell Culture & Starvation: Plate cells to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal MAPK activity.
-
Ligand Stimulation: Treat cells with varying concentrations of this compound, a full agonist (e.g., CL316243), and a vehicle control for 5-15 minutes.
-
Cell Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Strip the membrane and re-probe for total p38 MAPK as a loading control. Quantify band intensity using densitometry software and express the results as a ratio of phospho-p38 to total p38.
Visualizations
Signaling Pathways
Caption: Ligand-directed signaling of this compound at the β3-adrenoceptor.
Experimental Workflow
Caption: Troubleshooting workflow for unexpected this compound agonist effects.
References
- 1. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Influence of beta-adrenoceptor agonists on the pulmonary circulation. Effects of a beta3-adrenoceptor antagonist, SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (2R)-SR59230A In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of response with (2R)-SR59230A in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SR59230A?
SR59230A is primarily known as a potent and selective antagonist of the β3-adrenergic receptor (β3-AR).[1][2] However, its pharmacological profile is complex and can be context-dependent.
Q2: Is SR59230A always an antagonist?
Not necessarily. Depending on the experimental system, SR59230A has been observed to exhibit partial agonism or biased agonism.[3][4] For instance, in Chinese hamster ovary (CHO) cells with high expression of the mouse β3-adrenoceptor, SR59230A can act as a partial agonist in cAMP accumulation assays.[3][4] It has also been shown to be a full agonist for increasing extracellular acidification rates (ECAR) in the same cell line, suggesting it can selectively activate certain signaling pathways.[3][4]
Q3: Are there species-specific differences in SR59230A's affinity?
Yes, the affinity and selectivity of SR59230A can vary between species. It is crucial to consider the species of your cell line or receptor preparation, as this can significantly impact the expected response.
Q4: What are the known off-target effects of SR59230A?
At higher concentrations, SR59230A has been shown to interact with α1-adrenoceptors.[5] This is an important consideration when interpreting data from experiments using high concentrations of the compound.
Troubleshooting Guide: Lack of SR59230A Response
This guide addresses common issues that may lead to an unexpected lack of response when using SR59230A in vitro.
Issue 1: No observable effect of SR59230A as an antagonist.
Possible Cause 1: Suboptimal Compound Handling and Storage
-
Question: How was the SR59230A stock solution prepared and stored?
-
Troubleshooting Steps:
-
Solubility Check: SR59230A is sparingly soluble in aqueous solutions but is soluble in DMSO.[1] Ensure the compound is fully dissolved in a suitable organic solvent like DMSO before preparing aqueous dilutions. Precipitation upon dilution into aqueous media is a common issue.[1]
-
Stock Concentration and Storage: Prepare a concentrated stock solution in 100% DMSO (e.g., 10-100 mM).[5] Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5] In solvent, SR59230A is stable for up to 3 months at -80°C.[5]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.
-
Possible Cause 2: Inappropriate Cell Model or Receptor Expression
-
Question: What is the expression level of the β3-adrenoceptor in your cell line?
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the presence of functional β3-adrenoceptors in your chosen cell line using techniques like radioligand binding assays, western blotting, or qPCR.
-
Receptor Density: The level of receptor expression can influence the observed effect of SR59230A. In cells with very low β3-AR expression, the response to an agonist may be too small to be effectively antagonized. Conversely, in systems with very high receptor expression, SR59230A might exhibit partial agonism.[3][4]
-
Possible Cause 3: Experimental Design Flaws
-
Question: What were the concentrations of the agonist and SR59230A used in the experiment?
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a full dose-response curve for both the agonist and SR59230A. A single concentration experiment may not be sufficient to observe an effect.
-
Agonist Concentration: Ensure the agonist concentration used is near its EC50 or EC80 value. Using a saturating concentration of the agonist will make it difficult to see antagonism.
-
Antagonist Pre-incubation: Pre-incubate the cells with SR59230A for a sufficient time (e.g., 15-30 minutes) before adding the agonist to allow for receptor binding.
-
Issue 2: SR59230A shows agonist activity instead of antagonist activity.
Possible Cause 1: Biased Agonism
-
Question: What downstream signaling pathway is being measured?
-
Troubleshooting Steps:
-
Assay Selection: Be aware that SR59230A can act as an agonist for certain signaling pathways (e.g., ERK phosphorylation, extracellular acidification rate) while acting as an antagonist for others (e.g., cAMP accumulation).[3][6][7]
-
Multiple Readouts: If possible, measure multiple downstream signaling events to get a more complete picture of SR59230A's activity in your system.
-
Possible Cause 2: High Receptor Expression
-
Question: Is the cell line used a recombinant line with high receptor overexpression?
-
Troubleshooting Steps:
Quantitative Data Summary
The following tables summarize key quantitative data for SR59230A.
Table 1: Binding Affinity and Potency of SR59230A
| Receptor Subtype | Species | Assay Type | Value | Reference |
| β3-AR | - | Antagonist Activity (IC50) | 40 nM | [1][2][5] |
| β1-AR | - | Antagonist Activity (IC50) | 408 nM | [1][2][5] |
| β2-AR | - | Antagonist Activity (IC50) | 648 nM | [1][2][5] |
| β3-AR | Human | Antagonist Activity (pA2) | 8.31 | [8] |
| β3-AR | Human (CHO cells) | Partial Agonist Activity (EC50) | 3.4 nM | [3] |
Table 2: Solubility and Storage of SR59230A
| Solvent | Maximum Concentration | Storage of Stock Solution | Reference |
| DMSO | 83 mg/mL (199.76 mM) | -80°C for 3 months, -20°C for 2 weeks | [1][5] |
| Water | 10 mg/mL (27.63 mM) | - | [5] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay in CHO Cells
This protocol is designed to measure the antagonist effect of SR59230A on agonist-induced cAMP production in CHO cells stably expressing a β-adrenergic receptor.
Materials:
-
CHO cells expressing the target β-adrenergic receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
SR59230A
-
β-adrenergic agonist (e.g., isoproterenol)
-
Forskolin (optional, as a positive control for adenylyl cyclase activation)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque assay plates
Procedure:
-
Cell Culture: Culture the CHO cells in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of SR59230A in assay buffer.
-
Antagonist Addition: Remove the culture medium and add the diluted SR59230A to the wells.
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature.
-
Agonist Addition: Prepare a solution of the β-adrenergic agonist in assay buffer containing a PDE inhibitor. Add this solution to the wells to achieve a final agonist concentration at its EC80.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and detect intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of SR59230A to generate a dose-response curve and determine the IC50 value.
Protocol 2: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of SR59230A for β-adrenergic receptors.
Materials:
-
Cell membranes from cells expressing the target β-adrenergic receptor
-
Radioligand (e.g., [3H]CGP12177)
-
SR59230A
-
Non-specific binding control (e.g., a high concentration of a non-labeled β-adrenergic antagonist like propranolol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (close to its Kd), and varying concentrations of SR59230A. Include wells for total binding (no SR59230A) and non-specific binding (with a high concentration of a non-labeled antagonist).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of SR59230A to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways
Caption: Canonical β3-Adrenergic Receptor Signaling and SR59230A Antagonism.
Caption: Biased Agonism of SR59230A at the β3-Adrenergic Receptor.
Experimental Workflow
Caption: Troubleshooting Workflow for Lack of SR59230A In Vitro Response.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2R)-SR59230A In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the β3-adrenergic receptor antagonist (2R)-SR59230A in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common routes of administration for this compound in vivo?
Common administration routes for this compound in animal models include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.[1][2] Continuous delivery over a more extended period can be achieved using osmotic pumps.[3][4] The choice of administration route can influence the pharmacokinetic and pharmacodynamic profile of the compound.
Q2: How should I prepare this compound for in vivo delivery?
The preparation of this compound for in vivo administration depends on the chosen delivery route and the required concentration. For intravenous injection in lambs, SR59230A has been dissolved first in a small amount of DMSO and then diluted in saline.[5] For intraperitoneal injections in rats and mice, it has been dissolved in water or 0.9% NaCl.[2][6] It is crucial to ensure the compound is fully dissolved and the vehicle is sterile and appropriate for the animal model.
Q3: What are the typical dosages of this compound used in animal studies?
Dosages of this compound can vary significantly depending on the animal model, the research question, and the route of administration. Reported dosages range from 0.6 mg/kg/day via osmotic pump in rats to single injections of 1, 2, 5, or 10 mg/kg via IV or IP routes in rats and mice.[1][2][3][7]
Q4: What are some known off-target effects or paradoxical observations with this compound?
While this compound is considered a selective β3-adrenoceptor antagonist, some studies suggest it may have agonist-like properties or interact with other adrenergic receptor subtypes at higher concentrations.[2][8] For instance, at a high dose (10 mg/kg), it has been observed to cause transient bradycardia.[2][7] Researchers should be aware of these potential complexities when interpreting their results.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Variability in drug preparation and administration.
-
Troubleshooting Steps:
-
Standardize Vehicle Preparation: Ensure the vehicle (e.g., saline, DMSO/saline) is prepared consistently across all experiments. Note that SR59230A has been prepared in a mix of water, ethanol, and DMSO for stock solutions.[6]
-
Ensure Complete Solubilization: Visually inspect the solution to confirm that this compound is fully dissolved before administration. Poor solubility can lead to inaccurate dosing.
-
Precise Administration Technique: Use consistent and appropriate techniques for the chosen route of administration (IV, IP, SC). For guidelines on administration volumes and needle sizes for mice, refer to established protocols.[9]
-
Verify Animal Strain and Conditions: Ensure that the animal species, strain, sex, age, and housing conditions are consistent, as these factors can influence physiological responses.[10][11]
-
Problem 2: Poor solubility of this compound in the desired vehicle.
-
Possible Cause: this compound is a poorly soluble compound.
-
Troubleshooting Steps:
-
Use of Co-solvents: As documented, a small amount of an organic solvent like DMSO can be used to initially dissolve the compound before further dilution in an aqueous vehicle like saline.[5]
-
Consider Alternative Formulations: For compounds with poor water solubility, nanocrystal formulations or PEGylated liposomes can enhance solubility and stability for in vivo delivery.[12][13]
-
pH Adjustment: Investigate the pH-solubility profile of this compound to determine if adjusting the pH of the vehicle could improve its solubility.
-
Problem 3: Observed off-target effects or lack of dose-response.
-
Possible Cause: The dose of this compound may be too high, leading to non-specific effects, or the dose range selected may not be appropriate for the biological question.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 1, 5, and 10 mg/kg have been used in rats) to determine the optimal dose that elicits the desired effect without causing significant side effects.[2][7]
-
Monitor for Side Effects: Closely monitor animals for any adverse effects, such as significant changes in heart rate, blood pressure, or body temperature, which have been reported.[2]
-
Consider Ligand-Directed Signaling: Be aware that SR59230A can exhibit ligand-directed signaling, meaning it can act as an antagonist for some pathways (like cAMP accumulation) and an agonist for others (like p38 MAPK activation), depending on the cell type and receptor expression levels.[8][14]
-
Quantitative Data Summary
| Animal Model | Route of Administration | Dosage | Vehicle | Key Findings | Reference |
| Rat (PAH model) | Intravenous (tail vein) | 2 mg/kg every other day for 4 weeks | Solvent (not specified) | Improved right ventricular function. | [1] |
| Newborn Lamb | Intravenous infusion | 5 mg/kg | 0.5 mL DMSO, then 10 mL saline | Attenuated the imbalance in systemic oxygen transport induced by dopamine. | [5] |
| Rat | Intraperitoneal | 1, 5, or 10 mg/kg | Water | Dose-dependently decreased brown adipose tissue, brain, and body temperatures. | [2][7] |
| Mouse | Intraperitoneal | 1 mg/kg | 0.9% NaCl | Increased β3a-AR and β3b-AR mRNA levels in brown adipose tissue and ileum. | [6] |
| Rat (Type 2 diabetes model) | Continuous (osmotic pump) | 0.6 mg/kg/day for 2 weeks | Saline | Normalized the increased pancreatic islet blood flow. | [3][4] |
Experimental Protocols
Protocol 1: Intravenous Administration in a Rat Model of Pulmonary Arterial Hypertension [1]
-
Animal Model: Monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH) in rats.
-
Drug Preparation: this compound was dissolved in a vehicle (solvent not specified) for a final concentration allowing for a 2 mg/kg body weight injection.
-
Administration: Injections of SR59230A or an equal volume of solvent were administered via the tail vein every other day for 4 weeks.
-
Monitoring: Right ventricular performance was assessed using in vivo Doppler echocardiography.
Protocol 2: Intraperitoneal Administration for Thermogenesis Studies in Rats [2]
-
Animal Model: Conscious Sprague-Dawley rats.
-
Drug Preparation: this compound was dissolved in water to achieve concentrations for 1, 5, or 10 mg/kg doses in a 0.5 ml injection volume.
-
Administration: The animal was held manually during the intraperitoneal injection.
-
Monitoring: Interscapular brown adipose tissue, brain, and body temperatures, as well as heart rate and tail artery blood flow, were measured continuously.
Visualizations
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Signaling pathways modulated by this compound via the β3-AR.
References
- 1. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Two-week treatment with the β₃-adrenoceptor antagonist SR59230A normalizes the increased pancreatic islet blood flow in type 2 diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-week treatment with the β3-adrenoceptor antagonist SR59230A normalizes the increased pancreatic islet blood flow in type 2 diabetic GK rats [uu.diva-portal.org]
- 5. β3-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β3-Adrenoceptor regulation and relaxation responses in mouse ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cea.unizar.es [cea.unizar.es]
- 10. Animal research: Reporting in vivo experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal research: reporting in vivo experiments—The ARRIVE Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanocrystal formulations of a poorly soluble drug. 1. In vitro characterization of stability, stabilizer adsorption and uptake in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
(2R)-SR59230A degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and potential troubleshooting for experiments involving (2R)-SR59230A.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound can vary slightly between suppliers, but a conservative approach is recommended to ensure stability. For the solid powder form, long-term storage at -20°C is advised, which can preserve it for up to three years.[1][2] For shorter periods, 4°C is also acceptable for up to two years.[1] One supplier suggests storage at room temperature, but freezing is more commonly recommended.[3]
When in solvent, the stability of this compound is more limited. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to three months or at -20°C for up to two weeks.[1][2]
Q2: What is the known stability and degradation profile of this compound?
A2: While specific degradation pathways and products are not extensively detailed in publicly available literature, the compound is considered stable when stored under the recommended conditions. Adherence to the storage guidelines for both powder and solvent forms is crucial to minimize potential degradation. No specific information regarding degradation under experimental conditions (e.g., in cell culture media over time) is readily available. It is recommended to prepare fresh dilutions for experiments whenever possible.
Q3: In which solvents is this compound soluble?
A3: this compound hydrochloride shows good solubility in dimethyl sulfoxide (B87167) (DMSO) and water.[1][3] Specific solubility data from suppliers is summarized in the table below.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1] | |
| Room Temperature | Not specified | [3] | |
| In Solvent | -80°C | 3 months | [1] |
| -20°C | 2 weeks | [1] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration | Citations |
| DMSO | 100 mM | [1][3] |
| Water | 10 mM | [1][3] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or off-target effects in experiments. | At high concentrations, this compound can exhibit antagonist activity at α1-adrenoceptors.[1][4][5] | Perform dose-response experiments to determine the optimal concentration for selective β3-adrenoceptor antagonism. Consider using a lower concentration or a different antagonist if α1-adrenoceptor effects are a concern. |
| Compound precipitates out of solution during experiment. | The solubility of the compound may be lower in your experimental buffer or media compared to pure solvent. | Prepare stock solutions in DMSO and then dilute further into your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your experimental system and below the threshold for toxicity. |
| Inconsistent experimental results. | Potential degradation of the compound due to improper storage or handling. | Always store the compound as recommended and use freshly prepared solutions for your experiments. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. |
| Observed agonist-like effects. | This compound has been reported to exhibit partial agonist properties at the mouse β3-adrenoceptor in some cellular systems, potentially through cAMP-independent pathways.[1][6] | Be aware of the potential for dual agonist/antagonist actions. The observed effect may depend on the specific cell type and the signaling pathway being measured.[6] |
Experimental Protocols & Methodologies
Preparation of Stock Solutions
To prepare a stock solution, the powdered this compound hydrochloride can be dissolved in DMSO or water.[1][3] For example, to create a 10 mM stock solution in DMSO, dissolve the appropriate mass of the compound in fresh, anhydrous DMSO. It is noted that moisture-absorbing DMSO can reduce solubility.[2]
-
Example for a 10 mM stock solution:
In Vivo Experimental Example: Administration in Mice
For in vivo studies in mice, this compound has been administered subcutaneously.[5] The compound can be dissolved in a vehicle suitable for animal administration. Doses ranging from 0.5 mg/kg to 5 mg/kg have been used to investigate its effects on body temperature modulation by MDMA.[4][5]
Visualizations
Signaling Pathway of β3-Adrenoceptor Antagonism by this compound
Caption: Antagonistic action of this compound on the β3-adrenergic receptor signaling pathway.
Experimental Workflow: Investigating Off-Target Effects
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of alpha 1- and beta 3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting conflicting results with (2R)-SR59230A
Welcome to the technical support center for (2R)-SR59230A. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret conflicting results and design robust experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective β3-adrenoceptor antagonist?
A1: While initially developed as a selective β3-adrenoceptor antagonist, subsequent research has revealed a more complex pharmacological profile.[1][2] this compound does exhibit antagonist activity at β3-adrenoceptors in some experimental models, such as in rat brown adipocytes where it blocks cAMP accumulation.[3][4] However, its selectivity and antagonist action are not absolute and can be influenced by several factors. In some studies, it has been reported to be non-selective with a lower affinity for human β3-adrenoceptors compared to β1- and β2-adrenoceptors.[1] Furthermore, at higher concentrations, it can exhibit antagonist effects at α1-adrenoceptors, which can confound experimental outcomes.[2][5]
Q2: Why am I observing agonist-like effects with this compound when it is supposed to be an antagonist?
A2: The observation of agonist effects with this compound is a documented phenomenon and a significant source of conflicting results. This is often referred to as "partial agonism" or "biased agonism".[1][6] The likelihood of observing agonist versus antagonist effects depends on:
-
Signaling Pathway Measured: this compound can act as an antagonist for cAMP-dependent pathways while simultaneously acting as a full agonist for cAMP-independent pathways, such as those leading to increased extracellular acidification rates (ECAR).[6][7]
-
Receptor Expression Levels: The intrinsic activity of this compound has been shown to increase with the level of β3-adrenoceptor expression in cell lines.[6]
-
Species: The pharmacological properties of β3-adrenoceptors can differ between species, which may contribute to varied responses to this compound.[1]
Q3: What is the reported affinity of this compound for different adrenoceptor subtypes?
A3: The reported affinity values for this compound can vary between studies. Below is a summary of reported IC50 and pKB values.
| Receptor Subtype | Reported IC50 (nM) | Reported pKB | Species/System | Reference |
| β3 | 40 | 8.87 | Rat Brown Adipose Tissue | [3][8] |
| β1 | 408 | - | - | [8] |
| β2 | 648 | - | - | [8] |
| α1A | - | - | Rat Submandibular Gland | [5] |
| α1B | - | - | Rat Spleen | [5] |
Q4: How can off-target effects at α1-adrenoceptors influence my results?
A4: At higher concentrations, this compound can antagonize α1-adrenoceptors, which can lead to misinterpretation of data if not accounted for.[2][5] For example, in studies on thermoregulation, the effects of this compound on MDMA-induced hyperthermia were found to be mediated, at least in part, by its actions at α1-adrenoceptors.[5] This is critical in tissues or systems where both β3 and α1-adrenoceptors are expressed and functionally active.
Troubleshooting Guide
Issue 1: Inconsistent results in functional assays (antagonism vs. agonism).
| Potential Cause | Troubleshooting Step |
| Signaling Pathway Crosstalk | Measure multiple downstream signaling pathways (e.g., cAMP accumulation, ERK phosphorylation, and ECAR) to fully characterize the compound's effect in your system. |
| Receptor Density | Characterize the expression level of β3-adrenoceptors in your experimental model. Consider that high expression levels may favor agonist activity.[6] |
| Off-Target Effects | Use a selective α1-adrenoceptor antagonist (e.g., prazosin) in parallel experiments to dissect the contribution of α1-adrenoceptor blockade.[5] |
| Species Differences | Be cautious when extrapolating results between different species (e.g., rat vs. human). Validate findings in species-specific systems where possible. |
Issue 2: Lack of expected β3-antagonist effect.
| Potential Cause | Troubleshooting Step |
| Low Receptor Affinity | Confirm the affinity of this compound for the specific species' β3-adrenoceptor you are studying. The affinity for human β3-adrenoceptors may be lower than for rodent receptors.[1] |
| Incorrect Concentration | Perform a full concentration-response curve to determine the optimal antagonist concentration. High concentrations may lead to off-target effects. |
| Experimental Conditions | Ensure that the experimental buffer, temperature, and incubation times are optimized for your assay. |
Experimental Protocols
Radioligand Binding Assay for Adrenoceptor Affinity
This protocol is a generalized method for determining the affinity of this compound for α1-adrenoceptor subtypes using [3H]-prazosin.
-
Cell Culture: Culture CHO cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype.
-
Membrane Preparation: Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a 96-well plate, add cell membranes, [3H]-prazosin (at a concentration near its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site or two-site competition model to determine the Ki value.
Visualizations
Caption: A flowchart for troubleshooting conflicting experimental results with this compound.
Caption: Dual signaling pathways of this compound at the β3-adrenoceptor.
Caption: Antagonistic effect of this compound at the α1-adrenoceptor.
References
- 1. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR 59230A - Wikipedia [en.wikipedia.org]
- 3. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openread.academy [openread.academy]
- 5. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: (2R)-SR59230A Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the β3-adrenergic receptor antagonist, (2R)-SR59230A. Proper experimental design, particularly concerning vehicle controls, is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is known as a selective antagonist for the β3-adrenergic receptor.[1][2][3][4][5][6][7][8] However, it's important to be aware that some studies have reported it can exhibit partial agonist activity or interact with other adrenergic receptors, which could lead to complex pharmacological effects.[9][10][11][12][13]
Q2: What are the common vehicles for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) but is insoluble in water.[4][14] Therefore, DMSO is a frequently used solvent for in vitro experiments. For in vivo studies, after initial dissolution in a minimal amount of organic solvent like DMSO, further dilution in aqueous solutions like saline or corn oil may be performed.[14] Other potential vehicles for compounds with low water solubility include ethanol, polyethylene (B3416737) glycol (PEG), and cyclodextrins.[15][16][17][18]
Q3: Why is a vehicle control essential in my experiments with this compound?
The vehicle used to dissolve this compound can have its own biological effects. For instance, DMSO can influence cell viability, growth, and differentiation in cell culture and may have systemic effects in animal models.[19][20][21][22][23] A vehicle control group, which receives the same concentration of the vehicle without the drug, is critical to differentiate the effects of this compound from any confounding effects of the solvent.
Q4: What concentration of DMSO is considered safe for my in vitro experiments?
The safe concentration of DMSO is cell-line dependent. It is highly recommended to perform a dose-response experiment with DMSO alone to determine the highest concentration that does not significantly affect the health and behavior of your specific cells. Generally, keeping the final DMSO concentration below 0.5% is advisable for most cell lines to minimize cytotoxicity.[1]
Q5: Are there alternatives to DMSO for in vivo studies?
Yes, for in vivo applications, alternatives to DMSO or co-solvents can be used to improve the solubility and delivery of poorly water-soluble compounds like this compound. These can include cyclodextrins, which can encapsulate the drug, or oil-based vehicles for certain administration routes.[15][16][17] However, it's important to note that these vehicles can also have their own physiological effects and require appropriate controls.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent results with this compound | Vehicle Effects: The vehicle (e.g., DMSO) is causing biological effects that are confounding the results. | Always include a vehicle-only control group in your experimental design. Perform a dose-response curve for the vehicle alone to determine its non-effective concentration range in your model system. |
| Partial Agonism of this compound: At certain concentrations or in specific cellular contexts, this compound may act as a partial agonist, leading to unexpected activation of signaling pathways.[9][12][13] | Carefully review the literature for the known effects of this compound in your specific experimental system. Consider using multiple concentrations of the compound to identify any dose-dependent shifts from antagonism to agonism. | |
| High background in vehicle control group | Vehicle-induced signaling: The vehicle itself is activating the signaling pathway under investigation. | Lower the concentration of the vehicle to a non-effective dose. If that is not possible, explore alternative, more inert vehicles. |
| Low potency or efficacy of this compound | Poor solubility: The compound may be precipitating out of solution at the final concentration in your assay medium. | Ensure complete dissolution of this compound in the initial solvent before further dilution. Visually inspect for any precipitation. Consider using a different vehicle or a co-solvent system to improve solubility. |
Data Presentation: Vehicle Effects
Table 1: In Vitro Effects of DMSO on Cell Viability
| DMSO Concentration | General Effect on Cell Lines | Reference(s) |
| < 0.1% | Generally considered safe with minimal impact on cell viability. | [2] |
| 0.1% - 0.5% | Well-tolerated by many cell lines for short-term exposure. | [1] |
| 0.5% - 1.0% | May cause cytotoxicity and affect cell proliferation in a cell-line dependent manner. | [1] |
| > 1.0% | Often leads to significant cytotoxicity and cell death. | [1][9] |
Table 2: In Vivo Considerations for Common Vehicles
| Vehicle | Administration Route | Potential Effects | Reference(s) |
| DMSO | Oral, Dermal, IP | Low acute toxicity, but can be a dermal and gastric irritant. May enhance the penetration of other substances. Can cause localized toxic effects in the liver and kidney at high concentrations. | [19][23] |
| Cyclodextrins | Oral, Parenteral | Oral availability is low. High doses may cause reversible diarrhea. Can cause nephrotoxic effects at high systemic exposure, though derivatives like HP-β-CD are generally safer. | [15][20][21] |
| Saline | IV, IP, SC | Generally well-tolerated and isotonic. | [3] |
| Corn Oil | Oral, SC | Can be used for lipophilic drugs. May have effects on metabolism. | [14] |
Experimental Protocols
Protocol 1: In Vitro Vehicle Control for this compound in Cell Culture
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Working Solution Preparation:
-
Drug Treatment: Dilute the this compound stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all drug-treated wells and ideally below 0.5%.
-
Vehicle Control: Prepare a parallel set of dilutions using 100% DMSO and cell culture medium to match the final DMSO concentrations in the drug-treated wells.
-
-
Cell Treatment:
-
Seed your cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Replace the medium with the prepared drug-containing or vehicle-only medium.
-
-
Assay: After the desired incubation period, perform your downstream analysis (e.g., cAMP measurement, gene expression analysis, cell viability assay).
-
Data Analysis: Compare the results from the drug-treated groups to the vehicle control group to determine the specific effects of this compound.
Protocol 2: In Vivo Vehicle Control for this compound Administration in Mice
-
Drug Formulation:
-
Drug Group: Based on a previously published study, a potential dosing solution can be prepared. For a 10 mg/kg dose, dissolve the required amount of this compound in a minimal amount of a suitable solvent, and then dilute it in saline for intraperitoneal (i.p.) injection.[3][14] The final volume and concentration of any co-solvent should be carefully controlled.
-
Vehicle Control Group: Prepare a solution containing the same concentration of the initial solvent and saline as the drug group, but without this compound.
-
-
Administration:
-
Divide the animals into at least two groups: one receiving the this compound formulation and a control group receiving the vehicle-only solution.
-
Administer the solutions via the chosen route (e.g., i.p. injection) at the same volume for all animals.
-
-
Monitoring and Analysis:
-
Monitor the animals for the desired physiological or behavioral endpoints at specified time points after administration.
-
At the end of the experiment, collect tissues for further analysis as required.
-
-
Data Analysis: Compare the data from the this compound-treated group with the vehicle control group to ascertain the drug-specific effects.
Mandatory Visualizations
Caption: Experimental workflow for implementing a vehicle control.
Caption: Simplified β3-adrenergic receptor signaling pathway.
References
- 1. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. β2-and β3-Adrenergic Receptors Contribute to Cancer-Evoked Pain in a Mouse Model of Osteosarcoma via Modulation of Neural Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-week treatment with the β₃-adrenoceptor antagonist SR59230A normalizes the increased pancreatic islet blood flow in type 2 diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sketchviz.com [sketchviz.com]
- 9. Problems in assessing beta-adrenoceptor antagonism in man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ebm-journal.org [ebm-journal.org]
- 14. m.youtube.com [m.youtube.com]
- 15. epa.gov [epa.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dimethyl Sulfoxide and Their Toxicity | International Journal For Research In Biology & Pharmacy [gnpublication.org]
- 20. DOT Language | Graphviz [graphviz.org]
- 21. ema.europa.eu [ema.europa.eu]
- 22. researchgate.net [researchgate.net]
- 23. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications | MDPI [mdpi.com]
(2R)-SR59230A lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (2R)-SR59230A. The information addresses potential issues related to lot-to-lot variability and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the full chemical name 3-(2-ethylphenoxy)-1-[(1S)-1,2,3,4-tetrahydronaphth-1-ylamino]-(2S)-2-propanol oxalate (B1200264), is recognized as the first selective antagonist for the β3-adrenergic receptor (β3-AR).[1][2] Its primary mechanism of action is to block the binding of agonists to the β3-AR, thereby inhibiting downstream signaling pathways, such as the production of cyclic AMP (cAMP).[1][2][3]
Q2: I'm observing inconsistent results between different batches of this compound. What could be the cause?
A2: Lot-to-lot variability in chemical reagents is a known challenge in research.[4] For this compound, this variability may stem from several factors:
-
Purity and Impurities: The synthesis of this compound can result in impurities that may have off-target effects. Even small variations in the impurity profile between lots can lead to different biological activities.
-
Enantiomeric Purity: this compound is the (S,S)-enantiomer, which is the active form. Its (R,R)-enantiomer, SR 59483, is inactive.[2] Contamination with the inactive enantiomer would reduce the effective concentration of the active compound.
-
Agonist Activity: Despite being classified as an antagonist, this compound has been reported to exhibit partial agonist properties, particularly at high receptor expression levels.[5][6][7] The degree of this agonist activity might vary between production batches.
Q3: My results suggest this compound is acting as an agonist. Is this possible?
A3: Yes, this is a documented phenomenon. This compound can act as a partial or full agonist under certain experimental conditions.[5][6][7][8] This "ligand-directed signaling" can lead to the activation of pathways independent of cAMP, such as those involving p38 MAPK and Erk1/2.[6] The level of β3-AR expression in your experimental system can influence whether SR59230A behaves as an antagonist or an agonist.[6][7]
Q4: Are there any known off-target effects of this compound?
A4: While initially developed as a selective β3-AR antagonist, some studies suggest that this compound may not be entirely selective and can interact with β1- and β2-adrenergic receptors.[5] It has also been shown to inhibit cardiac Kir2.1-2.3 potassium channels.[9] Researchers should consider these potential off-target effects when interpreting their data.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent antagonist activity between lots. | 1. Variable Purity: Different lots may have varying levels of purity. 2. Enantiomeric Impurity: Contamination with the inactive (R,R)-enantiomer. | 1. Request a Certificate of Analysis (CoA) for each lot from the supplier to compare purity levels. 2. If possible, perform chiral chromatography to assess the enantiomeric purity. 3. Consider purchasing from a supplier that provides detailed lot-specific quality control data. |
| Unexpected agonist effects observed. | 1. High Receptor Expression: The experimental system (e.g., cell line) may have high levels of β3-AR expression, revealing the partial agonist nature of the compound.[6][7] 2. Ligand-Directed Signaling: The compound may be activating non-canonical signaling pathways.[6] | 1. Quantify β3-AR expression levels in your model system. 2. Test a range of this compound concentrations to characterize the dose-response relationship. 3. Investigate downstream signaling pathways other than cAMP, such as MAPK/Erk. |
| Lack of expected biological effect. | 1. Incorrect Dosage: The concentration used may be insufficient to effectively block the β3-ARs in your specific model. 2. Poor Solubility: The compound may not be fully dissolved, leading to a lower effective concentration. 3. Degradation: Improper storage may have led to the degradation of the compound. | 1. Perform a dose-response curve to determine the optimal concentration for your experiment. 2. Ensure the compound is fully dissolved in the appropriate vehicle before use. 3. Store the compound as recommended by the manufacturer, protected from light and moisture. |
| Off-target effects suspected. | 1. Non-selectivity: At higher concentrations, this compound may interact with other adrenergic receptor subtypes or ion channels.[5][9] | 1. Use the lowest effective concentration of this compound. 2. Employ other, structurally different β3-AR antagonists to confirm that the observed effect is specific to β3-AR blockade. 3. Use knockout/knockdown models for the β3-AR to validate the target specificity. |
Experimental Protocols
In Vitro Assay for β3-Adrenergic Receptor Antagonism
This protocol is adapted from studies on rat brown adipocytes.[2]
-
Cell Culture: Culture rat brown adipocytes to confluence, a stage where the β3-AR is the functionally dominant subtype coupled to adenylyl cyclase.
-
Treatment:
-
Pre-incubate the confluent brown fat cells with varying concentrations of this compound for a specified period (e.g., 30 minutes).
-
Include a vehicle control group (the solvent used to dissolve SR59230A).
-
Include a positive control group with a known β3-AR agonist (e.g., isoproterenol (B85558) or norepinephrine).
-
-
Stimulation: Add a β3-AR agonist (e.g., norepinephrine) to the cells (except for the negative control group) and incubate for a time sufficient to induce a response (e.g., 15 minutes for cAMP measurement).
-
Measurement of cAMP: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence and absence of different concentrations of this compound. A rightward shift in the agonist dose-response curve in the presence of this compound indicates antagonist activity.
In Vivo Assessment of Thermogenesis Inhibition
This protocol is based on studies in conscious rats.[10][11][12]
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Surgical Implantation: Surgically implant temperature probes to measure interscapular brown adipose tissue (iBAT), brain, and body temperatures. Allow for a recovery period.
-
Acclimatization: Acclimate the animals to the experimental conditions to minimize stress-induced temperature changes.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg).[10][11] A vehicle control group should be included.
-
Temperature Monitoring: Continuously record iBAT, brain, and body temperatures before and after drug administration.
-
Data Analysis: Analyze the temperature data to determine the effect of this compound on basal temperatures and on ultradian episodic temperature increases. A dose-dependent decrease in temperature is indicative of β3-AR antagonism in brown adipose tissue.[10][11]
Visualizations
References
- 1. openread.academy [openread.academy]
- 2. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR59230A blocks beta3-adrenoceptor-linked modulation of upcoupling protein-1 and leptin in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cardiac Kir2.1-2.3 channels by beta3 adrenoreceptor antagonist SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
Technical Support Center: Overcoming (2R)-SR59230A Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to (2R)-SR59230A resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the SS-enantiomer of SR59230A, a compound recognized as the first selective antagonist for the β3-adrenergic receptor (β3-AR).[1] β3-ARs are G-protein coupled receptors (GPCRs) primarily involved in regulating lipolysis and thermogenesis.[2][3] Upon activation by agonists, β3-AR typically couples to a Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[2][4] this compound competitively blocks this signaling cascade. However, it's important to note that some studies have reported non-selective effects and even partial agonistic activity for SR59230A under certain conditions.[5]
Q2: My cells are no longer responding to this compound treatment. How can I confirm they have developed resistance?
A2: The standard method to confirm drug resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line to the parental, sensitive cell line.[6] A significant increase in the IC50 value is a strong indicator of acquired resistance. This can be determined by performing a cell viability assay (e.g., MTT, MTS, or XTT assay) with a range of this compound concentrations.[7][8][9][10]
Q3: What are the potential mechanisms behind this compound resistance?
A3: While specific literature on this compound resistance is limited, general mechanisms of resistance to GPCR antagonists can be extrapolated. These may include:
-
Target Alteration: Mutations in the ADRB3 gene (encoding the β3-AR) that prevent this compound from binding effectively.
-
Receptor Downregulation: Reduced expression of β3-AR on the cell surface, decreasing the number of available targets.
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of the β3-AR pathway, promoting cell survival and proliferation. For instance, β-adrenergic signaling can influence pathways like MAPK/ERK and PI3K/Akt in some cancer models.[11][12]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively remove the compound from the cell.[6]
Q4: I've confirmed resistance. What are my immediate next steps?
A4:
-
Verify Cell Line Authenticity: Ensure your cell line is not misidentified or cross-contaminated.
-
Check Compound Integrity: Confirm that your stock of this compound is not degraded. Prepare fresh dilutions for your experiments.
-
Culture Conditions: Ensure consistency in cell passage number and seeding density, as these can affect experimental outcomes.[13]
Troubleshooting Guides
Guide 1: Investigating the Mechanism of Resistance
If you have confirmed resistance by demonstrating a significant shift in the IC50, the next step is to investigate the underlying cause.
Issue: Suspected alteration in β3-Adrenergic Receptor expression or function.
Troubleshooting Workflow:
Caption: Workflow for investigating β3-AR alterations.
Suggested Solutions & Methodologies:
-
Quantitative Real-Time PCR (qRT-PCR): Compare the mRNA expression levels of the ADRB3 gene in resistant cells versus parental cells. A significant decrease suggests transcriptional downregulation.
-
Western Blotting: Assess the total protein levels of β3-AR. A decrease in protein expression would corroborate qRT-PCR data or suggest post-transcriptional regulation.[14][15]
-
Radioligand Binding Assay: This is the gold standard for quantifying receptor number (Bmax) and affinity (Kd) on the cell surface.[16][17][18] A decrease in Bmax in resistant cells indicates fewer receptors are available for the drug to bind.
Data Presentation: Receptor Expression Analysis
| Assay Type | Parental Cell Line | Resistant Cell Line | Interpretation |
| ADRB3 mRNA (Relative Quantity) | 1.0 ± 0.1 | 0.2 ± 0.05 | Significant downregulation of gene expression. |
| β3-AR Protein (Relative Density) | 1.0 ± 0.2 | 0.3 ± 0.1 | Decreased total receptor protein. |
| Bmax (fmol/mg protein) | 150 ± 15 | 35 ± 8 | Reduced number of surface receptors. |
| Kd (nM) | 5.2 ± 0.5 | 5.5 ± 0.6 | No significant change in binding affinity. |
Guide 2: Exploring Bypass Signaling Pathways
Cells can develop resistance by activating alternative signaling pathways to overcome the effects of a drug. β-adrenergic signaling has been shown to intersect with pro-survival pathways like MAPK/ERK and PI3K/Akt.[11][12]
Issue: Resistance persists despite the presence of β3-AR.
Signaling Pathway Analysis:
Caption: Potential bypass signaling in resistant cells.
Suggested Solutions & Methodologies:
-
Phospho-Protein Analysis (Western Blot): Analyze the activation state (phosphorylation) of key proteins in bypass pathways, such as p-ERK and p-Akt, in both parental and resistant cells, with and without this compound treatment. Increased basal activation in resistant cells is a key indicator.
-
Combination Therapy: Test the efficacy of this compound in combination with inhibitors of the suspected bypass pathway (e.g., a MEK inhibitor for the ERK pathway or a PI3K inhibitor for the Akt pathway). A synergistic effect would suggest the involvement of that pathway in resistance.
Data Presentation: Combination Index (CI) Values
CI values are calculated from combination therapy experiments. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment Combination | Cell Line | Combination Index (CI) | Interpretation |
| This compound + MEK Inhibitor | Resistant | 0.6 | Synergistic effect, suggesting ERK pathway involvement. |
| This compound + PI3K Inhibitor | Resistant | 1.1 | Additive effect, less likely to be the primary bypass. |
| This compound + MEK Inhibitor | Parental | 1.0 | Additive effect, synergy is specific to resistant cells. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
Materials:
-
96-well plates
-
Parental and resistant cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of this compound. Use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for Signaling Proteins
This protocol is for assessing the expression and phosphorylation of proteins like β3-AR, p-ERK, and p-Akt.
Materials:
-
Cell lysates from parental and resistant cells (treated and untreated)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-β3-AR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.[14] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. Quantify band density using appropriate software.
Protocol 3: Radioligand Binding Assay
This protocol provides a general outline for a competitive binding assay to determine receptor affinity (Ki) or a saturation binding assay for receptor number (Bmax).[17][19][20]
Materials:
-
Cell membrane preparations from parental and resistant cells
-
Radiolabeled ligand specific for β3-AR (e.g., [3H]-L748337)
-
Unlabeled this compound for competition
-
Assay buffer
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure (Competitive Assay):
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined time (e.g., 60-90 minutes) to reach equilibrium.[19][20]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[19]
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[20]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC50, from which the Ki value can be calculated.[19]
References
- 1. openread.academy [openread.academy]
- 2. mdpi.com [mdpi.com]
- 3. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The roles of beta-adrenergic receptors in tumorigenesis and the possible use of beta-adrenergic blockers for cancer treatment: possible genetic and cell-signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: (2R)-SR59230A and Its Impact on Cell Viability and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the use of (2R)-SR59230A in cell viability and cytotoxicity experiments.
Summary of Quantitative Data
The following tables summarize the dose-dependent effects of this compound on cell viability and apoptosis in various cell lines.
Table 1: IC50 Values of this compound in Combination with Doxorubicin
| Cell Line | Combination Treatment | Incubation Time | IC50 of Doxorubicin (µM) | Reversal Fold (RF) |
| K562/DOX | Doxorubicin alone | Not Specified | 2.1 ± 0.61 | - |
| K562/DOX | Doxorubicin + 3 µM SR59230A | Not Specified | 0.7 ± 0.21 | 2.95 |
| K562/DOX | Doxorubicin + 5 µM SR59230A | Not Specified | 0.51 ± 0.1 | 4.0 |
Table 2: Effect of this compound on Apoptosis in Ewing Sarcoma Cells (A673)
| Treatment | Concentration | Incubation Time | % Early Apoptosis | % Late Apoptosis & Necrosis |
| Apigenin | 50 µM | Not Specified | Higher than late apoptosis | Lower than early apoptosis |
| Apigenin + SR59230A | 50 µM + 10 µM | 24 hours | Synergistic increase in cell death | Synergistic increase in cell death |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The intensity of the purple color is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assessment using LDH Assay
Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes and carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
Apoptosis Assessment using Annexin V/PI Staining and Flow Cytometry
Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture dishes and treat with this compound.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound, a β3-adrenoceptor antagonist, has been shown to induce apoptosis and inhibit proliferation in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.
This compound has also been demonstrated to suppress the mTOR signaling pathway, a central regulator of cell growth and proliferation.
Experimental Workflow
A typical workflow for assessing the impact of this compound on cell viability and cytotoxicity is outlined below.
(2R)-SR59230A and its effect on experimental reproducibility
Welcome to the technical support resource for (2R)-SR59230A. This guide is designed to help researchers, scientists, and drug development professionals navigate the complexities of using SR59230A, with a focus on addressing common challenges that affect experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary intended target?
This compound, the SS-enantiomer of 3-(2-ethylphenoxy)-1-[(1S)-1,2,3,4-tetrahydronaphth-1-ylamino]-(2S)-2-propanol oxalate, was developed as the first selective antagonist for the β3-adrenergic receptor (β3-AR).[1][2] It is widely used in research to investigate the physiological roles of β3-AR in tissues such as brown adipose tissue (BAT), the cardiovascular system, and the colon.[3][4][5]
Q2: Why are my experimental results with SR59230A inconsistent or different from published literature?
Reproducibility issues with SR59230A are common and stem from several key factors:
-
Lack of Selectivity: Despite its classification, SR59230A is not highly selective for the β3-adrenoceptor. It exhibits significant affinity for β1-AR and β2-AR, and some studies report a lower affinity for human β3-AR compared to human β1/β2-ARs.[6][7]
-
Partial Agonism: The compound can act as a partial or even a full agonist at the β3-AR, depending on the experimental system, cell type, and receptor expression levels.[7][8]
-
Off-Target Effects: SR59230A is a known antagonist of α1-adrenergic receptors (α1-AR), which can produce confounding effects, particularly in vascular and thermoregulation studies.[6][9]
-
Species Differences: The affinity and activity of SR59230A can vary between species (e.g., rat vs. human vs. mouse), making cross-species comparisons challenging.[7]
Q3: Is SR59230A a pure antagonist?
No, SR59230A is not a pure antagonist. It has been reported to have partial or full agonistic properties in several experimental models.[10] For example, it can promote cAMP accumulation in CHO cells transfected with the mouse β3-AR and increase the extracellular acidification rate (ECAR) in adipocytes, a cAMP-independent signaling effect.[7][8] In some studies on anesthetized rats, SR59230A unexpectedly caused a small increase in brown adipose tissue temperature, suggesting a potential agonist component.[4]
Q4: What are the known off-target effects of SR59230A?
The most well-documented off-target effect is its antagonist activity at α1-adrenoceptors.[9] This can lead to effects on vascular tone and blood pressure that are independent of β3-AR blockade.[9] Its binding to β1-AR and β2-AR is also a significant factor, potentially leading to cardiovascular effects like bradycardia (a decrease in heart rate) at higher doses.[6][11]
Troubleshooting Guide
Problem: I am observing an unexpected agonist-like effect (e.g., increased cAMP, thermogenesis) when I expect antagonism.
-
Possible Cause 1: Partial Agonism. SR59230A can behave as an agonist, particularly in systems with high receptor expression or those sensitive to cAMP-independent signaling pathways.[8]
-
Solution:
-
Run a control experiment where you apply SR59230A alone, without a β3-AR agonist, to quantify its intrinsic activity in your system.
-
Measure multiple downstream signaling outputs. SR59230A may be an antagonist for cAMP accumulation but an agonist for other pathways like ECAR.[8]
-
Consider using an alternative β3-AR antagonist, such as L748337, but be aware that it too can exhibit agonist activity for certain signaling pathways.[7]
-
-
-
Possible Cause 2: Experimental Conditions. The observed effect can be influenced by the experimental setup. For example, in studies on thermogenesis, different responses were seen in conscious versus anesthetized animals.[4]
-
Solution: Carefully review your experimental protocol and compare it to published studies, paying close attention to animal state (anesthetized/conscious), drug administration route, and dosage.
-
Problem: My results differ significantly from published data, even when using the same cell line or animal model.
-
Possible Cause 1: Receptor Subtype Selectivity. Your results may be confounded by SR59230A's effects on β1, β2, or α1-adrenoceptors.[7][9] The relative expression of these receptor subtypes in your specific system can heavily influence the net outcome.
-
Solution:
-
Characterize the adrenoceptor expression profile (β1, β2, β3, α1) in your experimental model if possible.
-
Use co-administration of highly selective β1 (e.g., CGP 20712A) and β2 (e.g., ICI 118551) antagonists to isolate the β3-AR-mediated effects.[3]
-
To rule out α1-AR effects, consider using a selective α1-AR antagonist like prazosin (B1663645) in a parallel control experiment.[9]
-
-
-
Possible Cause 2: Species Variation. The pharmacology of β3-AR and the selectivity profile of SR59230A can differ between species.[7]
-
Solution: Be cautious when extrapolating results from one species (e.g., rat) to another (e.g., human or mouse). Always reference literature that uses a species consistent with your own model.
-
Problem: I observe effects that cannot be explained by β3-AR blockade (e.g., unexpected vascular responses).
-
Possible Cause: α1-Adrenoceptor Antagonism. SR59230A has a documented antagonist effect on α1-adrenoceptors, which heavily regulate vascular smooth muscle contraction.[9]
-
Solution:
-
In vascular studies, run a control experiment to measure the effect of SR59230A on contraction induced by an α1-AR selective agonist like phenylephrine.[9]
-
If α1-AR antagonism is confirmed, this off-target effect must be acknowledged as a contributing factor to your results.
-
-
Quantitative Data Summary
Table 1: Receptor Binding Affinity & Potency of SR59230A
| Receptor Target | Parameter | Value | Species/System | Reference |
| β3-AR | IC50 | 40 nM | Not Specified | |
| pKB | 8.87 | Rat Brown Adipose Tissue | [2] | |
| β1-AR | IC50 | 408 nM | Not Specified | [6] |
| β2-AR | IC50 | 648 nM | Not Specified | [6] |
| α1-AR | pKi | 6.6 | Rat Cortical Membranes | [9] |
Table 2: Summary of Context-Dependent Effects of SR59230A
| Experimental System | Observed Effect | Potential Explanation | Reference |
| CHO cells (mouse β3-AR) | Partial Agonist (cAMP) | Intrinsic activity at the receptor | [7][8] |
| 3T3-F442A Adipocytes | Antagonist (cAMP) | Cell-specific signaling | [8] |
| 3T3-F442A Adipocytes | Agonist (ECAR) | Pleiotropic/Biased Signaling | [8] |
| Rat Intrapulmonary Artery | Antagonist of α1-AR agonist | Off-target α1-AR blockade | [9] |
| Conscious Rats | ↓ Body Temperature | β3-AR antagonism in BAT | [4][12] |
| Anesthetized Rats | ↑ Basal CO2 / BAT Temp | Complex action, possible agonist component | [4] |
| Human Colon Muscle | Antagonist | Blockade of β3-AR mediated relaxation | [3] |
Visualizing Pathways and Workflows
Caption: On-target and off-target interactions of SR59230A.
Caption: Troubleshooting workflow for unexpected SR59230A results.
Caption: Key factors affecting SR59230A experimental reproducibility.
Key Experimental Protocols
Protocol: Differentiating Antagonist vs. Partial Agonist Activity using a cAMP Assay
This protocol is designed to determine if this compound is acting as an antagonist or a partial agonist in your cell-based system.
1. Materials and Reagents:
-
Your chosen cell line expressing the β3-adrenoceptor.
-
Cell culture medium and supplements.
-
This compound stock solution.
-
A known full β3-AR agonist (e.g., Isoprenaline, BRL 37344, CL 316243 ).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
Commercially available cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
2. Experimental Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 96-well) at a density appropriate for achieving ~80-90% confluency on the day of the experiment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO2) for 24-48 hours.
-
-
Assay Day - Agonist Mode Test (to check for intrinsic activity):
-
Wash cells gently with a serum-free medium or appropriate assay buffer.
-
Pre-incubate cells with a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.
-
Prepare serial dilutions of SR59230A (e.g., from 1 nM to 100 µM). Also prepare dilutions of your full β3-AR agonist as a positive control.
-
Add the different concentrations of SR59230A or the full agonist to the wells. Include a "vehicle-only" control.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Measure intracellular cAMP levels using your chosen detection kit.
-
-
Assay Day - Antagonist Mode Test:
-
Wash and pre-incubate cells with the PDE inhibitor as described above.
-
Add serial dilutions of SR59230A to the wells and incubate for 15-30 minutes. This is the pre-incubation step to allow the antagonist to bind.
-
Next, add a fixed concentration of the full β3-AR agonist to all wells (except the negative control). A concentration that gives ~80% of the maximal response (EC80) is typically used.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels.
-
3. Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of SR59230A. If SR59230A causes a dose-dependent increase in cAMP, it is acting as an agonist in your system. Compare its maximal effect to that of the full agonist to determine its intrinsic activity (i.e., if it is a full or partial agonist).
-
Antagonist Mode: Plot the cAMP concentration against the log concentration of SR59230A in the presence of the full agonist. A dose-dependent decrease in the agonist-stimulated cAMP level indicates antagonist activity. This data can be used to calculate an IC50 value for SR59230A's antagonistic effect and subsequently a pA2 or KB value using Schild analysis to quantify its potency.[1][2]
References
- 1. openread.academy [openread.academy]
- 2. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. SR59230A blocks beta3-adrenoceptor-linked modulation of upcoupling protein-1 and leptin in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of alpha-adrenergic receptors in the effect of the beta-adrenergic receptor ligands, CGP 12177, bupranolol, and SR 59230A, on the contraction of rat intrapulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (2R)-SR59230A and L-748,337 for β3-Adrenergic Receptor Antagonism
In the landscape of pharmacological research, particularly in studies involving the β3-adrenergic receptor (β3-AR), the selection of an appropriate antagonist is critical. This guide provides a detailed comparison of two commonly used β3-AR antagonists, (2R)-SR59230A and L-748,337, to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs. This comparison focuses on their efficacy, supported by experimental data, and outlines the methodologies used in key studies.
Introduction to this compound and L-748,337
This compound and L-748,337 are both recognized as antagonists of the β3-adrenoceptor, a G-protein coupled receptor predominantly expressed in brown adipose tissue and the detrusor muscle, and also found in other tissues including the heart and vasculature.[1][2] The β3-AR plays a significant role in thermogenesis, lipolysis, and bladder relaxation. While both compounds are used to probe the function of the β3-AR, they exhibit distinct profiles in terms of selectivity, species specificity, and off-target effects, which are crucial considerations for experimental design.
Quantitative Comparison of Binding Affinities and Efficacy
The binding affinities and functional potencies of this compound and L-748,337 for β-adrenergic receptor subtypes have been characterized in various studies. The following tables summarize the key quantitative data for each compound.
Table 1: Binding Affinity (Ki) of L-748,337 for Human β-Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| β3 | 4.0 | [3][4][5] |
| β1 | 390 | [3][4][5] |
| β2 | 204 | [3][4][5] |
Table 2: Functional Potency (IC50) of this compound
| Receptor Subtype | IC50 (nM) | Reference |
| β3 | 40 | [6] |
| β1 | 408 | [6] |
| β2 | 648 | [6] |
Note: Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.
Comparative Efficacy and Selectivity
L-748,337 demonstrates high selectivity for the human β3-AR over β1- and β2-ARs, with approximately 97.5-fold and 51-fold selectivity, respectively, based on Ki values.[3][4][5] This makes it a valuable tool for studies specifically targeting the human β3-AR. However, it is important to note that L-748,337 has a significantly lower affinity for the rodent β3-AR compared to the human receptor.[2][7][8]
This compound also shows a preference for the β3-AR, but its selectivity over β1- and β2-ARs is less pronounced than that of L-748,337, with approximately 10-fold and 16-fold selectivity based on IC50 values.[6] Notably, some studies have reported SR59230A to be essentially non-selective, with a lower affinity for the human β3-AR compared to β1- and β2-ARs in some contexts.[2] Furthermore, SR59230A has been observed to exhibit partial agonist activity at the mouse β3-AR and can act as a biased agonist, selectively activating certain signaling pathways.[2][9]
Signaling Pathways and Mechanism of Action
Both compounds act as competitive antagonists at the β3-AR, preventing the binding of endogenous catecholamines like norepinephrine (B1679862) and synthetic agonists, thereby inhibiting downstream signaling. The canonical β3-AR signaling pathway involves the activation of adenylyl cyclase through a stimulatory G-protein (Gs), leading to an increase in intracellular cyclic AMP (cAMP).
However, research has revealed more complex signaling dynamics. L-748,337, while being an antagonist for Gs-mediated cAMP accumulation, has been shown to act as a biased agonist by activating the mitogen-activated protein kinase (MAPK) pathway, specifically Erk1/2, through a Gi-coupled mechanism.[3][10] Similarly, SR59230A has demonstrated ligand-directed signaling, acting as a partial agonist for cAMP accumulation in cells with high receptor expression and an antagonist in cells with low expression, while consistently acting as an agonist for the extracellular acidification rate (ECAR) pathway, which can be mediated by p38 MAPK.[9]
References
- 1. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-748,337 | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Adrenergic Blockade: (2R)-SR59230A vs. Propranolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of (2R)-SR59230A and propranolol (B1214883), two key pharmacological tools used in adrenergic signaling research. We present a comprehensive analysis of their performance based on experimental data, including receptor binding affinities, functional blockade, and their effects on downstream signaling pathways.
Executive Summary
Propranolol is a classical, non-selective β-adrenergic receptor antagonist with high affinity for β1 and β2 subtypes. It is widely used as a benchmark for beta-blockade. In contrast, this compound was initially developed as a selective antagonist for the β3-adrenergic receptor. However, subsequent research has revealed a more complex pharmacological profile, including activity at other adrenergic receptor subtypes. This guide aims to dissect these nuances to aid researchers in selecting the appropriate tool for their specific experimental needs.
Comparative Receptor Binding Affinity
The binding affinity of a compound for its receptor is a critical determinant of its potency and selectivity. The following table summarizes the reported binding affinities (Ki, pA2, or IC50 values) of this compound and propranolol for the three main β-adrenergic receptor subtypes. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Compound | β1-Adrenergic Receptor | β2-Adrenergic Receptor | β3-Adrenergic Receptor | α1-Adrenergic Receptor |
| This compound | IC50: 408 nM[1] | IC50: 648 nM[1] | IC50: 40 nM[1]; pA2: 8.31 (human colon)[2]; pKB: 8.87 (rat brown adipose tissue)[3] | pKi: 6.6 |
| Propranolol | pKB: 8.6 (human left ventricle)[4]; Ki: 6.9 nM (guinea-pig ventricle)[5] | pKB: 8.9 (human atria)[4] | Low affinity; often used at high concentrations (e.g., 10 µM) to determine non-specific binding[6] | - |
Key Observations:
-
This compound demonstrates the highest affinity for the β3-adrenergic receptor, with approximately 10-fold selectivity over β1 and 16-fold selectivity over β2 receptors based on the provided IC50 values.[1] It also exhibits notable affinity for the α1-adrenergic receptor.
-
Propranolol is a potent antagonist at β1 and β2-adrenergic receptors with similar high affinity for both.[4] Its affinity for the β3-adrenergic receptor is significantly lower.[6]
Functional Antagonism and Signaling Pathways
Beyond simple binding, the functional consequence of receptor interaction is paramount. Propranolol acts as a neutral competitive antagonist at β1 and β2 receptors, blocking the downstream signaling cascade initiated by agonists like isoprenaline. This compound, while an antagonist, exhibits more complex behavior at the β3-receptor, including potential partial and biased agonism.
Signaling Pathways Overview
The canonical signaling pathway for all three β-adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[7][8][9] However, alternative signaling pathways have been identified, particularly for the β2 and β3 subtypes.[9][10][11]
Functional Profile of this compound
Studies have shown that this compound effectively antagonizes β3-agonist-stimulated cAMP production in various tissues, including rat brown adipocytes and human colon.[2][3] However, in some experimental systems, particularly those with high receptor expression, this compound can act as a partial agonist, weakly stimulating cAMP accumulation on its own. Furthermore, it has been identified as a biased agonist, capable of activating signaling pathways independent of cAMP, such as the MAPK pathway. This dual antagonist/biased agonist profile is a key differentiator from the purely antagonistic action of propranolol.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and adenylyl cyclase activity assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand of known affinity from the target receptor.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific β-adrenergic receptor subtype of interest are prepared from cultured cells or tissue homogenates. Protein concentration is determined to ensure equal amounts are used in each assay.
-
Assay Incubation: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177) is incubated with the receptor membranes in the presence of a range of concentrations of the unlabeled test compound (this compound or propranolol).[12] Total binding is determined in the absence of a competing ligand, and non-specific binding is measured in the presence of a high concentration of a non-selective antagonist (e.g., 10 µM propranolol for β3-AR).[6]
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to minimize non-specific binding.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to block agonist-induced production of cAMP.
Methodology:
-
Cell/Membrane Preparation: Intact cells expressing the β-adrenergic receptor of interest or membrane preparations are used.
-
Incubation: Cells or membranes are pre-incubated with varying concentrations of the antagonist (this compound or propranolol) for a defined period.
-
Agonist Stimulation: A fixed concentration of a β-adrenergic agonist (e.g., isoprenaline for β1/β2, or a β3-selective agonist like SR 58611A for β3) is added to stimulate adenylyl cyclase activity.[3]
-
cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified, typically using a competitive immunoassay (e.g., ELISA) or radioimmunoassay.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in agonist-stimulated cAMP production. The concentration of the antagonist that produces 50% of the maximal inhibition (IC50) is calculated. For competitive antagonists, the Schild analysis can be used to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.
In Vivo Effects
The differing receptor profiles of this compound and propranolol translate to distinct physiological effects in vivo.
-
Propranolol: As a non-selective β1/β2 antagonist, propranolol's in vivo effects are dominated by its cardiovascular actions, including a reduction in heart rate, cardiac output, and blood pressure.[5] Its blockade of β2 receptors can also lead to bronchoconstriction.
-
This compound: In vivo studies with this compound have largely focused on its β3-adrenergic-mediated effects. For example, it has been shown to inhibit brown adipose tissue thermogenesis.[13] At higher doses, cardiovascular effects such as a transient bradycardia have been observed, which may be attributable to its action at β1 or other receptors.
Conclusion and Recommendations
The choice between this compound and propranolol for adrenergic blockade studies depends critically on the research question and the specific adrenergic receptor subtype of interest.
-
For broad-spectrum β1/β2-adrenergic blockade , propranolol remains the gold standard due to its high and relatively equal affinity for these two receptor subtypes. It is an excellent tool for investigating the physiological roles of β1 and β2 receptors.
-
For investigating β3-adrenergic signaling , This compound is a valuable tool, offering significant selectivity for this receptor over the β1 and β2 subtypes. However, researchers must be mindful of its potential off-target effects at β1, β2, and α1 receptors, especially at higher concentrations. Its capacity for partial and biased agonism at the β3 receptor is a crucial consideration in experimental design and data interpretation.
For studies aiming to isolate β3-adrenergic effects, it is recommended to use this compound in conjunction with selective antagonists for β1 and β2 receptors to ensure the observed effects are not confounded by off-target activities. Careful dose-response studies are essential to delineate the specific receptor-mediated effects of this compound in any given experimental model.
References
- 1. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Novel signaling pathway through the beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating (2R)-SR59230A's Selectivity for β3 over β1/β2 Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and functional antagonism of (2R)-SR59230A at the β3-adrenergic receptor (β3-AR) versus the β1- and β2-adrenergic receptor (β1-AR, β2-AR) subtypes. The data presented is compiled from published experimental findings to assist researchers in evaluating the selectivity profile of this compound.
Executive Summary
This compound is widely recognized and utilized as a selective antagonist for the β3-AR. However, a thorough review of the literature reveals a complex selectivity profile that warrants careful consideration. While some studies in specific tissues and using particular experimental paradigms demonstrate its potent antagonism at the β3-AR, other data suggest that its selectivity over β1-AR and β2-AR may be less pronounced than often assumed, particularly in human receptor systems. Furthermore, reports indicate that this compound can exhibit partial agonist activity under certain conditions. This guide will present the available data to provide a nuanced understanding of this compound's pharmacological characteristics.
Comparative Affinity and Potency Data
The selectivity of this compound is quantified by comparing its binding affinity (Ki) or its functional antagonist potency (pA2 or pKB) across the three β-adrenergic receptor subtypes. A higher pA2/pKB value or a lower Ki/IC50 value indicates greater potency/affinity.
| Compound | Receptor Subtype | Parameter | Value | Species/Tissue |
| This compound | β3-AR | IC50 | 40 nM[1] | Not Specified |
| β1-AR | IC50 | 408 nM[1] | Not Specified | |
| β2-AR | IC50 | 648 nM[1] | Not Specified | |
| β3-AR | pA2 | 8.31[2][3] | Human Colon | |
| β3-AR | pKB | 8.87 ± 0.12 | Rat Brown Adipose Tissue Membranes | |
| β3-AR | pKB | 8.20 ± 0.15 | Rat Brown Adipose Tissue Membranes | |
| SR 59483 (inactive enantiomer) | β3-AR | pKB | 6.21[2][3] | Human Colon |
Note: pKB is the negative logarithm of the equilibrium dissociation constant for an antagonist, and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor that reduces the response by 50%.
The data indicates that this compound has a higher affinity for the β3-AR compared to the β1-AR and β2-AR, with IC50 values showing a 10-fold and 16-fold selectivity, respectively.[1] Functional studies in human and rat tissues also demonstrate potent antagonism at the β3-AR.[2][3][4] It is important to note that some reports suggest SR59230A may be essentially non-selective or have a lower affinity for human β3-AR versus β1- and β2-ARs.[5]
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor.[6]
Objective: To determine the inhibition constant (Ki) of this compound for β1, β2, and β3-adrenergic receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the specific β-adrenergic receptor subtype of interest.[6][7] This is typically achieved through homogenization and differential centrifugation.[6][7]
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) known to bind to the target receptor is incubated with the membrane preparation.[6][8]
-
Incubation: Varying concentrations of the unlabeled competing compound, this compound, are added to the incubation mixture.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[6]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[8]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
These assays measure the ability of a compound to antagonize the downstream signaling of a receptor in response to an agonist.[9]
Objective: To determine the functional potency (pA2 or pKB) of this compound in blocking agonist-induced cAMP production via β-adrenergic receptors.
General Protocol:
-
Cell Culture: Cells expressing the β-adrenergic receptor subtype of interest are cultured in appropriate media.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A known agonist for the β-adrenergic receptor (e.g., isoproterenol) is added to the cells to stimulate adenylyl cyclase and, consequently, cAMP production.[4]
-
Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using various methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[9]
-
Data Analysis: The ability of this compound to shift the concentration-response curve of the agonist is analyzed to determine its pA2 or pKB value.
Visualizing the Concepts
β-Adrenergic Receptor Signaling Pathway
Caption: β-Adrenergic receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow: Competitive Radioligand Binding Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
(2R)-SR59230A: A Comparative Analysis of its Cross-reactivity with Adrenergic Receptors
(2R)-SR59230A , a potent and selective antagonist of the β3-adrenergic receptor, has garnered significant interest in physiological and pharmacological research. Its utility, however, is contingent on a thorough understanding of its interaction with other receptors, a critical factor for interpreting experimental outcomes and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound with other adrenergic receptors, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Receptor Affinities
The selectivity of this compound for the β3-adrenergic receptor over other adrenergic subtypes is evident from the following binding affinity data. The compound exhibits a significantly higher affinity for the β3 receptor compared to β1, β2, and α1-adrenergic receptors.
| Receptor Subtype | Parameter | Value | Selectivity (fold vs. β3) |
| β3-Adrenergic Receptor | IC50 | 40 nM | 1 |
| β1-Adrenergic Receptor | IC50 | 408 nM | 10.2 |
| β2-Adrenergic Receptor | IC50 | 648 nM | 16.2 |
| α1-Adrenergic Receptor | pKi | 6.6 | - |
Note: A higher pKi value indicates a higher binding affinity. The selectivity is calculated based on the ratio of IC50 values.
Experimental Protocols
The following are representative methodologies employed to determine the binding affinities and functional activities of this compound at various adrenergic receptors.
Radioligand Binding Assays for β-Adrenergic Receptors
These assays are designed to determine the concentration of this compound required to inhibit the binding of a specific radiolabeled ligand to the β1, β2, and β3-adrenergic receptors.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human β1, β2, or β3-adrenergic receptor. Cells are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Binding Reaction: The membrane preparations are incubated with a specific radioligand (e.g., [³H]-dihydroalprenolol for β1/β2, or [¹²⁵I]-cyanopindolol for β3) and varying concentrations of unlabeled this compound.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove unbound radioactivity. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate competition binding curves, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is calculated.
[³H]-Prazosin Binding Assay for α1-Adrenergic Receptors
This competitive radioligand binding assay is used to determine the affinity of this compound for the α1-adrenergic receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from a tissue or cell line known to express α1-adrenergic receptors (e.g., rat cerebral cortex). The tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of [³H]-prazosin, a selective α1-adrenergic receptor antagonist, in the presence of increasing concentrations of this compound.
-
Separation and Detection: Bound and free radioligand are separated by rapid vacuum filtration over glass fiber filters. The filters are washed with ice-cold buffer, and the radioactivity is measured by liquid scintillation counting.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific [³H]-prazosin binding against the concentration of this compound. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This assay assesses the functional antagonism of this compound at β-adrenergic receptors by measuring its ability to inhibit agonist-induced cyclic adenosine (B11128) monophosphate (cAMP) production.
Signaling Pathway:
Methodology:
-
Cell Culture: Cells expressing the β-adrenergic receptor of interest are cultured in appropriate media.
-
Assay Procedure: The cells are pre-incubated with various concentrations of this compound. Subsequently, a β-adrenergic receptor agonist (e.g., isoproterenol) is added to stimulate cAMP production.
-
cAMP Measurement: After a defined incubation period, the reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP accumulation is quantified, and an IC50 value is determined.
Conclusion
The available data consistently demonstrate that this compound is a highly selective antagonist for the β3-adrenergic receptor. While it exhibits measurable affinity for β1, β2, and α1-adrenergic receptors, its potency at these subtypes is significantly lower. Researchers utilizing this compound should be cognizant of this cross-reactivity profile, particularly when employing high concentrations of the compound, as off-target effects at other adrenergic receptors may become relevant. The experimental protocols outlined in this guide provide a framework for the validation and further characterization of the selectivity of this compound and other pharmacological agents.
(2R)-SR59230A: A Comparative Guide to its Efficacy in Human vs. Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-SR59230A, initially identified as a selective β3-adrenergic receptor (β3-AR) antagonist, has been instrumental in characterizing the physiological roles of the β3-AR.[1] Its effects have been predominantly studied in rodent models, with limited but significant findings in human tissues. This guide provides an objective comparison of the efficacy and pharmacological profile of this compound in human versus rodent models, based on available experimental data. While direct comparative studies are scarce, this document synthesizes existing research to highlight species-specific differences and guide future investigations.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the efficacy and receptor affinity of this compound in human and rodent models.
Table 1: In Vitro Efficacy and Affinity of this compound
| Parameter | Human | Rodent (Rat) |
| Tissue/Cell Type | Colonic Circular Smooth Muscle | Brown Adipose Tissue Membranes |
| Effect | Antagonism of Isoprenaline-induced relaxation | Antagonism of β3-AR agonist-stimulated cAMP synthesis |
| Potency (pA2 / pKB) | pA2 = 8.31[2] | pKB = 8.87 ± 0.12 (vs. SR 58611A), 8.20 ± 0.15 (vs. CGP 12177)[1] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model Organism | Condition | Dosage | Route | Key Findings | Reference |
| Rat (Sprague-Dawley) | Normal Physiology (Thermogenesis) | 1, 5, 10 mg/kg | i.p. | Dose-dependent decrease in interscapular brown adipose tissue (iBAT), brain, and body temperatures.[3][4] | [3][4] |
| Rat (Sprague-Dawley) | Anesthetized, Cooling-induced Thermogenesis | 5 mg/kg | i.v. | Reduced cooling-induced increases in iBAT temperature without affecting sympathetic nerve discharge.[4] | [4] |
| Rat (Goto-Kakizaki) | Type 2 Diabetes | 0.6 mg/kg/day (2 weeks) | Osmotic pump | Normalized increased pancreatic islet blood flow.[5] | [5] |
| Rat (Monocrotaline-induced) | Pulmonary Arterial Hypertension | 4 weeks of treatment | s.c. | Significantly improved right ventricular function.[6] | [6] |
| Newborn Lamb | Dopamine-induced Oxygen Imbalance | 5 mg/kg | i.v. | Attenuated the rise in oxygen consumption (VO2).[7][8] | [7][8] |
Experimental Protocols
Human: In Vitro Relaxation of Colonic Smooth Muscle
-
Tissue Preparation: Circular muscle strips were prepared from the human distal colon.
-
Experimental Setup: The muscle strips were studied under isotonic conditions.
-
Procedure:
-
The selective β1-adrenoceptor antagonist (CGP 20712A) and β2-adrenoceptor antagonist (ICI 118551) were added (both at 0.1 µM) to isolate the β3-AR response.
-
A concentration-response curve for the non-selective β-agonist isoprenaline was established to induce relaxation.
-
The antagonistic effect of this compound was determined by adding it at various concentrations and observing the shift in the isoprenaline concentration-response curve.
-
The pA2 value was calculated to quantify the antagonist potency.[2][9]
-
Rodent: In Vivo Thermogenesis in Conscious Rats
-
Animal Model: Male Sprague-Dawley rats were used.
-
Surgical Preparation: Animals were instrumented with temperature probes in the interscapular brown adipose tissue (iBAT), brain (extradural), and peritoneal cavity for body temperature.
-
Experimental Procedure:
-
Rats were housed in a temperature-controlled environment (24°C) with a 12:12-h light-dark cycle.
-
Baseline temperatures were recorded continuously.
-
This compound (1, 5, or 10 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection.
-
Changes in iBAT, brain, and body temperatures were monitored post-injection to determine the effect on thermogenesis.[3][4]
-
Signaling Pathways and Mechanism of Action
This compound primarily functions as a competitive antagonist at the β3-adrenoceptor. However, studies in rodent models have revealed a more complex signaling profile, including partial agonism and ligand-directed signaling.[10][11]
Canonical β3-Adrenoceptor Signaling Pathway
The primary mechanism of β3-AR activation involves the Gs protein-adenylyl cyclase-cAMP-PKA pathway, leading to metabolic effects like lipolysis and thermogenesis. This compound blocks this pathway by competing with agonists for binding to the receptor.
References
- 1. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-week treatment with the β₃-adrenoceptor antagonist SR59230A normalizes the increased pancreatic islet blood flow in type 2 diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β3-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β(3)-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atypical beta-adrenoceptors mediating relaxation in the human colon: functional evidence for beta3-rather than beta4-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of (2R)-SR59230A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of (2R)-SR59230A, a selective β3-adrenoceptor antagonist, with other relevant beta-blockers. The information presented herein is compiled from various scientific studies to offer an objective overview supported by experimental data.
Introduction to this compound
This compound is the (S,S)-enantiomer of SR59230A and is recognized primarily for its antagonist activity at the β3-adrenergic receptor. This receptor subtype is predominantly expressed in brown adipose tissue (BAT) and the urinary bladder, playing key roles in thermogenesis and bladder relaxation, respectively. However, emerging research has revealed a more complex pharmacological profile for this compound, including partial agonism at the β3-adrenoceptor and off-target effects at α1-adrenoceptors. This guide will delve into these multifaceted effects, comparing them with the well-established non-selective β-blocker, propranolol (B1214883), and the β1-selective antagonist, atenolol.
In Vitro Pharmacological Profile
The in vitro activity of this compound has been characterized through radioligand binding assays and functional assays, such as cAMP accumulation. These studies are crucial for determining the compound's affinity and potency at different adrenoceptor subtypes.
Adrenoceptor Binding Affinity
The binding affinity of a compound for its receptor is a key determinant of its potency and selectivity. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Compound | β1-adrenoceptor IC50 (nM) | β2-adrenoceptor IC50 (nM) | β3-adrenoceptor IC50 (nM) | α1-adrenoceptor pKi | Reference |
| This compound | 408 | 648 | 40 | 6.6 | [1] |
Functional Antagonism
Functional assays measure the ability of a compound to inhibit the physiological response to an agonist. The potency of an antagonist is often expressed as a pKB value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
| Compound | Assay System | Agonist | pKB | Reference |
| This compound | Rat brown adipose tissue membranes | SR 58611A (β3-agonist) | 8.87 ± 0.12 | [2] |
| This compound | Rat brown adipose tissue membranes | CGP 12177 (β3-agonist) | 8.20 ± 0.15 | [2] |
In Vivo Pharmacological Effects
In vivo studies provide critical information on how a compound affects a whole organism, taking into account factors like absorption, distribution, metabolism, and excretion.
Effects on Thermogenesis
This compound's primary role as a β3-adrenoceptor antagonist makes it a potent inhibitor of brown adipose tissue (BAT) thermogenesis.
| Compound | Animal Model | Dose | Effect on Body Temperature | Reference |
| This compound | Conscious Sprague-Dawley rats | 1, 5, or 10 mg/kg (i.p.) | Dose-dependent decrease in iBAT, body, and brain temperatures.[3] | [3] |
| This compound | Anesthetized rats | Not specified | Reduced cooling-induced increases in iBAT temperature.[3] | [3] |
Cardiovascular Effects
The cardiovascular effects of this compound are complex, influenced by its activity at β3 and α1-adrenoceptors.
| Compound | Animal/Human Model | Dose | Effect on Blood Pressure | Effect on Heart Rate | Reference |
| This compound | Conscious Sprague-Dawley rats | 10 mg/kg (i.p.) | Transient decrease | Transient bradycardia | [3] |
| Propranolol | Hypertensive patients | 80 mg (oral) | No significant change (single dose) | Significant reduction (-6.6 bpm) | [4] |
| Atenolol | Hypertensive patients | 100 mg (oral) | Significant reduction in diastolic BP (-5.20 mm Hg) | Significant reduction (-8.0 bpm) | [4] |
Signaling Pathways and Mechanisms of Action
The effects of this compound are mediated through its interaction with specific signaling pathways. Its primary mechanism is the blockade of β3-adrenoceptors, but its partial agonist and off-target activities introduce additional complexities.
β3-Adrenoceptor Antagonism and Partial Agonism
As a β3-adrenoceptor antagonist, this compound blocks the canonical Gs-protein coupled pathway, inhibiting adenylyl cyclase and subsequent cAMP production. However, it also exhibits partial agonism, which can lead to the activation of other signaling cascades.
Caption: β3-Adrenoceptor Signaling Pathway and the Action of this compound.
Off-Target α1-Adrenoceptor Antagonism
This compound also acts as an antagonist at α1-adrenoceptors, which are Gq-protein coupled receptors. This blockade inhibits the phospholipase C (PLC) pathway.
Caption: α1-Adrenoceptor Signaling and the Antagonistic Effect of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound to a specific receptor.
Caption: General Workflow for a Radioligand Binding Assay.
-
Membrane Preparation: Tissues or cells expressing the adrenoceptor of interest are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol for β-adrenoceptors) and varying concentrations of the unlabeled test compound (this compound).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (General Protocol)
This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger in β-adrenoceptor signaling.
Caption: General Workflow for a cAMP Accumulation Assay.
-
Cell Culture: Cells endogenously or recombinantly expressing the adrenoceptor subtype of interest are cultured.
-
Stimulation: Cells are pre-incubated with varying concentrations of the antagonist (this compound) followed by stimulation with a known agonist (e.g., isoproterenol).
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The amount of cAMP in the cell lysate is quantified using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA).
-
Data Analysis: The data are used to generate concentration-response curves to determine the potency of the antagonist (IC50 or pKB).
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the β3-adrenoceptor. Its primary antagonist activity at this receptor subtype has been well-documented in vitro and in vivo. However, researchers should be aware of its complex pharmacological profile, which includes partial agonism at the β3-adrenoceptor and off-target antagonist effects at α1-adrenoceptors, particularly at higher concentrations. This guide provides a comparative overview to aid in the design and interpretation of studies involving this compound. For definitive comparisons, it is always recommended to include appropriate controls and reference compounds, such as propranolol and atenolol, within the same experimental setup.
References
- 1. Role of alpha-adrenergic receptors in the effect of the beta-adrenergic receptor ligands, CGP 12177, bupranolol, and SR 59230A, on the contraction of rat intrapulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of single-dose atenolol, labetalol, and propranolol on cardiac and vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
(2R)-SR59230A and Gene Expression: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of adrenergic receptor antagonists on gene expression is critical. This guide provides a comparative analysis of (2R)-SR59230A, a selective β3-adrenoceptor antagonist, with the non-selective β-blocker carvedilol (B1668590), offering insights into their distinct impacts on cellular signaling and gene regulation.
While direct, comprehensive gene expression profiling data for this compound is not extensively available in public literature, a comparative analysis can be drawn from its known effects on specific genes and its well-characterized signaling pathway, juxtaposed with the broader transcriptomic changes induced by non-selective antagonists like carvedilol.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily by blocking the β3-adrenergic receptor, which is predominantly expressed in adipose tissue and the bladder. The signaling cascade initiated by β3-adrenoceptor activation is multifaceted, involving both Gs and Gi protein coupling. Activation of the Gs pathway leads to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA), which in turn phosphorylates transcription factors like CREB (cAMP response element-binding protein) and ATF-2 (Activating Transcription Factor 2), modulating the expression of genes involved in lipolysis and thermogenesis.[1][2][3] The receptor can also couple to Gi, activating the MAPK/ERK pathway.[1][4] this compound, as an antagonist, is expected to inhibit these downstream events.
In contrast, carvedilol is a non-selective β-blocker, targeting β1, β2, and α1-adrenergic receptors.[5][6][7] This broad-spectrum activity results in a more complex signaling profile. Notably, carvedilol has been shown to be a β-arrestin-biased ligand, capable of activating cellular pathways like the ERK cascade independently of G-protein signaling.[8][9] This biased agonism contributes to its unique pharmacological effects and a distinct pattern of gene expression regulation compared to selective antagonists.
Signaling Pathway of β3-Adrenergic Receptor Antagonism by this compound
Caption: Antagonistic action of this compound on the β3-adrenergic receptor signaling cascade.
Signaling Pathway of Carvedilol
Caption: Carvedilol's multi-receptor antagonism and biased agonism signaling pathways.
Comparative Effects on Gene Expression
Due to the lack of comprehensive transcriptomic data for this compound, a direct comparison of genome-wide expression changes is not feasible. However, a qualitative comparison based on known targets and mechanisms reveals significant differences.
| Feature | This compound | Carvedilol |
| Primary Target(s) | β3-Adrenergic Receptor | β1, β2, and α1-Adrenergic Receptors |
| Selectivity | Selective | Non-selective |
| Known Gene Expression Effects | - Antagonizes the induction of uncoupling protein-1 (UCP1) gene expression.[10] - Blocks the inhibition of leptin gene expression.[10] | - Upregulates genes in pathways like tight junction, malaria, and viral myocarditis.[8] - Downregulates genes in glycosaminoglycan biosynthesis and arrhythmogenic right ventricular cardiomyopathy pathways.[8] |
| Underlying Mechanism | Primarily through blockade of Gs-cAMP-PKA and Gi-MAPK pathways. | Complex interplay of G-protein inhibition and β-arrestin-biased signaling.[8][9] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are summaries of methodologies used in key studies.
This compound: Analysis of Specific Gene Expression in Brown Adipocytes
A representative study investigating the effect of this compound on specific gene expression in cultured brown fat cells employed the following protocol:
-
Cell Culture: Brown preadipocytes were isolated from the interscapular brown adipose tissue of rats and differentiated in culture.
-
Treatment: Differentiated adipocytes were treated with a selective β3-adrenoceptor agonist (SR58611A) in the presence or absence of this compound.
-
RNA Isolation and Analysis: Total RNA was extracted from the cells. The expression levels of uncoupling protein-1 (UCP1) and leptin genes were quantified using reverse transcription-polymerase chain reaction (RT-PCR).[10]
Carvedilol: Microarray Gene Expression Profiling in Mouse Heart
A study on the global gene expression changes induced by carvedilol in the mouse heart utilized the following methodology:
-
Animal Model: Adult male C57BL/6 mice were used.
-
Drug Administration: Mice were continuously infused with either carvedilol (19 mg/kg/day) or a vehicle (DMSO) for 7 days using micro-osmotic pumps.[8]
-
Tissue Collection and RNA Isolation: Left ventricular tissue was collected, and total RNA was isolated.
-
Microarray Analysis: The quality of RNA was assessed, and labeled cRNA was hybridized to Agilent whole mouse genome microarrays. The arrays were scanned, and the data was processed to identify differentially expressed genes (fold change >2 and P < 0.05).[8]
-
Data Analysis: Gene ontology and pathway analysis were performed to categorize the differentially expressed genes into functional groups.[8]
Experimental Workflow for Carvedilol Microarray Analysis
Caption: Workflow for analyzing carvedilol's effect on cardiac gene expression.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound and carvedilol, which translate to different effects on gene expression. This compound, as a selective β3-adrenoceptor antagonist, offers a targeted approach to modulating genes primarily involved in metabolic processes within specific tissues. In contrast, the non-selective nature and biased agonism of carvedilol result in a broader and more complex impact on the transcriptome, affecting a wider range of cellular pathways. For researchers investigating the specific roles of the β3-adrenoceptor in gene regulation, this compound is a valuable tool. However, when studying the systemic effects of adrenergic blockade or seeking to understand the multifaceted gene regulatory networks influenced by β-blockers in conditions like heart failure, the data available for compounds like carvedilol provides a more comprehensive, albeit complex, picture. Future research employing genome-wide expression profiling techniques in response to this compound is warranted to enable a more direct and quantitative comparison.
References
- 1. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways mediating beta3-adrenergic receptor-induced production of interleukin-6 in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nursingbird.com [nursingbird.com]
- 6. Selective Vs. Non-Selective Beta-Blockers: What's The Difference? [gokick.com]
- 7. Nonselective Betablockers: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 8. Identification of gene signatures regulated by carvedilol in mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SR59230A blocks beta3-adrenoceptor-linked modulation of upcoupling protein-1 and leptin in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
(2R)-SR59230A: A Comparative Analysis of its Antagonistic and Partial Agonist Effects
(2R)-SR59230A is a widely studied aryloxypropanolamine derivative initially characterized as a potent and selective antagonist of the β3-adrenergic receptor (β3-AR).[1][2] Its high affinity for the β3-AR over β1- and β2-AR subtypes has established it as a critical pharmacological tool for investigating the physiological and pathological roles of β3-adrenoceptors. However, emerging evidence reveals a more complex pharmacological profile, with this compound exhibiting partial agonist activity under certain experimental conditions, as well as antagonist effects at α1-adrenoceptors.[3][4] This guide provides a comprehensive comparison of the antagonistic and partial agonist properties of this compound, supported by experimental data, to aid researchers, scientists, and drug development professionals in its application.
Comparative Quantitative Data
The pharmacological activity of this compound has been quantified in various in vitro studies. The following tables summarize its binding affinities and functional potencies as an antagonist and a partial agonist, alongside comparative data for other relevant adrenergic ligands.
Table 1: Antagonistic Profile of this compound at Adrenergic Receptors
| Receptor Subtype | Ligand | Antagonist Potency (pKB/pA2) | Binding Affinity (pKi) / IC50 | Experimental System |
| β3-Adrenoceptor | This compound | 8.87 ± 0.12 | 7.4 (IC50 = 40 nM) | Rat brown adipose tissue membranes (cAMP assay)[1] / Radioligand binding[5] |
| 8.20 ± 0.15 | Rat brown adipose tissue membranes (cAMP assay, vs. CGP 12177)[1] | |||
| 8.31 | Human colonic circular smooth muscle (relaxation assay)[6] | |||
| β1-Adrenoceptor | This compound | No antagonism observed | 6.39 (IC50 = 408 nM) | Rat frontal cortex (cAMP assay)[1] / Radioligand binding[5] |
| β2-Adrenoceptor | This compound | No antagonism observed | 6.19 (IC50 = 648 nM) | Rat cerebellum (cAMP assay)[1] / Radioligand binding[5] |
| α1-Adrenoceptor | This compound | 6.6 | Rat cortical membranes ([3H]prazosin binding)[4] | |
| 6.25 | Rat cerebral cortical membranes ([3H]prazosin binding)[7] |
Table 2: Partial Agonist Profile of this compound at the β3-Adrenoceptor
| Experimental System | Full Agonist | This compound Efficacy (% of Full Agonist) | This compound Potency (pEC50) |
| CHO cells (high β3-AR expression) | Isoprenaline / CL316243 | Partial Agonist (quantitative data varies) | Agonist activity observed |
| CHO cells (low β3-AR expression) | Isoprenaline / CL316243 | Antagonist | - |
| Cytosensor Microphysiometer (CHO cells) | CL316243 | Full Agonist (equal to or greater than CL316243) | Potency varies with expression level |
| Rat isolated perfused lung | - | Relaxation observed at ≥ 1 µM | - |
Signaling Pathways and Experimental Workflow
To understand the dual actions of this compound, it is essential to visualize the underlying molecular mechanisms and the experimental approaches used for their characterization.
Caption: β-Adrenergic receptor signaling cascade.
The diagram above illustrates the canonical Gs-protein coupled signaling pathway for β-adrenergic receptors. Full agonists strongly activate this pathway, leading to a robust cellular response. This compound, in its antagonist role, blocks the receptor, preventing agonist binding. As a partial agonist, it binds to and weakly activates the receptor, resulting in a submaximal response.
Caption: Workflow for GPCR characterization.
This workflow outlines the key stages in characterizing the activity of a compound like this compound at a G-protein coupled receptor (GPCR). It involves preparing the biological material, conducting binding and functional assays, and analyzing the resulting data to determine key pharmacological parameters.
Detailed Experimental Protocols
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This protocol is adapted from competitive binding assay principles.[7]
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target adrenoceptor subtype in a suitable buffer (e.g., Tris-HCl).
-
Perform differential centrifugation to isolate a crude membrane fraction.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1-AR), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., phentolamine (B1677648) for α1-AR).
-
Competitive Binding: Add membrane preparation, radioligand, and increasing concentrations of the test compound (this compound).
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Functional Assay (for determining Antagonist Potency, pA2/pKB, or Agonist Potency, EC50)
This protocol is based on cAMP accumulation assays.[1]
-
Cell Preparation:
-
Culture cells expressing the β-adrenoceptor of interest (e.g., rat brown adipocytes or CHO cells).
-
Harvest and resuspend the cells in a suitable assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
For Antagonist Assay:
-
Pre-incubate cells with increasing concentrations of the antagonist (this compound).
-
Add a fixed concentration of a β-adrenergic agonist (e.g., isoprenaline or norepinephrine) to stimulate cAMP production.
-
-
For Agonist/Partial Agonist Assay:
-
Incubate cells with increasing concentrations of the test compound (this compound) alone.
-
-
-
Incubation and Lysis:
-
Incubate the plate at 37°C for a defined period to allow for cAMP accumulation.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Quantification and Data Analysis:
-
Measure the cAMP concentration in the cell lysates using a suitable detection method (e.g., competitive enzyme immunoassay or HTRF).
-
For Antagonist Assay: Plot the agonist dose-response curves in the absence and presence of the antagonist. Calculate the dose ratio and perform a Schild regression analysis to determine the pA2 or pKB value.
-
For Agonist/Partial Agonist Assay: Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve. Determine the EC50 (potency) and Emax (efficacy) from this curve.
-
Discussion and Conclusion
This compound is a multifaceted pharmacological agent. Its primary and most well-documented effect is as a potent and selective antagonist at the β3-adrenoceptor, with significantly lower affinity for β1- and β2-adrenoceptors. This selectivity makes it an invaluable tool for delineating the functions of the β3-AR.
The partial agonist activity of this compound adds a layer of complexity to its pharmacological profile. This effect appears to be dependent on the experimental system, particularly the receptor expression level and the signaling pathway being measured.[3][8] In systems with high β3-AR expression, it can elicit a partial agonist response in terms of cAMP accumulation.[8] Furthermore, it can act as a full agonist in stimulating other signaling pathways, such as increases in extracellular acidification rates, demonstrating ligand-directed signaling.[3][8]
Additionally, the antagonist activity of this compound at α1-adrenoceptors, although less potent than its β3-AR antagonism, is a critical consideration in experimental design and data interpretation, especially in studies involving vascular tissues where α1-adrenoceptors play a significant role.[4]
References
- 1. [PDF] Role of α-Adrenergic Receptors in the Effect of the β-Adrenergic Receptor Ligands, CGP 12177, Bupranolol, and SR 59230A, on the Contraction of Rat Intrapulmonary Artery | Semantic Scholar [semanticscholar.org]
- 2. β3-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of alpha-adrenergic receptors in the effect of the beta-adrenergic receptor ligands, CGP 12177, bupranolol, and SR 59230A, on the contraction of rat intrapulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α1-Adrenoceptor antagonist properties of CGP 12177A and other β-adrenoceptor ligands: evidence against β3- or atypical β-adrenoceptors in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of (2R)-SR59230A: A Guide to Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The synthetic compound (2R)-SR59230A is widely recognized in pharmacological studies for its selective interaction with the β3-adrenergic receptor (β3-AR). However, a closer examination of the existing literature reveals a landscape of varied and sometimes conflicting results across different laboratories. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to elucidate the factors contributing to these discrepancies and to aid researchers in designing robust and reproducible experiments. The central theme emerging from this analysis is the compound's exhibition of "ligand-directed signaling" or "pleiotropic signaling," a phenomenon where a ligand can differentially activate signaling pathways downstream of the same receptor, leading to context-dependent functional outcomes.
Unraveling the Complexity: Performance Data of this compound
The pharmacological profile of this compound is not that of a simple antagonist. Its activity is highly dependent on the cellular context, the specific signaling pathway being assayed, and the level of receptor expression. This multifaceted nature is the primary driver of variability in experimental outcomes.
| Parameter | Value | Receptor/Tissue/Cell Line | Reference |
| IC50 | 40 nM | β3-adrenoceptor | [1] |
| 408 nM | β1-adrenoceptor | [1] | |
| 648 nM | β2-adrenoceptor | [1] | |
| pA2 | 8.31 | Human colonic circular smooth muscle (antagonist for isoprenaline-induced relaxation) | [2] |
| pKB | 8.87 ± 0.12 | Rat brown adipose tissue membranes (antagonist for SR 58611A-stimulated cAMP synthesis) | [3] |
| 8.20 ± 0.15 | Rat brown adipose tissue membranes (antagonist for CGP 12177-stimulated cAMP synthesis) | [3] | |
| Functional Activity | Antagonist | cAMP accumulation in 3T3-F442A adipocytes | [4] |
| Partial Agonist | cAMP accumulation in CHO cells with high β3-AR expression | [4][5] | |
| Full Agonist | Extracellular Acidification Rate (ECAR) in CHO cells expressing β3-AR | [4] | |
| Agonist | p38 MAPK and Erk1/2 phosphorylation in CHO cells expressing β3-AR | [5] |
Key Observations:
-
This compound demonstrates selectivity for the β3-adrenoceptor over β1 and β2 subtypes, as indicated by its lower IC50 value for β3-AR. [1]
-
In studies measuring cAMP accumulation, this compound typically behaves as a competitive antagonist. [2][3][4] However, its activity can shift to partial agonism in systems with high receptor expression levels.[4][5]
-
Conversely, when assessing other signaling pathways, such as the activation of MAP kinases (p38 MAPK, Erk1/2) or measuring the extracellular acidification rate (ECAR), this compound can act as a full agonist. [4][5] This functional selectivity is a critical factor in understanding discordant results.
Experimental Protocols: A Tale of Two Readouts
The choice of experimental assay is paramount in determining the observed effect of this compound. Below are detailed methodologies for two key experiments that often yield contrasting results.
Protocol 1: cAMP Accumulation Assay (Antagonistic Profile)
This protocol is designed to measure the inhibition of agonist-induced cyclic adenosine (B11128) monophosphate (cAMP) production, a canonical signaling pathway for β-adrenergic receptors.
1. Cell Culture and Preparation:
- Culture cells expressing the β3-adrenoceptor (e.g., CHO-K1-β3, 3T3-F442A adipocytes) in appropriate growth medium.
- Seed cells into 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.
2. Assay Procedure:
- Wash the cells with a serum-free assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as IBMX (0.5 mM) to prevent cAMP degradation.
- Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.
- Stimulate the cells with a known β3-AR agonist (e.g., isoprenaline, CL316243) at a concentration that elicits a submaximal response (e.g., EC80).
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
3. cAMP Detection:
- Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
- Generate dose-response curves for the antagonist and calculate the IC50 or pA2 value to quantify its inhibitory potency.
Protocol 2: Extracellular Acidification Rate (ECAR) Assay (Agonistic Profile)
This protocol measures the rate of proton extrusion from cells, an indicator of glycolytic activity, which can be stimulated by β3-AR activation through cAMP-independent pathways.
1. Cell Culture and Preparation:
- Seed β3-AR expressing cells into a specialized microplate for extracellular flux analysis (e.g., Seahorse XF plate).
- Allow cells to adhere and form a monolayer.
2. Assay Procedure:
- One hour before the assay, replace the growth medium with a low-buffering assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate) and incubate in a non-CO2 incubator at 37°C.
- Place the microplate into an extracellular flux analyzer (e.g., Seahorse XFe96).
- After establishing a baseline measurement of ECAR, inject varying concentrations of this compound into the wells.
- Monitor the ECAR in real-time to measure the cellular response to the compound.
3. Data Analysis:
- Plot the change in ECAR against the concentration of this compound.
- Determine the EC50 value to quantify the compound's potency as an agonist for this pathway.
Visualizing the Dichotomy
The following diagrams illustrate the underlying mechanisms and experimental considerations that contribute to the variable reproducibility of this compound studies.
Conclusion and Recommendations
The reproducibility of studies involving this compound is fundamentally influenced by its capacity for ligand-directed signaling. Researchers should not consider this compound a simple antagonist but rather a biased ligand whose functional effects are dictated by the specific signaling pathways active and being measured in their experimental system.
To enhance the reproducibility and clarity of future studies, it is recommended that researchers:
-
Clearly define the experimental system: Detail the cell type, receptor expression levels, and any other factors that could influence signaling.
-
Employ multiple assay readouts: When feasible, measure both cAMP-dependent and -independent signaling pathways to provide a more complete pharmacological profile of the compound's effects.
-
Exercise caution when comparing data across different studies: Be mindful of the experimental methodologies employed when interpreting and comparing results from different laboratories.
By acknowledging the complex pharmacology of this compound and adopting a more nuanced experimental approach, the scientific community can work towards a more consistent and comprehensive understanding of its biological activities.
References
- 1. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-directed signalling at β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
(2R)-SR59230A: A Comparative Analysis of a Selective β3-Adrenergic Receptor Antagonist
For researchers and professionals in drug development, the exploration of selective β3-adrenergic receptor (AR) antagonists offers a promising avenue for therapeutic intervention in various physiological and pathological processes. Among these, (2R)-SR59230A has been a significant tool in preclinical research. This guide provides a comparative analysis of this compound, focusing on its pharmacological effects and what is known about its safety profile from available studies. Direct comparisons are made with other relevant β-adrenergic receptor antagonists where data permits.
Overview of this compound
This compound is a potent and selective antagonist of the β3-adrenergic receptor. It has been instrumental in elucidating the physiological roles of the β3-AR in tissues such as brown adipose tissue (BAT), the bladder, and the cardiovascular system.[1][2][3] Its selectivity for the β3-AR over β1-AR and β2-AR is a key characteristic, though it has been shown to interact with α1-adrenoceptors at higher concentrations.[2]
Therapeutic Index and Safety Profile
A definitive therapeutic index, calculated from LD50 (median lethal dose) or TD50 (median toxic dose) versus ED50 (median effective dose), for this compound is not publicly available. This is common for compounds primarily used in preclinical research that have not undergone extensive clinical trials. The safety profile must therefore be inferred from published non-clinical studies.
Preclinical Safety and Pharmacodynamic Effects
Studies in animal models have revealed several dose-dependent physiological effects of SR59230A. In conscious rats, intraperitoneal administration of SR59230A led to a dose-dependent decrease in brown adipose tissue, brain, and body temperatures.[4][5][6] At a higher dose (10 mg/kg), a transient bradycardia (decreased heart rate) was observed without a significant change in tail artery blood flow.[4][5][6]
In newborn lambs, an intravenous dose of 5 mg/kg of SR59230A resulted in a trend towards decreased cardiac output and heart rate.[7][8] These findings suggest that at higher doses, the cardiovascular system is a key organ system to monitor for potential adverse effects.
It is important to note that SR59230A has also been observed to exhibit partial agonist activity at the β3-AR, particularly in cells with high receptor expression levels.[9][10] This could lead to complex pharmacological effects that are not purely antagonistic.
Table 1: Summary of Preclinical Effects of this compound
| Parameter | Species | Dose and Route | Observed Effect | Citation |
| Body Temperature | Rat | 1, 5, 10 mg/kg (i.p.) | Dose-dependent decrease | [4][5][6] |
| Heart Rate | Rat | 10 mg/kg (i.p.) | Transient decrease (bradycardia) | [4][5][6] |
| Cardiac Output | Newborn Lamb | 5 mg/kg (i.v.) | Trend towards a decrease | [7][8] |
| Blood Pressure | Newborn Lamb | 5 mg/kg (i.v.) | No significant change | [8] |
Comparison with Other β-Adrenergic Receptor Antagonists
Direct, head-to-head comparative safety studies between SR59230A and other β3-AR antagonists are scarce in publicly available literature. However, we can compare their receptor selectivity profiles.
Table 2: In Vitro Receptor Selectivity of β-Adrenergic Receptor Antagonists
| Compound | β3 IC50 (nM) | β1 IC50 (nM) | β2 IC50 (nM) | Selectivity (β1/β3) | Selectivity (β2/β3) | Citation |
| This compound | 40 | 408 | 648 | ~10-fold | ~16-fold | [11][12][13] |
| L-748,337 | 4.0 | 390 | 204 | ~98-fold | ~51-fold | [14][15] |
| Carvedilol | (Acts as a non-selective β-blocker with β3-AR activity) | - | - | - | - | [3] |
Note: IC50 values can vary between different experimental setups. The data presented here is for comparative purposes.
L-748,337 demonstrates higher selectivity for the human β3-AR over β1 and β2 subtypes compared to SR59230A.[14][15] Carvedilol is a non-selective beta-blocker that also exhibits antagonism at β3-adrenoceptors.[3] Its safety profile is well-characterized in clinical use for heart failure, but this profile is a composite of its effects on all three β-receptor subtypes.[16][17]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in key studies investigating SR59230A.
In Vivo Assessment of Cardiovascular and Thermoregulatory Effects in Rats
-
Animal Model: Conscious Sprague-Dawley rats.
-
Drug Administration: Intraperitoneal (i.p.) injection of SR59230A (1, 5, or 10 mg/kg) or vehicle.
-
Measurements:
-
Temperatures: Interscapular brown adipose tissue (iBAT), brain, and core body temperatures measured using chronically implanted probes.
-
Cardiovascular Parameters: Heart rate and tail artery blood flow monitored. In some experiments, electrocardiogram (ECG) was recorded via chronically implanted electrodes.
-
-
Procedure: After a habituation period, baseline measurements are recorded before and for several hours after drug administration.[4]
-
Ethical Approval: All procedures are typically conducted under the approval of an institutional animal care and use committee.
Determination of In Vitro Receptor Selectivity
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human β1, β2, or β3-adrenergic receptor.
-
Method: Radioligand binding assays.
-
Radioligand: ³H-CGP 12177 is often used.
-
Procedure:
-
Cells are incubated with a fixed concentration of the radioligand and varying concentrations of the competing ligand (e.g., SR59230A).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
After incubation, the amount of bound radioactivity is measured.
-
The IC50 values (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) are determined from competition curves.
-
-
Data Analysis: IC50 values are used to calculate the affinity (Ki) of the compound for each receptor subtype, which then allows for the determination of selectivity ratios.[18][19]
Signaling Pathways
The β3-adrenergic receptor primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[4][5] However, evidence also suggests coupling to Gi proteins and involvement of the MAPK/ERK signaling pathway.[5][20] SR59230A, while an antagonist of the cAMP pathway, has been shown to act as an agonist for other signaling cascades, such as increasing the extracellular acidification rate (ECAR), potentially through p38 MAPK activation.[9][21]
β3-Adrenergic Receptor Signaling
References
- 1. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR 59230A - Wikipedia [en.wikipedia.org]
- 3. Beta-3 adrenergic antagonist - Wikipedia [en.wikipedia.org]
- 4. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β(3)-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β3-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. SR 59230A hydrochloride | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 14. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Potent and selective human beta(3)-adrenergic receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 16. scc.org.co [scc.org.co]
- 17. Carvedilol versus traditional, non-selective beta-blockers for adults with cirrhosis and gastroesophageal varices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of (2R)-SR59230A clinical and preclinical studies
Absence of Clinical Data: A thorough review of available scientific literature and clinical trial registries reveals no evidence of (2R)-SR59230A having entered human clinical trials. Its use has been confined to preclinical research settings. This guide, therefore, focuses exclusively on a meta-analysis of the existing preclinical data.
This compound is a selective antagonist of the β3-adrenergic receptor (β3-AR), a G protein-coupled receptor involved in various physiological processes, including lipolysis, thermogenesis, and smooth muscle relaxation. While initially developed as a tool for studying the β3-AR, its therapeutic potential has been explored in several preclinical models. This guide provides a comparative analysis of this compound with other relevant compounds, supported by experimental data and detailed methodologies.
Comparative Data on Receptor Affinity and Potency
The following tables summarize the binding affinities (pKi) and functional potencies (pKB, pA2, or pEC50) of this compound and comparator compounds at various adrenergic receptors. This data is crucial for understanding the selectivity profile and potential off-target effects of these ligands.
| Compound | Receptor | pKi | Species/Tissue | Reference |
| This compound | α1-adrenoceptor | 6.25 | Rat Aorta | [1] |
| Cyanopindolol | α1-adrenoceptor | 6.33 | Rat Aorta | [1] |
| Bupranolol | α1-adrenoceptor | 6.35 | Rat Aorta | [1] |
| Alprenolol | α1-adrenoceptor | 5.90 | Rat Aorta | [1] |
| Propranolol | α1-adrenoceptor | 5.80 | Rat Aorta | [1] |
| BRL 37344 | α1-adrenoceptor | 5.50 | Rat Aorta | [1] |
| ICI 118551 | α1-adrenoceptor | 5.55 | Rat Aorta | [1] |
| CGP 20712A | α1-adrenoceptor | 5.26 | Rat Aorta | [1] |
| CGP 12177A | α1-adrenoceptor | 5.48 | Rat Aorta | [1] |
| Compound | Receptor | pKB/pA2 | Species/Tissue | Reference |
| This compound | β3-adrenoceptor | 8.87 ± 0.12 (vs. SR 58611A) | Rat Brown Adipose Tissue Membranes | |
| This compound | β3-adrenoceptor | 8.20 ± 0.15 (vs. CGP 12177) | Rat Brown Adipose Tissue Membranes | |
| This compound | Atypical β-adrenoceptor | 8.31 | Human Colonic Circular Smooth Muscle | |
| SR 59483 (R,R enantiomer) | Atypical β-adrenoceptor | 6.21 | Human Colonic Circular Smooth Muscle | |
| CGP 12177A | α1-adrenoceptor | 5.26 | Rat Aorta | [1] |
| Compound | Response | pEC50 | Species/Tissue | Reference |
| CGP 12177A | Relaxation | 6.05 | Human Colonic Circular Smooth Muscle |
Key Preclinical Findings and Experimental Protocols
Pulmonary Arterial Hypertension (PAH)
In a preclinical model of monocrotaline-induced PAH in rats, treatment with this compound demonstrated beneficial effects on right ventricular (RV) performance.[2] The study highlights a potential therapeutic application for β3-AR antagonists in this condition.
Experimental Protocol: Monocrotaline-Induced PAH in Rats [2]
-
Animal Model: Male Wistar rats were used. PAH was induced by a single subcutaneous injection of monocrotaline (B1676716) (MCT, 60 mg/kg).
-
Treatment: Four weeks after MCT injection, rats were treated with this compound (1 mg/kg/day) or vehicle via oral gavage for four weeks.
-
Assessments:
-
Hemodynamics: RV systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) were measured via right heart catheterization.
-
RV Hypertrophy: The ratio of the RV weight to the left ventricle plus septum weight (RV/LV+S) was calculated.
-
Histology: Lung and heart tissues were stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome to assess vascular remodeling and fibrosis.
-
Immunohistochemistry: Expression of β3-AR was evaluated in lung and heart tissues.
-
Western Blot: Protein levels of endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) were quantified in lung tissue.
-
Brown Adipose Tissue (BAT) Thermogenesis
This compound has been instrumental in elucidating the role of β3-AR in regulating BAT thermogenesis. Studies have shown its ability to antagonize the effects of β3-AR agonists on cAMP production and uncoupling protein-1 (UCP1) expression.
Experimental Protocol: In Vitro Analysis in Rat Brown Adipocytes
-
Cell Culture: Primary brown adipocytes were isolated from the interscapular BAT of neonatal rats and cultured to differentiation.
-
cAMP Assay: Differentiated brown adipocytes were pre-incubated with this compound or other antagonists, followed by stimulation with β3-AR agonists (e.g., SR 58611A, CGP 12177). Intracellular cAMP levels were measured using a radioimmunoassay.
-
Glycerol (B35011) Release Assay: Lipolysis was assessed by measuring glycerol release into the culture medium using a colorimetric assay.
-
Gene Expression Analysis: The mRNA levels of UCP1 were quantified using Northern blot analysis.
Signaling Pathways
This compound's primary mechanism of action is the competitive antagonism of the β3-adrenoceptor, which is canonically coupled to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). However, evidence suggests the existence of cAMP-independent signaling pathways, also known as pleiotropic signaling, associated with the β3-AR.
Caption: Canonical Gs-cAMP signaling pathway of the β3-adrenoceptor and the antagonistic action of this compound.
Some studies have indicated that this compound itself can act as a partial agonist or a biased agonist, particularly at the mouse β3-adrenoceptor, leading to cAMP-independent effects such as increased extracellular acidification rates (ECAR).[3] This highlights the complexity of β3-AR signaling and the nuanced pharmacological profile of this compound.
Caption: Workflow of a preclinical study investigating the effects of this compound in a rat model of pulmonary arterial hypertension.
Comparison with Alternatives
This compound vs. Other β-Blockers:
-
Selectivity: this compound exhibits higher selectivity for the β3-AR compared to classical non-selective β-blockers like propranolol, and β1-selective blockers like atenolol (B1665814) and metoprolol. However, at higher concentrations, it can interact with α1-adrenoceptors.[1]
-
Partial Agonism: Unlike pure antagonists, this compound has shown partial agonist activity at the mouse β3-AR, a property not typically associated with traditional β-blockers.[3]
This compound vs. Other β3-AR Ligands:
-
BRL 37344 and CGP 12177: These are well-characterized β3-AR agonists. In functional assays, this compound effectively antagonizes the effects of these agonists.[4] However, CGP 12177 itself can act as a partial agonist at β3-adrenoceptors and an antagonist at β1- and β2-adrenoceptors.
Summary and Future Directions
This compound remains a valuable pharmacological tool for the preclinical investigation of β3-adrenoceptor function. Its selectivity for the β3-AR, despite some noted off-target effects at higher concentrations and species-dependent partial agonism, has been instrumental in defining the role of this receptor in various physiological and pathophysiological contexts.
The preclinical data, particularly in the context of pulmonary arterial hypertension, suggests that β3-AR modulation could be a promising therapeutic strategy. However, the lack of clinical development of this compound indicates that newer, more selective, and pharmacokinetically optimized β3-AR antagonists would be required for any potential translation to human therapeutics. Future research should focus on developing such compounds and further exploring the therapeutic potential of β3-AR antagonism in cardiovascular and metabolic diseases.
References
- 1. α1-Adrenoceptor antagonist properties of CGP 12177A and other β-adrenoceptor ligands: evidence against β3- or atypical β-adrenoceptors in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(2R)-SR59230A: A Reliable Negative Control for β3-Adrenoceptor Agonist Experiments
A Comparative Guide for Researchers
In the investigation of β3-adrenergic receptor (β3-AR) function and the development of novel therapeutic agents targeting this receptor, the use of precise pharmacological tools is paramount. This guide provides a comprehensive comparison of (2R)-SR59230A and its active enantiomer, (S)-SR59230A, establishing the former as a robust negative control in β3-agonist experiments. The data presented herein, supported by detailed experimental protocols, will aid researchers in designing rigorous and well-controlled studies.
Enantiomeric Distinction: The Basis for a Negative Control
SR59230A is a selective β3-adrenoceptor antagonist. However, its pharmacological activity is stereospecific, residing almost exclusively in the (S,S)-enantiomer, commonly referred to as SR59230A. The (R,R)-enantiomer, also known as SR59483 or this compound, has been demonstrated to be pharmacologically inactive at the β3-adrenoceptor. This stark difference in activity between the two enantiomers makes this compound an ideal negative control, allowing researchers to distinguish specific β3-AR mediated effects from non-specific actions of the compound structure.
Comparative Pharmacological Data
The following table summarizes the functional activity of the enantiomers of SR59230A in antagonizing β3-adrenoceptor-mediated cyclic AMP (cAMP) production, a key downstream signaling event.
| Compound | Agonist Stimulated | Assay System | pKb (antagonist affinity) | Reference |
| (S)-SR59230A | SR58611A | Rat brown adipose tissue membranes | 8.87 ± 0.12 | [1] |
| (S)-SR59230A | CGP 12177 | Rat brown adipose tissue membranes | 8.20 ± 0.15 | [1] |
| This compound (SR59483) | - | Rat brown adipose tissue membranes | Inactive | [1] |
β3-Adrenergic Receptor Signaling Pathway
Activation of the β3-adrenoceptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the stimulatory G-protein, Gs. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse physiological responses, including lipolysis in adipocytes and relaxation of smooth muscle.
Caption: β3-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
To aid in the replication and validation of findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for β3-Adrenoceptor
This assay is used to determine the binding affinity (Ki) of a compound for the β3-adrenoceptor.
1. Membrane Preparation:
-
Tissues or cells expressing β3-adrenoceptors are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Reaction:
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled β3-adrenoceptor ligand (e.g., [³H]-CGP12177) with the membrane preparation.
-
For competition binding, increasing concentrations of the test compound ((S)-SR59230A or this compound) are added.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
The reaction is incubated to equilibrium (e.g., 60 minutes at 37°C).
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Cyclic AMP (cAMP) Accumulation Assay
This functional assay measures the ability of a compound to modulate β3-adrenoceptor-mediated cAMP production.
1. Cell Culture and Plating:
-
Cells stably or transiently expressing the β3-adrenoceptor (e.g., CHO-K1 or HEK293 cells) are cultured under standard conditions.
-
Cells are seeded into 96-well plates and grown to a confluent monolayer.
2. Assay Procedure:
-
The cell culture medium is replaced with assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
For antagonist testing, cells are pre-incubated with varying concentrations of the antagonist ((S)-SR59230A or this compound) for a defined period (e.g., 15-30 minutes).
-
A fixed concentration of a β3-adrenoceptor agonist (e.g., isoproterenol (B85558) or CL316,243) is then added to stimulate cAMP production.
-
The cells are incubated for a further period (e.g., 10-30 minutes at 37°C).
3. cAMP Measurement:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
4. Data Analysis:
-
The concentration-response curves for the agonist in the presence and absence of the antagonist are plotted.
-
The Schild regression analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.
Experimental Workflow for Evaluating β3-Agonist/Antagonist Activity
The following diagram illustrates a typical workflow for characterizing the activity of compounds at the β3-adrenoceptor, incorporating the use of this compound as a negative control.
Caption: Experimental workflow for β3-AR ligand characterization.
Conclusion
The distinct pharmacological profiles of the enantiomers of SR59230A provide a valuable tool for β3-adrenoceptor research. The established inactivity of this compound at the β3-AR makes it an essential negative control for confirming the specificity of effects observed with the active (S)-enantiomer or other β3-AR ligands. By incorporating this compound into experimental designs, researchers can enhance the rigor and reliability of their findings, ultimately contributing to a deeper understanding of β3-adrenoceptor physiology and pharmacology. deeper understanding of β3-adrenoceptor physiology and pharmacology.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of (2R)-SR59230A
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of (2R)-SR59230A, a selective β3-adrenergic receptor antagonist.
Chemical and Safety Data Overview
This compound is a research chemical used in studies related to adrenergic receptor signaling. According to its Safety Data Sheet (SDS), the compound is not classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is essential to follow standard laboratory safety protocols.
| Property | Data | Reference |
| Chemical Name | (2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]-2-propanol, monohydrochloride | N/A |
| Molecular Formula | C₂₁H₂₇NO₂·HCl | N/A |
| Molecular Weight | 361.91 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Hazard Classification | Not classified as hazardous | [1] |
| Personal Protective Equipment (PPE) | Standard laboratory attire (lab coat, gloves, safety glasses) | [1] |
Step-by-Step Disposal Protocol
The disposal procedures for this compound are based on guidelines for non-hazardous laboratory waste. Always consult your institution's specific waste management policies, as regulations can vary.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
2. Disposal of Unused Solid this compound:
-
For small quantities of the solid compound, it can typically be disposed of in the regular laboratory trash, provided it is not contaminated with any hazardous materials.[2][3][4]
-
Ensure the container is securely sealed and clearly labeled as "Non-Hazardous Waste" along with the chemical name.[5]
-
Do not dispose of large quantities in the trash without consulting your institution's environmental health and safety (EHS) office.
3. Disposal of Solutions Containing this compound:
-
Aqueous Solutions: If the solvent is water and the solution does not contain any other hazardous chemicals, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water.[2][3] This helps to dilute the compound significantly.
-
Organic Solvent Solutions: If this compound is dissolved in a flammable or otherwise hazardous solvent, it must be treated as hazardous waste.
-
Collect the waste in a designated, properly labeled hazardous waste container.
-
The label should include the full chemical names of all components and their approximate concentrations.
-
Follow your institution's procedures for the pickup and disposal of chemical waste.
-
4. Disposal of Contaminated Materials:
-
Items such as pipette tips, centrifuge tubes, and gloves that are contaminated with this compound but not with any hazardous substances can typically be disposed of in the regular laboratory trash.
-
If these items are contaminated with hazardous materials (e.g., organic solvents), they must be disposed of as hazardous waste.
5. Empty Containers:
-
Empty containers of this compound should have their labels defaced or removed to prevent misuse.[2]
-
They can then be disposed of in the regular trash or recycled according to your facility's guidelines.
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
Disclaimer: This information is intended as a general guide. Researchers must consult the specific Safety Data Sheet for this compound and adhere to all applicable local, state, and federal regulations for chemical waste disposal. If there is any doubt about the appropriate disposal method, contact your institution's Environmental Health and Safety department.
References
- 1. grinnell.edu [grinnell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling (2R)-SR59230A
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of (2R)-SR59230A, ensuring laboratory safety and operational integrity.
This compound , a potent and selective β3-adrenergic receptor antagonist, requires careful handling in a laboratory setting. While some safety data sheets (SDS) indicate that the compound is not classified as hazardous under the Globally Harmonized System (GHS), others recommend specific personal protective equipment. To ensure the highest safety standards, a conservative approach is advised, adhering to the principle of "As Low As Reasonably Practicable" (ALARP) for chemical exposure.
Personal Protective Equipment (PPE)
When handling this compound in solid (powder) or solution form, the following personal protective equipment is essential to minimize exposure and ensure personal safety.
| PPE Category | Solid Form (Powder) | Solution Form |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Nitrile gloves |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Safety glasses with side shields or chemical safety goggles |
| Respiratory Protection | N95 or higher rated dust mask | Not generally required if handled in a fume hood |
| Body Protection | Laboratory coat | Laboratory coat |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-experiment cleanup.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous chemical waste unless otherwise specified by your institution's environmental health and safety (EHS) office.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions | Collect in a sealed, labeled container designated for hazardous chemical waste. Do not pour down the drain. |
| Contaminated Consumables | All contaminated items (e.g., pipette tips, tubes, gloves, bench paper) should be collected in a designated, sealed hazardous waste container. |
Important Considerations:
-
Always consult your institution's specific waste disposal guidelines.
-
Never mix different types of chemical waste unless explicitly permitted by your EHS office.
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
Experimental Protocols: Cited Methodologies
While specific experimental protocols will vary depending on the research application, the general principles of safe handling outlined in this guide should be integrated into all procedures. For instance, when preparing stock solutions, weighing of the powdered compound should be conducted in a chemical fume hood to minimize inhalation risk. All subsequent dilutions and experimental manipulations should also be performed within a fume hood.
By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
